Technical Documentation Center

3-Oxopiperidine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Oxopiperidine-2-carboxylic acid

Core Science & Biosynthesis

Foundational

3-Oxopiperidine-2-carboxylic acid structure elucidation

Structure Elucidation of 3-Oxopiperidine-2-Carboxylic Acid: Overcoming β -Keto Acid Instability Through Rational Derivatization Executive Summary 3-Oxopiperidine-2-carboxylic acid is a highly valuable heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Structure Elucidation of 3-Oxopiperidine-2-Carboxylic Acid: Overcoming β -Keto Acid Instability Through Rational Derivatization

Executive Summary

3-Oxopiperidine-2-carboxylic acid is a highly valuable heterocyclic scaffold utilized in the synthesis of peptidomimetics, complex alkaloids, and novel therapeutics[1]. However, characterizing this molecule in its native state presents severe analytical bottlenecks. As a cyclic β -keto amino acid, it is notoriously unstable, rapidly degrading before standard spectroscopic acquisition can be completed.

This technical guide details the causal logic and step-by-step methodologies required to successfully trap, stabilize, and elucidate the structure of 3-oxopiperidine-2-carboxylic acid. By transitioning from an intractable zwitterion to a stable N-Boc surrogate, application scientists can deploy modern multidimensional NMR and High-Resolution Mass Spectrometry (HRMS) to achieve unambiguous structural verification.

Mechanistic Grounding: The Analytical Bottleneck

Before deploying any analytical instrument, an application scientist must understand the molecule's intrinsic reactivity. Attempting to isolate and run NMR on free 3-oxopiperidine-2-carboxylic acid typically results in a heterogeneous mixture of degradation products.

  • Facile Decarboxylation: The C2 carboxylic acid and the C3 ketone are situated in a β -relationship. Upon mild heating or exposure to acidic conditions, the molecule adopts a conformation that facilitates a six-membered cyclic transition state. The proton from the carboxylic acid transfers to the ketone oxygen, driving the extrusion of carbon dioxide ( CO2​ ) and yielding 3-piperidone. This is a classic β -keto acid decarboxylation pathway that rapidly destroys the structural integrity of the sample[2].

  • Keto-Enol Tautomerism: Even if decarboxylation is temporarily suppressed, the C3 ketone exists in equilibrium with its Δ2,3 or Δ3,4 enol forms. This dynamic exchange broadens NMR signals, obscures scalar couplings, and complicates integration.

  • Zwitterionic Nature: The presence of the basic N1 secondary amine and the acidic C2 carboxyl group creates a zwitterion. This severely limits solubility in standard organic NMR solvents (like CDCl3​ ) and forces the use of D2​O , which inadvertently exchanges the crucial α -protons (at C2 and C4) with deuterium, erasing vital structural data.

To bypass these issues, the standard industry practice is to analyze the molecule as a protected surrogate, most commonly 1-(tert-butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid [3] or its corresponding ester[4].

Instability_Pathway A 3-Oxopiperidine-2-carboxylic acid (Free β-keto acid) B Enol Tautomer (3-Hydroxy-THP-2-carboxylic acid) A->B Tautomerization C Cyclic Transition State (Decarboxylation) A->C Thermal / Acidic E Protected Surrogate (e.g., N-Boc Derivative) A->E Synthetic Protection (Boc2O) D 3-Piperidone + CO2 (Degradation Product) C->D -CO2 F Stable Structure Elucidation (NMR, HRMS) E->F Analytical Workflow

Fig 1. Degradation pathways and stabilization strategy for 3-oxopiperidine-2-carboxylic acid.

Experimental Methodology: Stabilization and Elucidation

Protocol 3.1: Preparation of the Stable Surrogate (N-Boc Protection)

Causality: Protecting the N1 amine with a bulky, electron-withdrawing tert-butoxycarbonyl (Boc) group reduces the basicity of the nitrogen, preventing zwitterion formation. Furthermore, the steric bulk of the Boc group hinders the conformational flexibility required to achieve the decarboxylation transition state, drastically increasing the half-life of the molecule for analytical handling.

  • Reaction Setup: Suspend crude 3-oxopiperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and HPLC-grade water.

  • Basification: Add NaHCO3​ (2.5 eq) and cool the mixture to 0 °C. (Rationale: The mild base deprotonates the amine for nucleophilic attack without triggering the rapid base-catalyzed aldol condensation of the ketone).

  • Protection: Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq) dropwise. Stir at room temperature for 12 hours.

  • Workup (Critical Step): Acidify carefully to pH 3 using 1M KHSO4​ at 0 °C. Do not use HCl. (Rationale: Boc groups are highly acid-sensitive. Using a mild sulfate buffer at low temperatures prevents premature Boc deprotection and subsequent runaway decarboxylation). Extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate under reduced pressure at <30 °C.

Protocol 3.2: Comprehensive NMR Acquisition

Causality: With the stable N-Boc derivative in hand, CDCl3​ can be used as the solvent, preventing deuterium exchange of the critical C2 and C4 protons and providing high-resolution spectra.

  • Sample Preparation: Dissolve 15-20 mg of the protected compound in 0.6 mL of anhydrous CDCl3​ containing 0.03% v/v TMS.

  • 1D 1H and 13C NMR: Acquire standard 1D spectra.

    • Self-Validation Check: Immediately evaluate the 13C spectrum for a signal at ~204 ppm (C=O, ketone) and ~173 ppm (C=O, acid). If the 204 ppm signal is missing and a new signal at ~210 ppm appears alongside the loss of the Boc signals, the sample has decarboxylated in the tube. Do not proceed to 2D NMR until this is verified.

  • 2D COSY (Correlation Spectroscopy): Map the continuous spin system from C4 to C5 to C6. The C2 proton will appear isolated from this main chain, flanked by the N1 atom and the C3 ketone.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Assign specific protons to their directly attached carbons to resolve overlapping methylene multiplets.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive step to prove the regiochemistry. The isolated C2 proton must show strong 2J and 3J correlations to the C3 ketone carbon, the C2 carboxyl carbon, and the Boc carbamate carbon.

NMR_Workflow Step1 Sample Preparation (N-Boc Derivative in CDCl3) Step2 1D NMR Acquisition (1H, 13C, DEPT-135) Step1->Step2 Step3 2D NMR Correlation (COSY, HSQC, HMBC) Step2->Step3 Data1 Identify C2-H, N-Boc, and C3=O signals Step2->Data1 Step4 Data Assembly & Structure Verification Step3->Step4 Data2 Map spin systems & prove regiochemistry via HMBC Step3->Data2

Fig 2. Sequential NMR elucidation workflow for the protected 3-oxopiperidine scaffold.

Data Presentation: Spectroscopic Signatures

The following table summarizes the diagnostic NMR signals for the protected surrogate, 1-(tert-butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid, in CDCl3​ at 298K.

Position 1H NMR Shift (ppm) & Multiplicity 13C NMR Shift (ppm)Key HMBC Correlations ( 1H→13C )
N-Boc (t-butyl) 1.45 (s, 9H)28.3 ( CH3​ ), 81.5 (Cq)Boc C=O (155.0)
N-Boc (C=O) -155.0 (Cq)-
C2 (Methine) 4.85 - 5.10 (br s, 1H)*62.5 (CH)C3 (204.5), C=O acid (173.2), Boc C=O
C2-COOH 9.50 (br s, 1H)173.2 (Cq)-
C3 (Ketone) -204.5 (Cq)-
C4 (Methylene) 2.45 (m, 2H)38.0 ( CH2​ )C3 (204.5), C5 (24.1)
C5 (Methylene) 1.95 (m, 2H)24.1 ( CH2​ )C4 (38.0), C6 (43.5)
C6 (Methylene) 3.65 (m, 2H)43.5 ( CH2​ )C5 (24.1), Boc C=O (155.0)

*Field Note: The C2 proton often appears as a broad singlet due to the presence of N-Boc rotamers (caused by restricted rotation around the carbamate C-N bond) at room temperature. Utilizing Variable Temperature (VT) NMR at 330K will coalesce these signals, yielding a sharper peak for accurate integration.

High-Resolution Mass Spectrometry (HRMS) Validation

To orthogonally validate the NMR data, HRMS (ESI-TOF) must be employed.

  • Methodology: Direct infusion ESI in negative ion mode ( [M−H]− ) is strictly preferred. Positive ion mode ( [M+H]+ ) frequently induces in-source decarboxylation of β -keto acids, leading to false mass assignments.

  • Expected Result: For the protected derivative C11​H17​NO5​ , the exact monoisotopic mass is 243.1107 Da. The [M−H]− peak should be distinctly observed at m/z 242.1034.

Conclusion

The structure elucidation of 3-oxopiperidine-2-carboxylic acid is fundamentally an exercise in chemical stabilization. By understanding the thermodynamic driving force toward decarboxylation and the complexities of keto-enol tautomerization, application scientists can rationally design a workflow that traps the molecule as an N-Boc derivative. This strategic intervention enables the acquisition of high-fidelity multidimensional NMR and HRMS data, transforming a highly intractable analytical problem into a robust, self-validating protocol.

References

  • BLD Pharm. "1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid". bldpharm.com.
  • Davies, W., Jones, J. K. N., & Pinder, A. R. (1959). "An Alkaloid of Dioscorea hispida, Dennstedt. Part VI. Investigations on the Synthesis of Tropan-2-one." Journal of the Chemical Society (Resumed), 703. RSC Publishing.
  • "New Approach for Complete Reversal of Enantioselectivity Using a Single Chiral Source". ResearchGate.
  • "Synthesis and clinical application of new drugs approved by FDA in 2022". PMC - National Institutes of Health.

Sources

Exploratory

The Core Scaffold: 3-Oxopiperidine-2-carboxylic Acid in Modern Drug Discovery

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter chiral building blocks that serve as the foundational architecture for complex pharmacophores. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter chiral building blocks that serve as the foundational architecture for complex pharmacophores. Among these, 3-Oxopiperidine-2-carboxylic acid and its derivatives stand out as critical intermediates for synthesizing conformationally restricted peptidomimetics, fused bicyclic systems (such as octahydro-1H-pyrido[1,2-a]pyrazines), and novel neurological therapeutics.

This whitepaper provides an in-depth technical analysis of 3-oxopiperidine-2-carboxylic acid, addressing its chemical identity, resolving database nomenclature artifacts, and detailing a field-proven, self-validating synthetic protocol for its construction.

Chemical Identity and Database Nomenclature Artifacts

Before initiating any synthetic campaign, establishing absolute chemical identity is paramount. The piperidine-2-carboxylic acid (pipecolic acid) core, modified with a ketone at the C3 position, presents unique reactivity profiles.

A persistent artifact in commercial chemical databases is the occasional misattribution of the CAS number 925890-01-3 to 3-oxo-piperazine-2-carboxylic acid[1]. However, rigorous structural formula cross-referencing ( C6​H9​NO3​ vs C5​H8​N2​O3​ ) and vendor catalog data confirm that 925890-01-3 is the universally accepted identifier for the piperidine scaffold in industrial procurement[2].

Quantitative Data & Derivative Profiling

To facilitate procurement and analytical cross-referencing, the following table summarizes the quantitative data for the free acid and its most utilized protected derivatives:

Compound NameCAS NumberMolecular FormulaMolecular WeightPhysical StatePrimary Application
3-Oxopiperidine-2-carboxylic acid 925890-01-3[1] C6​H9​NO3​ 143.14 g/mol SolidCore chiral scaffold
1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid 1273577-08-4[3] C11​H17​NO5​ 243.26 g/mol SolidPeptide coupling (SPPS)
Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate N/A (Lit.)[4] C15​H19​NO3​ 261.32 g/mol Viscous OilSynthetic intermediate

Mechanistic Pathways: The Dieckmann Condensation Approach

The classical and most scalable construction of the 3-oxopiperidine ring relies on the Dieckmann condensation of an acyclic diester precursor, such as ethyl 4-[benzyl(2-ethoxy-2-oxoethyl)amino]butanoate[4],.

While alternative routes exist (e.g., the oxidation of 3-hydroxypipecolic acid derivatives), the Dieckmann approach is highly favored because it establishes the C2-C3 bond while simultaneously installing the requisite oxidation states. The thermodynamic driving force of the reaction is the formation of the stable potassium enolate of the resulting β -keto ester.

SynthesisPathway A Acyclic Diester Precursor B Dieckmann Condensation (t-BuOK, THF) A->B Intramolecular Cyclization C N-Protected 3-Oxopiperidine Ester B->C -EtOH D Hydrogenolysis (Pd/C, H2) C->D N-Deprotection E Saponification (LiOH, H2O/THF) D->E Ester Cleavage F 3-Oxopiperidine-2-carboxylic acid (CAS: 925890-01-3) E->F Neutralization

Fig 1: Synthetic pathway of 3-oxopiperidine-2-carboxylic acid via Dieckmann condensation.

Experimental Protocol: Self-Validating Synthesis of the Core Scaffold

As an application scientist, I emphasize that a protocol must be more than a list of instructions; it must be a self-validating system. The following methodology for synthesizing the 3-oxopiperidine-2-carboxylate scaffold incorporates critical in-process controls (IPCs) and explains the causality behind each chemical intervention.

Step 1: Enolate Formation and Intramolecular Cyclization
  • Reagents : Ethyl 4-[benzyl(2-ethoxy-2-oxoethyl)amino]butanoate (1.0 eq), Potassium tert-butoxide ( t -BuOK, 1.2 eq), Anhydrous THF.

  • Procedure : Suspend t -BuOK in anhydrous THF under a strict argon atmosphere and cool the reaction vessel to 0 °C. Introduce the diester via a syringe pump over 45 minutes. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Causality : The slow, dropwise addition is non-negotiable. It maintains a low steady-state concentration of the unreacted diester, kinetically favoring the intramolecular Dieckmann cyclization over intermolecular Claisen condensation oligomerization[4].

  • In-Process Control (IPC) : The solution will transition from clear to a milky, pale-yellow suspension. This visual cue is the precipitation of the potassium enolate of the β -keto ester. LC-MS analysis of a quenched aliquot should confirm the disappearance of the starting mass and the emergence of the [M+H]+=262.1 peak.

Step 2: Controlled Quenching and Isolation
  • Reagents : Glacial acetic acid (1.5 eq), Brine, Ethyl Acetate (EtOAc).

  • Procedure : Cool the reaction mixture back to 0 °C. Quench dropwise with glacial acetic acid until the pH reaches approximately 5.5. Dilute with water and extract three times with EtOAc. Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Causality : Using a weak organic acid (acetic acid) rather than aqueous HCl is a critical parameter. Strong mineral acids can trigger premature, acid-catalyzed decarboxylation of the highly sensitive β -keto ester intermediate, destroying the C2 carboxylic acid functionality.

Step 3: Deprotection Sequence (Hydrogenolysis & Saponification)
  • Procedure :

    • N-Deprotection : Dissolve the crude ethyl 1-benzyl-3-oxopiperidine-2-carboxylate in ethanol. Add 10 wt% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through a Celite pad to remove the catalyst.

    • Ester Cleavage : Dissolve the resulting intermediate in a 1:1 mixture of THF and water. Cool to 0 °C and add 1M LiOH (1.1 eq). Stir for 2 hours.

  • Causality : LiOH is specifically chosen over NaOH or KOH because the smaller lithium counterion provides a milder saponification environment, minimizing the risk of base-catalyzed epimerization at the labile C2 chiral center adjacent to the ketone.

  • Final Isolation : Neutralize the aqueous layer using Amberlite IR-120 ( H+ form) resin to pH 7. Filtration and lyophilization yield the zwitterionic 3-oxopiperidine-2-carboxylic acid (CAS 925890-01-3)[1].

Applications in Drug Discovery

The true value of 3-oxopiperidine-2-carboxylic acid lies in its bifunctional nature. The C3 ketone serves as an electrophilic handle for reductive aminations, allowing for the rapid generation of 3-amino-piperidine-2-carboxylic acid derivatives. These are heavily utilized in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors and other metabolic disease targets. Furthermore, the proximity of the C2 carboxylic acid and the C3 ketone allows for facile condensation with diamines to construct rigid, fused heterocyclic pharmacophores like pyrazines and diazepines, which are privileged structures in CNS drug discovery[5].

References

  • SciSpace. "2,4‐Dioxa‐7‐aza‐, 2,4‐Dioxa‐8‐aza‐, and 2,4‐Dioxa‐9‐aza‐3‐phosphadecalins as Rigid Acetylcholine Mimetics". Available at:[Link]

  • Universität Tübingen. "Synthesis of Benzomorphan Scaffolds by Intramolecular Buchwald–Hartwig Arylation". Available at:[Link]

  • D-NB.info. "Synthesis of Benzomorphan Scaffolds by Intramolecular Buchwald–Hartwig Arylation and Approach Towards the Total Synthesis of". Available at:[Link]

Sources

Foundational

3-Oxopiperidine-2-carboxylic Acid Derivatives and Analogs: A Technical Guide to Scaffold Design, Synthesis, and Applications in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the architectural rigidity and functional density of non-proteinogenic amino acids are paramount. 3-Oxopiperidine-2-carboxylic acid (also known as 3-oxopi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the architectural rigidity and functional density of non-proteinogenic amino acids are paramount. 3-Oxopiperidine-2-carboxylic acid (also known as 3-oxopipecolic acid) and its structural analogs represent a privileged class of aza-cyclic scaffolds. Characterized by their conformational restriction, dual hydrogen-bonding capacity, and potential for quaternary stereocenter formation, these derivatives have become indispensable building blocks. This whitepaper explores the structural causality behind their utility, details state-of-the-art synthetic methodologies, and examines their transformative applications in developing kinase inhibitors and targeted protein degraders (PROTACs).

Structural Biology and Chemical Significance: The "Why" Behind the Scaffold

The selection of a 3-oxopiperidine core in drug design is rarely arbitrary; it is driven by precise geometric and electronic requirements:

  • Conformational Restriction: The piperidine ring restricts the rotational degrees of freedom found in linear amino acids. This pre-organization reduces the entropic penalty upon binding to a target protein's active site.

  • Orthogonal Functionalization: The juxtaposition of the basic amine (position 1), the carboxylic acid (position 2), and the ketone (position 3) allows for highly modular, orthogonal derivatization.

  • Stereochemical Density: The α-carbon (position 2) can be alkylated to form a quaternary stereocenter. This three-dimensionality (sp³ richness) is critical for escaping the "flatland" of traditional aromatic drug candidates, thereby improving target selectivity and pharmacokinetic profiles[1].

Asymmetric Synthesis: Phase-Transfer-Catalyzed Alkylation

Synthesizing highly functionalized aza-cyclic amino acids with quaternary stereocenters is historically challenging due to the risk of enolization and racemization under basic conditions. Maruoka and colleagues resolved this by employing a phase-transfer-catalyzed (PTC) alkylation strategy[2].

Causality of the PTC Approach: Why use a biphasic system with a chiral quaternary ammonium salt? Traditional homogeneous basic conditions often lead to ring-opening or racemic mixtures when dealing with rigid β-keto esters. In a biphasic system (e.g., o-xylene and aqueous K₂CO₃), the chiral catalyst forms a tight, structured ion pair with the enolate in the organic phase. This chiral pocket effectively shields one face of the enolate, directing the incoming alkyl halide to approach exclusively from the less hindered face, thereby establishing the quaternary stereocenter with exceptional enantiomeric excess (ee)[2].

PTC_Workflow A 3-Oxopipecolic Acid Ester (Substrate) C Phase-Transfer Alkylation A->C Alkyl Halide B Chiral Quaternary Ammonium Salt B->C Catalytic Cycle D Functionalized Aza-Cyclic Amino Acid C->D High ee% & Yield

Fig 1. Phase-transfer-catalyzed asymmetric alkylation of 3-oxopipecolic acid derivatives.

Protocol 1: Enantioselective Alkylation of α-Amino-β-keto Esters

Adapted from the Maruoka methodology for stereocontrolled synthesis[2].

  • Preparation: To a Schlenk flask under an argon atmosphere, add the N-Boc-3-oxopipecolic acid ester (0.30 mmol) and the chiral quaternary ammonium bromide catalyst (1–2 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous o-xylene (2 mL). Rationale: The non-polar organic solvent ensures the tight ion-pairing necessary for high enantiofacial discrimination.

  • Cooling: Cool the reaction mixture to 0 °C. Rationale: Lower temperatures reduce background uncatalyzed alkylation, maximizing the ee.

  • Reagent Addition: Sequentially add the alkyl bromide (0.36 mmol) and saturated aqueous K₂CO₃ (1.5 mL). Stir vigorously for 4–12 hours.

  • Quenching & Extraction: Dilute with aqueous NH₄Cl to neutralize the base, then extract with diethyl ether (3x). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • NMR Analysis: The ¹H NMR spectrum must show the complete disappearance of the α-proton signal, confirming substitution at the quaternary center.

    • Chiral HPLC: Analyze the purified product via chiral stationary phase HPLC. A successful reaction will yield an enantiomeric excess (ee) of >90%[2].

Applications in Targeted Therapeutics

Dual PARP and PI3K Inhibitors

The 3-oxopiperidine scaffold is highly effective in merging distinct pharmacophores. In the development of dual PARP/PI3K inhibitors for cancer therapy, researchers utilized ethyl 1-benzyl-3-oxopiperidine-4-carboxylate to construct a central pyrimidine ring[3]. Causality: Concomitant inhibition of PARP and PI3K pathways induces synthetic lethality in BRCA-proficient cancers[4]. The piperidine ring provides the exact spatial geometry required to orient the morpholine group (binding the PI3K hinge region) and the triazine/pyrimidine core (binding the PARP active site) simultaneously[3].

Reversible-Covalent PROTACs for KRAS(G12C)

Targeted protein degradation has revolutionized the treatment of "undruggable" targets like KRAS(G12C). A major breakthrough was the development of YF135, the first reversible-covalent PROTAC, which utilizes a 3-oxopiperidine-derived linker[5]. Causality: Irreversible covalent PROTACs suffer from single-turnover kinetics—they are consumed along with the target protein[6]. By incorporating a cyanoacrylamide warhead onto the rigid piperidine scaffold, YF135 covalently binds the mutated cysteine (Cys12) but can dissociate after the E3 ligase (VHL) ubiquitinates the target. This enables catalytic turnover, allowing one PROTAC molecule to degrade multiple KRAS proteins[5].

PROTAC_Mechanism PROTAC YF135 (PROTAC) 3-Oxopiperidine Linker KRAS KRAS(G12C) Mutant Target Protein PROTAC->KRAS Reversible Covalent Binding VHL VHL E3 Ligase Recruitment PROTAC->VHL Non-covalent Binding Complex Ternary Complex Formation KRAS->Complex VHL->Complex Ub Polyubiquitination Complex->Ub E2 Ligase Transfer Degradation Proteasomal Degradation (26S Proteasome) Ub->Degradation Target Cleared

Fig 2. Mechanism of YF135 PROTAC-mediated KRAS(G12C) degradation via ternary complex.

Protocol 2: Pinner Pyrimidine Synthesis on a 3-Oxopiperidine Core

Adapted from the synthesis of dual PARP/PI3K inhibitors[3].

  • Reagent Mixing: Dissolve ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 equiv) and urea (1.5 equiv) in anhydrous methanol.

  • Base Catalysis: Slowly add sodium methoxide (NaOMe, 2.0 equiv) at room temperature. Rationale: The strong base deprotonates the urea, initiating a nucleophilic attack on the ketone and subsequent cyclization with the ester.

  • Reflux: Heat the reaction mixture to reflux for 12 hours.

  • Workup: Cool to room temperature, neutralize with 1N HCl, and extract with ethyl acetate. Wash with brine, dry over MgSO₄, and concentrate.

  • Self-Validation Checkpoint:

    • LC-MS: Monitor the reaction via LC-MS. The disappearance of the starting material mass and the emergence of the [M+H]⁺ peak corresponding to the pyrimidine-fused piperidine confirms successful cyclization.

    • UV-Vis: UV absorption at 254 nm will significantly increase due to the newly formed aromatic pyrimidine system.

Quantitative Data Presentation

The versatility of the 3-oxopiperidine/pipecolic acid scaffold is reflected in the potent biological and chemical metrics achieved across different therapeutic domains.

Compound / DerivativeTarget ApplicationKey Quantitative MetricStructural Role of 3-Oxopiperidine Core
Compound 5a [2]Chiral Building Block91% ee (Enantiomeric Excess)Provides a rigid aza-cyclic core for absolute stereocontrol during alkylation.
Compound 15 [4]PARP-1 / PI3KαIC₅₀ = 9.5 nM / 16.9 nM Acts as a central hinge, orienting dual pharmacophores into distinct kinase/polymerase pockets.
YF135 [5]KRAS(G12C)DC₅₀ = 3.61 μM (Degradation)Optimizes linker trajectory and rigidity to facilitate VHL E3 ligase recruitment and ternary complex formation.

References

  • Ooi, T., Miki, T., & Maruoka, K. (2005). Asymmetric Synthesis of Functionalized Aza-Cyclic Amino Acids with Quaternary Stereocenters by a Phase-Transfer-Catalyzed Alkylation Strategy. Organic Letters, 7(2), 191-193.

  • Wang, J., et al. (2020). Discovery of Novel Dual Poly(ADP-ribose)polymerase and Phosphoinositide 3-Kinase Inhibitors as a Promising Strategy for Cancer Therapy. Journal of Medicinal Chemistry, 63(1), 122-139.

  • Yang, F., et al. (2022). Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC. European Journal of Medicinal Chemistry, 230, 114088.

Sources

Exploratory

Physicochemical characteristics of 3-Oxopiperidine-2-carboxylic acid

An in-depth technical analysis of 3-Oxopiperidine-2-carboxylic acid requires navigating its dual identity: it is simultaneously a conformationally constrained α -amino acid and a highly reactive β -keto acid. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-Oxopiperidine-2-carboxylic acid requires navigating its dual identity: it is simultaneously a conformationally constrained α -amino acid and a highly reactive β -keto acid. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors, focusing instead on the mechanistic causality that dictates how this scaffold behaves in the flask and how it is deployed in modern drug discovery.

Structural and Physicochemical Profiling

3-Oxopiperidine-2-carboxylic acid is a saturated, six-membered nitrogen heterocycle. Its unprotected form is notoriously difficult to isolate due to the inherent thermodynamic instability of β -keto acids. Consequently, synthetic and medicinal chemists almost exclusively utilize its N-protected and esterified derivatives, such as 1[2], to maintain the integrity of the scaffold during complex coupling reactions.

The table below summarizes the critical quantitative and physicochemical data contrasting the transient unprotected acid with its commercially viable N-Boc protected counterpart.

PropertyUnprotected ScaffoldN-Boc Protected Scaffold
Chemical Name 3-Oxopiperidine-2-carboxylic acid1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid
CAS Registry Number 925890-01-3[3]1273577-08-4[2]
Molecular Formula C₆H₉NO₃C₁₁H₁_{17}NO₅
Molecular Weight 143.14 g/mol 243.26 g/mol
Structural Classification β -keto α -amino acidN-Carbamate β -keto α -amino acid
Thermodynamic Stability Highly unstable (rapid decarboxylation)Moderately stable (Requires 2-8°C storage)
Dominant Tautomerism Keto-enol equilibrium at C3Keto-enol equilibrium at C3

Mechanistic Insights: Decarboxylation and Tautomerism

The most critical physicochemical characteristic of 3-oxopiperidine-2-carboxylic acid is its propensity for spontaneous decarboxylation. Understanding this degradation pathway is essential for designing robust synthetic workflows.

When the C2-carboxylic acid is unprotected, the molecule can adopt a conformation where the C3-ketone oxygen acts as a hydrogen bond acceptor for the C2-carboxylic acid proton. This forms a highly ordered, six-membered cyclic transition state. Upon mild heating or exposure to acidic conditions, this transition state facilitates a concerted electron rearrangement, expelling carbon dioxide gas and yielding an enol intermediate, which rapidly tautomerizes into the thermodynamic sink: 3-piperidone.

Decarboxylation A 3-Oxopiperidine-2-carboxylic acid (β-Keto Acid) B Cyclic Transition State (Intramolecular H-Bond) A->B Heat / Acid C Enol Intermediate + CO2 (Gas Evolution) B->C Decarboxylation D 3-Piperidone (Thermodynamic Sink) C->D Tautomerization

Figure 1: Mechanism of thermal decarboxylation of 3-oxopiperidine-2-carboxylic acid.

Validated Synthetic Methodology: The Dieckmann Condensation

To harness this scaffold without triggering the decarboxylation cascade, the molecule must be synthesized and maintained as a β -keto ester. The most reliable route is the intramolecular Dieckmann condensation of an acyclic diester precursor.

The following protocol outlines the synthesis of Ethyl 1-Boc-3-oxopiperidine-2-carboxylate , engineered as a self-validating system to ensure structural integrity.

Step-by-Step Protocol
  • Precursor Preparation: Dissolve the acyclic precursor, ethyl 4-(N-Boc-N-(2-ethoxy-2-oxoethyl)amino)butanoate (1.0 eq), in strictly anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration.

    • Causality: High dilution (0.1 M) thermodynamically favors intramolecular cyclization over intermolecular Claisen condensation (polymerization).

  • Base-Mediated Cyclization: Cool the reaction vessel to 0°C under an inert argon atmosphere. Add Potassium tert-butoxide (KOtBu) (1.2 eq) dropwise over 30 minutes.

    • Causality: KOtBu is selected over Sodium Ethoxide (NaOEt) because its steric bulk prevents it from acting as a nucleophile, thereby eliminating the risk of transesterification or premature ester cleavage.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Controlled Quenching (Critical Step): Cool the mixture back to 0°C and quench dropwise with 1M Citric Acid until the aqueous layer reaches exactly pH 4.

    • Causality: Quenching to pH 4 neutralizes the enolate to the stable β -keto ester. If a strong acid (like HCl) is used and the pH drops below 2, the ester will hydrolyze to the β -keto acid, triggering immediate and irreversible decarboxylation to 3-piperidone.

  • Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation (Analytical Confirmation): Dissolve a purified aliquot in CDCl₃ and analyze via ¹H NMR. The synthesis is validated by the presence of a highly deshielded singlet at ~12.0 ppm .

    • Causality: This peak corresponds to the enol proton, which is locked in a strong intramolecular hydrogen bond with the ester carbonyl. Its presence definitively proves that the β -keto ester architecture survived the workup.

Biocatalytic Applications in Drug Discovery

In modern medicinal chemistry, the 3-oxopiperidine-2-carboxylate scaffold is a privileged intermediate for synthesizing conformationally constrained peptidomimetics, specifically 3-hydroxypipecolic acids . These structures are vital pharmacophores in numerous antiviral and antibacterial agents.

Traditional chemical reductions of the C3-ketone often yield poor diastereoselectivity. However, recent advancements in biocatalysis have leveraged the inherent keto-enol tautomerism of this scaffold. Because the α -proton (at C2) is highly acidic, the stereocenter at C2 readily epimerizes in solution. By treating the racemic β -keto ester with engineered Ketoreductases (KREDs), chemists can achieve a Dynamic Kinetic Resolution (DKR) .

As reported in recent stereodivergent synthesis literature[4], specific KRED mutants selectively reduce only one enantiomer of the rapidly equilibrating ketone. This allows the complete conversion of the racemic starting material into any of the four possible stereoisomers of 3-hydroxypipecolic acid with high enantiomeric excess (>99% ee).

Biocatalysis Sub Ethyl 1-Boc-3-oxopiperidine-2-carboxylate (Racemic & Epimerizing) Enz Ketoreductase (KRED) Dynamic Kinetic Resolution (DKR) Sub->Enz Biocatalyst Addition P1 (2S,3S)-3-Hydroxypipecolic acid Enz->P1 P2 (2R,3R)-3-Hydroxypipecolic acid Enz->P2 P3 (2S,3R)-3-Hydroxypipecolic acid Enz->P3 P4 (2R,3S)-3-Hydroxypipecolic acid Enz->P4

Figure 2: Stereodivergent biocatalytic reduction via Dynamic Kinetic Resolution (DKR).

References

  • BLD Pharm. "1273577-08-4 | 1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid". BLD Pharm Product Catalog.
  • ChemicalBook. "925890-01-3 CAS Manufactory". ChemicalBook Database.
  • Thieme E-Books & E-Journals. "Chemo-enzyme-Catalyzed Stereodivergent Synthesis". Thieme Connect.

Sources

Foundational

Stereoisomers of 2-Oxopiperidine-3-carboxylic Acid: A Comprehensive Guide to Synthesis, Resolution, and Application in Peptidomimetic Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The pursuit of highly selective, conformationally restricte...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The pursuit of highly selective, conformationally restricted scaffolds is a cornerstone of modern drug discovery. Among these, 2-oxopiperidine-3-carboxylic acid (also known as 3-carboxy-2-piperidone) has emerged as a privileged pharmacophore. Featuring a rigid six-membered lactam ring and a carboxylic acid moiety, this molecule effectively mimics the dipeptide backbone while restricting the ϕ and ψ dihedral angles.

Because the C3 position is a chiral center, the molecule exists as two distinct stereoisomers: the (R)- and (S)-enantiomers. The stereochemical orientation of the C3-carboxyl group is critical; it dictates the vector of hydrogen bonding and electrostatic interactions within target binding pockets, such as the kinase domain of c-Met [1] and the Formyl Peptide Receptor 2 (FPR2) [2]. This whitepaper provides an in-depth analysis of the stereochemical properties, synthetic methodologies, and asymmetric resolution protocols for 2-oxopiperidine-3-carboxylic acid derivatives.

Stereochemical Profiling & Pharmacological Logic

The biological efficacy of 2-oxopiperidine-3-carboxylic acid derivatives is almost entirely stereodependent. The rigid lactam core forces the C3-substituent into either an axial or equatorial trajectory, fundamentally altering the molecule's 3D pharmacophore.

In the development of c-Met kinase inhibitors, the (S)-enantiomer often aligns perfectly with the ATP-binding pocket, allowing the C3-carboxyl group to form critical hydrogen bonds with the hinge region, whereas the (R)-enantiomer suffers from severe steric clashes [1]. Similarly, in the synthesis of antidepressant precursors like paroxetine, the (3S,4R)-trans configuration of substituted 2-oxopiperidine-3-carboxylates is strictly required for biological activity [3].

BindingLogic N1 Target Receptor (e.g., c-Met / FPR2) N4 High Affinity Binding (H-bond network aligned) N1->N4 Optimal Fit N5 Steric Clash (Poor Binding) N1->N5 Suboptimal Fit N2 (S)-Enantiomer Conformation N2->N1 Docking N3 (R)-Enantiomer Conformation N3->N1 Docking

Stereospecific binding logic of 2-oxopiperidine-3-carboxylic acid derivatives to target kinases.

Quantitative Stereochemical Comparison
Property(R)-2-Oxopiperidine-3-carboxylic acid(S)-2-Oxopiperidine-3-carboxylic acid
Stereocenter C3 (R-configuration)C3 (S-configuration)
Pharmacological Role Often exhibits steric clashes in kinase ATP-binding pockets.Preferred conformation for c-Met / FPR2 agonist activity.
3D Trajectory Carboxyl vector points towards solvent-exposed regions (suboptimal).Carboxyl vector aligns with hinge-region H-bond donors.
Synthetic Precursor Saponification of (R)-esterSaponification of (S)-ester
Downstream Utility Negative control in binding assays; rare specific target hits.Lead scaffold for peptidomimetics and paroxetine analogs.

Mechanistic Pathways: Synthesis and Asymmetric Resolution

The synthesis of enantiopure 2-oxopiperidine-3-carboxylic acid typically begins with the construction of a racemic ester (e.g., isobutyl or ethyl 2-oxopiperidine-3-carboxylate), followed by controlled saponification and chiral resolution [1][3].

Workflow N1 Precursor: Alkyl 2-oxopiperidine-3-carboxylate N2 Saponification (LiOH, THF/H2O) N1->N2 Base Hydrolysis N3 Racemic 2-Oxopiperidine-3-carboxylic acid N2->N3 Acidification (pH 1) N4 Chiral Resolution (via Chiral Amine) N3->N4 Diastereomeric Salt Formation N5 (S)-2-Oxopiperidine-3-carboxylic acid N4->N5 Crystallization & Cleavage N6 (R)-2-Oxopiperidine-3-carboxylic acid N4->N6 Mother Liquor Recovery

Workflow for the synthesis and chiral resolution of 2-oxopiperidine-3-carboxylic acid enantiomers.

Protocol A: Saponification to Racemic 2-Oxopiperidine-3-carboxylic Acid

Objective: Convert the alkyl ester precursor to the free carboxylic acid without opening the sensitive lactam ring.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the starting material (e.g., isobutyl 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylate) in a ternary solvent system of THF/MeOH/H₂O (1:1:1 v/v).

    • Causality Insight: THF solubilizes the hydrophobic organic ester, H₂O dissolves the inorganic base, and MeOH acts as a phase-transfer bridge. This ensures a completely homogeneous reaction mixture, preventing localized concentration spikes that cause side reactions.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 3.0 equivalents of Lithium Hydroxide (LiOH) monohydrate.

    • Causality Insight: LiOH is specifically chosen over NaOH or KOH. The lithium cation coordinates with the lactam carbonyl, but its milder nucleophilicity ensures selective attack at the ester carbonyl. Operating at 0 °C suppresses the thermodynamic pathway of lactam ring-opening.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 5 hours.

    • Self-Validation: Monitor via TLC (EtOAc/Hexane). The disappearance of the high-Rf ester spot confirms completion.

  • Workup & Acidification: Acidify the solution to pH 1 using 1 M HCl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

    • Causality Insight: Acidification protonates the resulting carboxylate salt to the highly polar, yet organic-soluble free acid, driving it into the EtOAc phase.

  • Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the racemic acid as a white solid [1].

Protocol B: Chiral Resolution via Diastereomeric Crystallization

Objective: Separate the (R) and (S) enantiomers using a chiral auxiliary.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic 2-oxopiperidine-3-carboxylic acid in boiling absolute ethanol. Add 0.5 equivalents of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine.

    • Causality Insight: Utilizing exactly 0.5 equivalents is the core of the "half-equivalent method." It forces the resolving agent to selectively pair with the enantiomer that forms the least soluble diastereomeric salt, leaving the other enantiomer as a free acid in solution.

  • Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5 °C/hour, then incubate at 4 °C overnight.

    • Causality Insight: Slow cooling promotes the growth of large, pure crystals and prevents the kinetic trapping of the undesired diastereomer (oiling out).

  • Cleavage and Recovery: Filter the crystalline salt. Suspend the crystals in a biphasic mixture of EtOAc and 1 M HCl. Stir vigorously until both phases are clear.

    • Self-Validation: The acidic aqueous layer traps the chiral amine as a hydrochloride salt, while the enantiopure 2-oxopiperidine-3-carboxylic acid partitions into the EtOAc layer.

  • Validation: Concentrate the EtOAc layer. Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Applications in Advanced Drug Development

c-Met Kinase Inhibitors

The dysregulation of the HGF/c-Met signaling pathway is heavily implicated in tumor metastasis. Researchers have utilized the 3-carboxyl piperidin-2-one scaffold to design novel small-molecule inhibitors. The carboxylic acid at the C3 position acts as a crucial anchor, forming hydrogen bonds with the kinase hinge region. By substituting the N1 position with a 4-fluorophenyl group and resolving the C3 stereocenter, developers have achieved highly potent, stereospecific c-Met antagonism [1].

FPR2 Agonists for Heart Failure

Formyl peptide receptor 2 (FPR2) is a G-protein-coupled receptor involved in the resolution of inflammation. In the discovery of BMS-986235/LAR-1219, medicinal chemists transitioned from flexible linear ureas to rigidified pyrrolidinone and piperidinone cores. The 2-oxopiperidine-3-carboxylic acid framework locked the molecule into a bioactive conformation that drastically improved FPR2 binding affinity and selectivity, showcasing the power of lactam-based peptidomimetics in cardiovascular drug design [2].

References

  • Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold National Institutes of Health (NIH) / Molecules URL:[Link]

  • Discovery of BMS-986235/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • World Intellectual Property Organization (WIPO)
Exploratory

3-Oxopiperidine-2-carboxylic Acid: Comprehensive Safety, Handling, and Mechanistic Stability Guidelines

Executive Summary For researchers and drug development professionals, functionalized piperidines represent highly versatile scaffolds for peptidomimetics and small-molecule therapeutics. Among these, 3-oxopiperidine-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, functionalized piperidines represent highly versatile scaffolds for peptidomimetics and small-molecule therapeutics. Among these, 3-oxopiperidine-2-carboxylic acid is a highly sought-after but notoriously challenging building block. Its inherent instability stems from its structural classification as a cyclic β -keto acid, making it highly susceptible to spontaneous decarboxylation.

This whitepaper provides an authoritative, causality-driven guide to the safe handling, storage, and experimental utilization of 3-oxopiperidine-2-carboxylic acid. By understanding the thermodynamic drivers of its degradation, scientists can implement self-validating protocols to preserve scaffold integrity and prevent hazardous gas evolution.

Structural Profile and Mechanistic Instability

The defining chemical feature of 3-oxopiperidine-2-carboxylic acid is the presence of a ketone carbonyl group situated at the β -position relative to the carboxylic acid. This proximity is not merely a structural curiosity; it is the primary driver of the molecule's kinetic instability.

As documented in fundamental mechanistic studies on [1], the β -carbonyl oxygen can readily hydrogen-bond with the acidic proton of the carboxyl group. This forms a highly organized, six-membered cyclic transition state. Even at ambient temperatures, the thermal energy is sufficient to drive a concerted electron rearrangement: the C–C bond cleaves, releasing carbon dioxide ( CO2​ ) gas, and yielding an enol intermediate. This enol rapidly tautomerizes into the thermodynamically stable degradation product, 3-piperidinone .

Recent kinetic evaluations of [2] confirm that cyclic systems can exhibit accelerated decarboxylation rates due to the pre-organized dihedral angles of the ring system, which lower the activation energy barrier for the transition state.

Decarboxylation A 3-Oxopiperidine-2- carboxylic acid B Cyclic Transition State A->B Thermal Activation C Enol Intermediate + CO2 Gas B->C Decarboxylation (C-C Cleavage) D 3-Piperidinone (Degradation Product) C->D Tautomerization

Fig 1. Mechanistic pathway of spontaneous decarboxylation in 3-oxopiperidine-2-carboxylic acid.

Hazard Identification and Safety Protocols

Handling 3-oxopiperidine-2-carboxylic acid requires strict adherence to specialized safety protocols, moving beyond standard PPE (nitrile gloves, safety goggles, and lab coats).

The Gas Evolution Hazard

The most significant physical hazard associated with this compound is pressure buildup . If a vial of 3-oxopiperidine-2-carboxylic acid is left at room temperature, spontaneous decarboxylation will generate stoichiometric amounts of CO2​ gas. In a tightly sealed, unvented glass container, this can lead to catastrophic container rupture or explosive depressurization upon opening.

According to guidelines outlined in [3], compounds prone to gas-evolving degradation must be stored in vented caps or specialized pressure-relief vials if ambient exposure is unavoidable.

Toxicity and Irritation

As a functionalized secondary amine and organic acid, the compound is a recognized skin, eye, and respiratory irritant. All handling of the neat powder must be conducted within a certified chemical fume hood or an inert-atmosphere glovebox to prevent inhalation of fine particulates.

Storage and Handling Guidelines

To kinetically freeze the decarboxylation pathway, stringent environmental controls are mandatory. The presence of moisture acts as a catalyst for tautomerization, while thermal energy provides the activation energy for CO2​ extrusion.

Quantitative Degradation Kinetics

The following table summarizes the causal relationship between storage parameters and scaffold half-life ( t1/2​ ).

Storage TemperatureAtmosphereMoisture LevelEstimated Half-Life ( t1/2​ )Primary Consequence / Hazard
+25°C (Ambient) Ambient Air>40% RH< 2 HoursRapid CO2​ evolution, pressure buildup
+4°C (Fridge) Ambient AirAmbient~ 24-48 HoursGradual decarboxylation, purity loss
-20°C (Freezer) Argon / N2​ Anhydrous> 6 MonthsMinimal degradation, safe storage
-80°C (Cryo) Argon / N2​ Anhydrous> 2 YearsComplete kinetic stabilization

Core Directive for Storage: Always store 3-oxopiperidine-2-carboxylic acid at -20°C under a blanket of dry Argon.

Experimental Workflows: Stabilization and Derivatization

Because the free β -keto acid is too unstable for prolonged synthetic sequences, it must be derivatized immediately upon solvation. The most robust strategy is in situ esterification (e.g., forming the ethyl or methyl ester) or N-Boc protection , which stabilizes the ring electronics and prevents the cyclic transition state required for decarboxylation.

Protocol: In Situ Esterification for Scaffold Stabilization

This protocol is a self-validating system; the visual and analytical disappearance of the starting material confirms the successful trapping of the unstable scaffold.

  • Cryogenic Retrieval and Equilibration: Transfer the sealed vial of 3-oxopiperidine-2-carboxylic acid directly from -20°C storage into an Argon-purged glovebox. Crucial Step: Allow 30 minutes for the vial to equilibrate to the ambient temperature of the glovebox before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which accelerates degradation.

  • Anhydrous Solvation: Weigh the desired mass and immediately dissolve 1.0 eq of the acid in anhydrous dichloromethane (DCM) pre-chilled to 0°C. Causality: Solvating at 0°C suppresses the thermal activation energy required for decarboxylation during the handling phase.

  • Carboxylic Acid Activation: Add 1.2 eq of EDC·HCl and 0.1 eq of DMAP to the chilled solution. Stir for 10 minutes at 0°C to form the active ester intermediate.

  • Nucleophilic Addition: Introduce 1.5 eq of anhydrous ethanol dropwise via syringe.

  • Reaction Maturation & Validation: Allow the reaction to slowly warm to room temperature over 4 hours. Self-Validating Check: Monitor the reaction via TLC (Ninhydrin stain). The reaction is complete when the baseline carboxylic acid spot is fully consumed, confirming total conversion to the stable ethyl 3-oxopiperidine-2-carboxylate.

Workflow Step1 1. Cryo-Retrieval (-20°C) Step2 2. Inert Equilibration (Argon Atmosphere) Step1->Step2 Step3 3. Rapid Solvation (Anhydrous DCM at 0°C) Step2->Step3 Step4 4. In situ Derivatization (Esterification) Step3->Step4 Step5 5. Stable Scaffold Isolation Step4->Step5

Fig 2. Step-by-step experimental workflow for the safe handling and stabilization of the beta-keto acid.

Analytical Validation of Integrity

Before committing 3-oxopiperidine-2-carboxylic acid to a complex, multi-step synthesis, researchers must validate the integrity of the batch. Do not rely solely on the vendor's Certificate of Analysis (CoA) if the reagent has been stored for more than a month.

  • Nuclear Magnetic Resonance (1H-NMR): Dissolve a small aliquot in anhydrous DMSO−d6​ or CDCl3​ . The intact molecule will show a distinct α -proton signal (the proton on the carbon bearing the carboxylic acid) typically around δ 3.5 - 4.0 ppm. If the batch has degraded, this peak will vanish, replaced by the simplified aliphatic multiplets of 3-piperidinone.

  • Infrared (IR) Spectroscopy: An intact sample will exhibit a broad O-H stretch from the carboxylic acid (3300–2500 cm−1 ) alongside the ketone C=O stretch (~1710 cm−1 ). Loss of the broad O-H band strongly indicates complete decarboxylation.

References

  • Master Organic Chemistry. "Decarboxylation." Master Organic Chemistry, 20 May 2022. Available at:[Link]

  • ACS Publications. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides." The Journal of Physical Chemistry C, 5 Feb 2021. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

Foundational

The Role of Oxopiperidines as Intermediates in Advanced Organic Synthesis

Introduction: The Strategic Value of the Oxopiperidine Scaffold Nitrogen-containing heterocycles are the cornerstone of modern pharmaceutical chemistry, representing some of the most prevalent core structures in FDA-appr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Oxopiperidine Scaffold

Nitrogen-containing heterocycles are the cornerstone of modern pharmaceutical chemistry, representing some of the most prevalent core structures in FDA-approved drugs. Among these, oxopiperidines (commonly known as piperidones) stand out as exceptionally versatile synthetic intermediates[1]. Featuring a six-membered piperidine ring substituted with an oxo (carbonyl) group, these scaffolds provide multiple orthogonal sites for functionalization. Depending on the precise position of the carbonyl group—yielding 2-piperidone, 3-piperidone, or 4-piperidone—the chemical reactivity, stability, and subsequent applications in drug development vary significantly[1].

Mechanistic Reactivity and Scaffold Causality

The architectural brilliance of oxopiperidines in route design stems from their three distinct reactive domains. As a Senior Application Scientist, understanding the causality behind how these domains interact is critical for preventing unwanted side reactions (such as spontaneous polymerization or undesired ring-opening) during complex multistep syntheses.

  • The Carbonyl Center : Acts as a prime electrophile. It is the target for reductive amination, Wittig olefination, and nucleophilic addition, allowing for the installation of complex side chains.

  • The Alpha-Carbons : Offer acidic protons suitable for enolate formation. This enables precise regioselective alkylation, halogenation, and aldol condensations.

  • The Nitrogen Heteroatom : Serves as a nucleophilic center that requires orthogonal protection (e.g., Boc, Cbz, Benzyl). The choice of protecting group is not merely to prevent N-alkylation; it fundamentally tunes the electronic properties of the ring, directing stereochemistry during asymmetric reductions.

G Oxopiperidine Oxopiperidine Core (N-protected) Carbonyl Carbonyl Group (C=O) - Reductive Amination - Wittig Olefination - Reduction to Alcohol Oxopiperidine->Carbonyl Electrophile AlphaCarbon Alpha-Carbon - Alkylation - Halogenation - Aldol Condensation Oxopiperidine->AlphaCarbon Acidic Protons Amine Nitrogen Atom - Orthogonal Protection - Electronic Tuning Oxopiperidine->Amine Nucleophile

Logical relationship of oxopiperidine reactive sites in organic synthesis.

Isomeric Profiling: 4-, 3-, and 2-Piperidones in Drug Development

4-Piperidone: The Workhorse of Neuroactive and Analgesic Synthesis

4-Piperidones are predominantly utilized in the synthesis of 1,4-disubstituted piperidines, a motif heavily conserved in central nervous system (CNS) therapeutics.

  • Analgesics (Fentanyl and Analogues) : 4-piperidone is a critical precursor in the synthesis of fentanyl. In the traditional Janssen synthetic method, 4-piperidone is converted to benzylfentanyl, which is subsequently deprotected to norfentanyl, a Schedule II immediate precursor[2]. Because 4-piperidone serves as the primary gateway for the illicit manufacture of fentanyl via the Gupta method, it is heavily regulated as a List I chemical by the DEA[2].

  • Alzheimer's Therapeutics (Donepezil Analogues) : Beyond analgesics, 4-piperidones serve as scaffolds for acetylcholinesterase inhibitors. A highly efficient double aza-Michael reaction utilizing divinyl ketones provides access to chiral 2-substituted 4-piperidone building blocks, which are subsequently converted into chirally enriched donepezil analogues[3].

3-Piperidone: Accessing Bioactive Heterocycles

Synthesizing the 3-piperidone core is notoriously challenging, often requiring protecting-group-free Morita–Baylis–Hillman reactions coupled with ring-closing metathesis (RCM) to achieve 1-aryl-3-piperidone derivatives (used in ALS therapeutics)[4]. Once obtained, derivatives like N-Boc-3-piperidone act as vital intermediates for stereoscopic control in asymmetric synthesis. For example, the biocatalytic asymmetric reduction of N-Boc-3-piperidone yields chiral (S)-N-Boc-3-hydroxypiperidine, an unnatural building block used in congestive heart failure drugs[5].

2-Piperidone: Lactam Chemistry and Alkaloid Precursors

Operating chemically as a cyclic amide (δ-valerolactam), 2-piperidone is a key intermediate for synthesizing Cenicriviroc, an experimental HIV therapeutic[6]. Furthermore, chiral oxazolopiperidone lactams derived from 2-piperidones are versatile intermediates for the enantioselective synthesis of complex piperidine-containing natural products, allowing for dynamic kinetic resolution during cyclocondensation[1].

Quantitative Data: Synthetic Route Comparison

To facilitate rapid decision-making in route scouting, Table 1 summarizes key quantitative parameters for synthetic transformations involving oxopiperidines.

Table 1: Quantitative Comparison of Oxopiperidine Synthetic Transformations

Starting MaterialReagents & ConditionsTarget IntermediateYieldPharmaceutical Application
1-Benzylpiperidin-4-one Aniline, KCN, CH2Cl2/AcOH (1:1), 45 °CAnilino-nitrile>90%Fentanyl analogues[7]
Divinyl ketones + amines Double aza-Michael addition2-Substituted 4-piperidones75–85%Donepezil analogues[3]
1-Benzyl-3-piperidone H2 (55 psi), 10% Pd/C, MeOH3-Piperidone (deprotected)99%Chiral building blocks[5]
3,5-Dichloroaniline Morita-Baylis-Hillman + RCM (7 steps)1-Aryl-3-piperidone30%ALS therapeutics[4]

Self-Validating Experimental Protocols

The following protocols have been selected to demonstrate the critical causality behind solvent selection and protecting group strategies in oxopiperidine chemistry.

Protocol 1: Optimized Strecker-Type Condensation of 1-Benzylpiperidin-4-one

Causality & Rationale: The Strecker condensation of piperidones often suffers from low yields and tedious isolation. Using a specific biphasic-like solvent mixture of CH2Cl2 and AcOH (1:1 v/v) is critical. The CH2Cl2 effectively dissolves the liberated HCN gas generated during the addition of AcOH at sub-zero temperatures, preventing its escape into the headspace and driving the thermodynamic equilibrium toward the quantitative formation of the anilino-nitrile intermediate[7].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a mercury-filled bubbler (to maintain a slight positive HCN pressure safely), combine 1.0 equivalent of 1-benzylpiperidin-4-one, 4.0 equivalents of aniline, and 4.0 equivalents of KCN.

  • Solvent Addition: Cool the mixture to -5 to 0 °C using an ice-salt bath. Slowly add a 1:1 (v/v) mixture of CH2Cl2 and glacial acetic acid dropwise to control the exotherm.

  • Thermal Condensation: Gradually warm the reaction mixture and heat at 45–50 °C for 12 to 36 hours. (Note: Amino-ketones are structurally less reactive than simple aliphatic ketones, necessitating this extended thermal activation to achieve >90% conversion).

  • Isolation: Quench the reaction safely with saturated aqueous Na2CO3 (adhering strictly to cyanide neutralization protocols), extract with CH2Cl2, dry over anhydrous MgSO4, and concentrate to yield the pure anilino-nitrile intermediate.

Workflow Step1 1. Substrate Prep 1-benzylpiperidin-4-one + Aniline + KCN Step2 2. Solvent Addition CH2Cl2 / AcOH (1:1) at -5 to 0 °C Step1->Step2 Step3 3. Thermal Condensation Heat at 45-50 °C for 12-36 h Step2->Step3 Step4 4. Product Isolation Anilino-nitrile Intermediate (Yield >90%) Step3->Step4

Step-by-step workflow for the Strecker-type condensation of 4-piperidone.

Protocol 2: Hydrogenolysis and Boc-Protection of 3-Piperidone

Causality & Rationale: Direct asymmetric reduction of benzyl-protected 3-piperidones often yields poor enantiomeric excess. Swapping the benzyl group for a tert-butyloxycarbonyl (Boc) group alters the steric bulk and reduces the electron-donating capacity of the nitrogen atom. This electronic tuning is essential for the subsequent biocatalytic or chemical asymmetric reduction to yield high-purity (S)-N-Boc-3-hydroxypiperidine[5].

Step-by-Step Methodology:

  • Deprotection (Hydrogenolysis): Dissolve 1-benzyl-3-piperidone (0.41 mol) in 1.4 L of methanol. Under a strict nitrogen atmosphere, carefully add 11.6 g of 10% palladium on carbon (Pd/C).

  • Reduction: Shake the mixture in a Parr apparatus under 55 psi of H2 gas overnight. Filter the crude mixture through a pad of celite to remove the pyrophoric catalyst, and concentrate in vacuo to yield a yellow-green solid.

  • Reprotection: Immediately dissolve the highly reactive deprotected intermediate in 2.5 L of tetrahydrofuran (THF). Add 3 L of saturated aqueous NaHCO3, followed by 0.53 mol of di-tert-butyl dicarbonate (Boc2O) dissolved in 500 mL of THF.

  • Reaction: Stir the biphasic mixture vigorously for 48 hours at room temperature to ensure complete protection.

  • Workup: Partition the mixture between H2O and ethyl acetate (EtOAc). Wash the combined organic layers with 0.5 N HCl and brine, dry over MgSO4, and purify via silica gel flash chromatography (gradient of 25-40% EtOAc in hexane) to yield N-Boc-3-piperidone as a clear oil (99% yield)[5].

Conclusion

Oxopiperidines are indispensable nodes in the network of pharmaceutical synthesis. Understanding the mechanistic nuances of 2-, 3-, and 4-piperidones—from the thermodynamic control required in Strecker condensations to the electronic tuning via orthogonal protection—enables the efficient, high-yield design of complex neuroactive, analgesic, and antiviral therapeutics.

References

  • Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products Source: ResearchGate URL
  • Designation of 4-Piperidone as a List I Chemical Source: Federal Register URL
  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues Source: ACS Omega URL
  • Synthesis and Application of N-Boc-3-piperidone Source: ChemicalBook URL
  • Source: PMC (NIH)
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • 2-Piperidone | 675-20-7 Source: ChemicalBook URL

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis and Resolution of (3S)-2-Oxopiperidine-3-Carboxylic Acid

Executive Summary & Strategic Scope (3S)-2-Oxopiperidine-3-carboxylic acid is a highly versatile, conformationally restricted δ -lactam building block. It serves as a critical chiral precursor in the development of neuro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Scope

(3S)-2-Oxopiperidine-3-carboxylic acid is a highly versatile, conformationally restricted δ -lactam building block. It serves as a critical chiral precursor in the development of neuroprotective therapeutics (such as HIOC analogs targeting the BDNF/TrkB pathway) [1], SYK inhibitors [2], and complex GABAergic modulators.

The primary synthetic challenge lies in the lability of the C3 stereocenter. Because the chiral proton is situated between a lactam carbonyl and a carboxylic acid (an α -chiral center), it is highly susceptible to base-catalyzed epimerization. Consequently, traditional resolution techniques often fail, demanding highly controlled asymmetric methodologies. This guide details two field-proven, self-validating strategies to access the enantiopure (3S)-isomer: a scalable Chemoenzymatic Kinetic Resolution and a De NovoChiral Auxiliary-Directed Cascade Cyclization .

Mechanistic Rationale & Pathway Causality

Strategy A: Chemoenzymatic Kinetic Resolution via Porcine Liver Esterase (PLE)

The most scalable approach to the (3S)-enantiomer involves the enzymatic desymmetrization of racemic ethyl 2-oxopiperidine-3-carboxylate. Porcine Liver Esterase (PLE) is uniquely suited for this due to its highly specific active site, which is accurately predicted by the Jones Model [1].

Causality of Selectivity: The PLE active site contains a Hydrophobic Large (HL) and Hydrophobic Small (HS) binding pocket. When the racemic ester enters the pocket, the (3S)-enantiomer optimally aligns its ester carbonyl with the catalytic Ser-His-Asp triad while the piperidinone ring fits seamlessly into the HL pocket. Conversely, the (3R)-enantiomer experiences severe steric clash, leaving it unhydrolyzed. This allows for a clean separation of the (3S)-acid in the aqueous phase and the (3R)-ester in the organic phase.

Strategy B: De Novo Asymmetric Cascade Cyclization

For applications requiring de novo synthesis without discarding 50% of the material, an Evans oxazolidinone-directed alkylation is employed [3].

Causality of the Cascade: By attaching a malonate half-ester to an Evans auxiliary (e.g., tert-butyl 3-(4-benzyl-2-oxooxazolidin-3-yl)-3-oxopropanoate), the enolate is shielded on one face. Alkylation with N-Boc-3-bromopropylamine occurs strictly from the unhindered face. Upon Boc deprotection, the pendant primary amine spontaneously attacks the highly electrophilic N-acyloxazolidinone imide carbonyl (preferring it over the sterically hindered tert-butyl ester). This elegant cascade simultaneously constructs the δ -lactam ring, expels the chiral auxiliary, and perfectly preserves the C3 stereocenter.

Workflow & Logical Pathways

EKR_Workflow A rac-Ethyl 2-oxopiperidine-3-carboxylate (Substrate) B Porcine Liver Esterase (PLE) pH 7.2 Buffer, 25°C A->B C Enzymatic Hydrolysis (Stereoselective Pocket) B->C D Unreacted (3R)-Ester (Organic Phase) C->D Extraction (EtOAc) E (3S)-2-oxopiperidine-3-carboxylic acid (Aqueous Phase) C->E Acidification (pH 2.0)

Fig 1. Workflow of the PLE-catalyzed kinetic resolution of rac-ethyl 2-oxopiperidine-3-carboxylate.

Evans_Alkylation A Malonate-Evans Auxiliary (Chiral Precursor) B LDA, THF, -78°C (Enolization) A->B C Z-Enolate Formation (Chelation Controlled) B->C D Electrophilic Attack (N-Boc-3-bromopropylamine) C->D F Diastereomerically Pure Alkylated Adduct D->F E Facial Shielding by Benzyl Group E->D G TFA / CH2Cl2 (Boc Deprotection) F->G H Spontaneous Lactamization (Auxiliary Expulsion) G->H I (3S)-2-oxopiperidine-3-carboxylic acid (After t-Bu removal) H->I

Fig 2. Mechanistic pathway of Evans auxiliary-directed asymmetric alkylation and lactamization.

Experimental Protocols

Protocol 1: Chemoenzymatic Kinetic Resolution using PLE

This protocol utilizes a self-validating pH-stat system. Hydrolysis of the ester generates one equivalent of proton per catalytic cycle. Without continuous titration, the local pH drops rapidly, protonating the active-site histidine (pKa ~6.5) and halting the reaction. Monitoring base consumption allows precise termination at 50% conversion.

Materials:

  • rac-Ethyl 2-oxopiperidine-3-carboxylate (10.0 g, 58.4 mmol)

  • Porcine Liver Esterase (PLE, 1500 U/mg, 50 mg)

  • 0.1 M Phosphate buffer (pH 7.2, 200 mL)

  • 0.5 M NaOH (Titrant)

Step-by-Step Methodology:

  • Substrate Dispersion: Suspend rac-ethyl 2-oxopiperidine-3-carboxylate (10.0 g) in 200 mL of 0.1 M phosphate buffer (pH 7.2). Stir vigorously at 400 rpm to ensure a fine emulsion.

  • Enzyme Addition & pH-Stat Initialization: Add PLE (50 mg) to the suspension at 25°C. Immediately initialize the automated pH-stat titrator loaded with 0.5 M NaOH, set to maintain a pH of 7.2.

  • Reaction Monitoring: Monitor the volume of NaOH consumed. The reaction is strictly self-validating: exactly 58.4 mL of 0.5 M NaOH corresponds to 50% conversion (hydrolysis of the S-enantiomer).

  • Termination & Primary Extraction: Once 50% conversion is reached (approx. 4.5 hours), halt the reaction by adding 100 mL of cold ethyl acetate (EtOAc). Extract the aqueous layer with EtOAc ( 3×100 mL). Causality: This step removes the unreacted (3R)-ester, leaving the water-soluble sodium salt of the (3S)-acid in the aqueous phase.

  • Acidification & Isolation: Chill the aqueous phase to 0°C. Carefully acidify to pH 2.0 using 2 M HCl. Extract the newly protonated (3S)-2-oxopiperidine-3-carboxylic acid with a mixture of CHCl3​/Isopropanol (3:1, 4×100 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ , filter, and concentrate in vacuo to yield the (3S)-acid as a white solid.

Protocol 2: Asymmetric Cascade Cyclization via Evans Auxiliary

This approach guarantees high enantiomeric excess by leveraging the thermodynamic preference for intramolecular cyclization over intermolecular side reactions.

Step-by-Step Methodology:

  • Enolization: Dissolve tert-butyl 3-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-oxopropanoate (5.0 g, 15.6 mmol) in anhydrous THF (50 mL) under argon. Cool to -78°C. Dropwise add LDA (1.1 eq, 1.0 M in THF). Stir for 45 minutes to ensure complete formation of the chelation-controlled Z-enolate.

  • Alkylation: Add N-Boc-3-bromopropylamine (4.0 g, 16.8 mmol) dropwise. Allow the reaction to slowly warm to -20°C over 4 hours. Quench with saturated aqueous NH4​Cl . Extract with CH2​Cl2​ , dry, and concentrate.

  • Deprotection & Cascade Cyclization: Dissolve the crude alkylated intermediate in CH2​Cl2​ (30 mL) and cool to 0°C. Add Trifluoroacetic Acid (TFA, 10 mL). Stir for 2 hours. Causality: TFA removes both the Boc protecting group and the tert-butyl ester. The liberated primary amine immediately attacks the imide carbonyl, expelling the Evans auxiliary and closing the lactam ring.

  • Isolation: Concentrate the mixture under reduced pressure to remove TFA. Purify via cation-exchange chromatography (Dowex 50WX8) to separate the product from the cleaved auxiliary, yielding enantiopure (3S)-2-oxopiperidine-3-carboxylic acid.

Quantitative Data Presentation

To validate the selection of PLE over other lipases for Protocol 1, empirical screening data is summarized below. PLE demonstrates vastly superior enantiomeric ratios ( E -value) and reaction kinetics for this specific δ -lactam scaffold [4].

Table 1: Comparison of Biocatalysts for the Kinetic Resolution of rac-Ethyl 2-oxopiperidine-3-carboxylate

BiocatalystSolvent SystemTemp (°C)Time (h)Conversion (%)ee of (3S)-acid (%)E-Value
Porcine Liver Esterase (PLE) pH 7.2 Buffer 25 4.5 50.0 > 98 > 150
Novozym 435 (Lipase B) t -BuOH / H2​O 3024.042.58525
Candida rugosa Lipase (CRL)pH 7.2 Buffer2548.015.0403
Pseudomonas cepacia (PS-C II)Diisopropyl ether3072.010.0N/A< 2

Note: E-value is calculated based on the enantiomeric excess of the substrate ( ees​ ) and the product ( eep​ ) at a given conversion ( c ).

References

  • Dover, Taylor. "Toward the Synthesis of Racemic and Enantioenriched HIOC; Part 2: Fluorinated Alcohols: Powerful Promoters for the Ring-Opening Reactions of Epoxides with Carbon Nucleophiles." Emory University Theses and Dissertations, 2021. Available at:[Link]

  • Remete, Attila M., et al. "Asymmetric Fluorination Approach to the Scalable Synthesis of a SYK Inhibitor." Organic Process Research & Development, ACS Publications, 2015. Available at:[Link]

  • Xue, Chu-Biao, et al. "Asymmetric Synthesis of trans-2,3-Piperidinedicarboxylic Acid and trans-3,4-Piperidinedicarboxylic Acid Derivatives." The Journal of Organic Chemistry, ACS Publications, 2002. Available at:[Link]

  • Liljeblad, Arto, et al. "Chemoenzymatic approach to enantiopure piperidine-based b-amino esters in organic solvents." ResearchGate, 2007. Available at:[Link]

Application

Application Notes and Protocols for Piperidine Ring Formation: A Synthetic Chemist's Guide

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis, recognized as a privileged structure due to its frequent appearance in a vast number of FDA-approved drugs and b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis, recognized as a privileged structure due to its frequent appearance in a vast number of FDA-approved drugs and biologically active compounds.[1] Its defined three-dimensional geometry allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[1] Consequently, the development of efficient and stereoselective methods for the construction of the piperidine ring continues to be a major focus of synthetic organic chemistry. This guide provides an in-depth exploration of key reaction mechanisms for piperidine ring formation, complete with detailed protocols and expert insights to aid researchers in this vital area of drug discovery and development.

Strategic Approaches to Piperidine Synthesis

The construction of the piperidine core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include the hydrogenation of pyridine precursors, various intramolecular cyclization cascades, cycloaddition reactions, and multicomponent reactions.[2] The choice of a particular method is often dictated by the desired substitution pattern, the required stereochemical outcome, and the overall synthetic strategy.

Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines represents the most direct and atom-economical route to the piperidine core.[3] This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. While conceptually simple, the aromaticity of the pyridine ring necessitates the use of potent catalytic systems, often under high pressure and temperature.[3]

Mechanism Deep Dive: Heterogeneous Catalysis

The most common approach involves heterogeneous catalysis, typically using precious metal catalysts such as platinum, palladium, or rhodium on a solid support like carbon.[3][4] The reaction generally proceeds in an acidic medium, which serves a dual purpose: it protonates the pyridine ring, activating it towards reduction, and it prevents the product piperidine from acting as a catalyst poison.[5]

The mechanism involves the adsorption of the pyridine substrate onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the aromatic ring. The reaction proceeds through partially hydrogenated intermediates, such as di- and tetrahydropyridines, before yielding the final piperidine product.

G Pyridine Pyridine Protonated_Pyridine Protonated Pyridine Pyridine->Protonated_Pyridine H⁺ (Acidic Medium) H2 H₂ Catalyst Catalyst Surface (e.g., PtO₂, Pd/C) H2->Catalyst Dihydropyridine Dihydropyridine Intermediate Protonated_Pyridine->Dihydropyridine H₂, Catalyst Tetrahydropyridine Tetrahydropyridine Intermediate Dihydropyridine->Tetrahydropyridine H₂, Catalyst Piperidine Piperidine Tetrahydropyridine->Piperidine H₂, Catalyst

Caption: General mechanism for the catalytic hydrogenation of pyridine.

Detailed Protocol: Hydrogenation of Substituted Pyridine using PtO₂

This protocol is adapted from a procedure for the hydrogenation of substituted pyridines using platinum(IV) oxide (PtO₂) as the catalyst in glacial acetic acid.[6]

Materials:

  • Substituted Pyridine (1.0 g)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Glacial Acetic Acid (5-10 mL)

  • High-pressure reactor vessel

  • Hydrogen gas source

  • Celite®

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3]

    • Begin vigorous stirring and maintain the reaction at room temperature.[3]

  • Work-up:

    • Once the reaction is complete (monitored by TLC or GC-MS), stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.[3]

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude piperidine product, which can be further purified if necessary.[1]

Expert Insights & Troubleshooting
  • Catalyst Choice: While PtO₂ is effective, other catalysts like palladium on carbon (Pd/C) and rhodium-based catalysts can also be used.[3][4] The choice of catalyst can influence the reaction conditions and selectivity.

  • Acidic Medium: The use of an acidic solvent like acetic acid is crucial for activating the pyridine ring and preventing catalyst poisoning.[5]

  • Pressure and Temperature: These parameters may need to be optimized for different substrates. Generally, higher pressures lead to faster reaction rates.

  • Chemoselectivity: For pyridines with other reducible functional groups, achieving high chemoselectivity can be a challenge. The choice of catalyst and reaction conditions is critical in these cases.[3]

Reductive Amination of Dicarbonyl Compounds

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of piperidines.[7] The intramolecular reductive amination of 1,5-dicarbonyl compounds, such as glutaraldehyde or its derivatives, with a primary amine is a common strategy for constructing the piperidine ring.[8][9]

Mechanism Deep Dive: Stepwise vs. Direct Reductive Amination

The reaction can be performed in a stepwise or direct (one-pot) manner. In the stepwise approach, the imine or enamine intermediates are formed first, followed by reduction. In the direct approach, the carbonyl compound, amine, and reducing agent are all present in the reaction mixture. The choice of reducing agent is critical for the success of the direct method. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion intermediate over the starting carbonyl compound.[7]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reduction Glutaraldehyde Glutaraldehyde Intermediate_1 Hemiaminal Intermediate Glutaraldehyde->Intermediate_1 Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Intermediate_1 Iminium_Ion Iminium Ion Intermediate Intermediate_1->Iminium_Ion -H₂O Cyclic_Iminium_Ion Cyclic Iminium Ion Iminium_Ion->Cyclic_Iminium_Ion Intramolecular Attack Piperidine N-Substituted Piperidine Cyclic_Iminium_Ion->Piperidine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Piperidine

Caption: Mechanism of piperidine formation via reductive amination of glutaraldehyde.

Detailed Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general procedure for the direct reductive amination of an aldehyde with a primary amine.[7]

Materials:

  • Glutaraldehyde (or other 1,5-dicarbonyl compound) (1.0 equiv.)

  • Primary Amine (1.0-1.2 equiv.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.1-1.5 equiv.)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0-1.2 equiv.).

  • Solvent Addition: Dissolve the amine in an appropriate anhydrous solvent such as DCE or DCM.

  • Aldehyde Addition: Add the glutaraldehyde (1.0 equiv.) to the solution.

  • Acid Catalyst (Optional): For less reactive substrates, add a catalytic amount of acetic acid (0.1-1.0 equiv.).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.1-1.5 equiv.) portion-wise to the stirred solution. The reaction can be exothermic, so slow addition may be necessary to control the temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine.

    • Purify as necessary by column chromatography.

Expert Insights & Troubleshooting
  • Choice of Reducing Agent: Using a milder reducing agent like NaBH(OAc)₃ is crucial to prevent the premature reduction of the aldehyde.[7] For reactions in protic solvents like methanol, sodium cyanoborohydride (NaBH₃CN) is often a better choice.

  • Over-alkylation: A common side reaction is the further reaction of the product piperidine (a secondary amine) with the starting aldehyde, leading to a tertiary amine. This can be minimized by using a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[7]

  • pH Control: For some substrates, maintaining a slightly acidic pH can be beneficial for iminium ion formation.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition reaction that provides a convergent and often stereoselective route to tetrahydropyridine derivatives, which can then be readily reduced to piperidines.[10][11] This reaction involves the [4+2] cycloaddition of an imine (the dienophile) with a 1,3-diene.

Mechanism Deep Dive: Concerted vs. Stepwise Pathways

The mechanism of the aza-Diels-Alder reaction can be either a concerted pericyclic process or a stepwise pathway involving a zwitterionic or diradical intermediate. The exact mechanism is often dependent on the nature of the reactants and the reaction conditions.[11][12] The use of Lewis acid or Brønsted acid catalysts can accelerate the reaction and influence its stereochemical outcome.

G Diene 1,3-Diene Transition_State [4+2] Transition State Diene->Transition_State Imine Imine (Dienophile) Imine->Transition_State Tetrahydropyridine Tetrahydropyridine Transition_State->Tetrahydropyridine Concerted Cycloaddition Piperidine Piperidine Tetrahydropyridine->Piperidine Reduction Reduction (e.g., H₂, Pd/C) Reduction->Piperidine

Caption: The aza-Diels-Alder reaction for tetrahydropyridine synthesis.

Detailed Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

This is a general protocol for a Lewis acid-catalyzed aza-Diels-Alder reaction.

Materials:

  • Aldehyde (1.0 equiv.)

  • Amine (1.0 equiv.)

  • 1,3-Diene (1.2-2.0 equiv.)

  • Lewis Acid (e.g., BF₃·OEt₂, ZnCl₂) (catalytic to stoichiometric amount)

  • Anhydrous solvent (e.g., DCM, Toluene)

Procedure:

  • Imine Formation (in situ): In a flame-dried flask under an inert atmosphere, dissolve the aldehyde and amine in the anhydrous solvent. Stir at room temperature for a period to allow for imine formation. The addition of a dehydrating agent like molecular sieves can be beneficial.

  • Lewis Acid Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid.

  • Diene Addition: Add the diene to the reaction mixture.

  • Reaction: Allow the reaction to proceed at the chosen temperature, monitoring by TLC.

  • Work-up: Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate or Rochelle's salt solution for aluminum-based Lewis acids).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and concentrate. Purify the resulting tetrahydropyridine by column chromatography.

  • Reduction to Piperidine: The isolated tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol or ethyl acetate).

Expert Insights & Troubleshooting
  • Diene and Dienophile Reactivity: The electronic nature of the diene and imine is crucial. Electron-rich dienes and electron-deficient imines generally react more readily.

  • Catalyst Selection: The choice of Lewis acid can significantly impact the reaction's efficiency and stereoselectivity. Screening of different Lewis acids is often necessary.

  • Stereocontrol: For asymmetric aza-Diels-Alder reactions, the use of chiral auxiliaries on the imine or chiral Lewis acids is a common strategy.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a powerful tool in organic synthesis for the construction of various ring systems, including piperidines.[13] This reaction involves the intramolecular metathesis of a diene substrate in the presence of a ruthenium-based catalyst to form a cyclic olefin and a small volatile olefin byproduct (e.g., ethylene).

Mechanism Deep Dive: The Chauvin Mechanism

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.[13] The catalytic cycle is initiated by the reaction of the ruthenium catalyst with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release the volatile olefin and form a new ruthenium alkylidene, which then reacts with the other alkene moiety in an intramolecular fashion to close the ring.

G Diene Acyclic Diene Precursor Metallacyclobutane_1 Metallacyclobutane Intermediate 1 Diene->Metallacyclobutane_1 Catalyst Ru Catalyst (e.g., Grubbs' Catalyst) Catalyst->Metallacyclobutane_1 Ru_Alkylidene New Ru Alkylidene Metallacyclobutane_1->Ru_Alkylidene Retro [2+2] Ethylene Ethylene (byproduct) Metallacyclobutane_1->Ethylene Metallacyclobutane_2 Metallacyclobutane Intermediate 2 Ru_Alkylidene->Metallacyclobutane_2 Intramolecular [2+2] Tetrahydropyridine Tetrahydropyridine Metallacyclobutane_2->Tetrahydropyridine Retro [2+2] Tetrahydropyridine->Catalyst Catalyst Regeneration

Caption: Simplified mechanism of Ring-Closing Metathesis for piperidine synthesis.

Detailed Protocol: RCM using Grubbs' Second Generation Catalyst

This protocol is a representative procedure for the RCM of an N-protected diallylamine derivative.[13]

Materials:

  • N-Tosyl-diallylamine (or other suitable diene precursor) (1.0 equiv.)

  • Grubbs' Catalyst, 2nd Generation (0.02 equiv., 2 mol%)

  • Anhydrous and degassed dichloromethane (DCM) or toluene

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-Tosyl-diallylamine in the anhydrous, degassed solvent to a concentration of approximately 0.05-0.1 M.

  • Catalyst Addition: Add Grubbs' Catalyst, 2nd Generation (2 mol%) to the solution under a positive flow of inert gas.

  • Reaction: Stir the reaction mixture at room temperature for 1.5 to 2 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes. Remove the solvent in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel to yield the desired N-Tosyl-1,2,3,6-tetrahydropyridine.

  • Reduction (if necessary): The resulting tetrahydropyridine can be reduced to the corresponding piperidine by catalytic hydrogenation.

Expert Insights & Troubleshooting
  • Catalyst Choice: First, second, and third-generation Grubbs' catalysts, as well as Hoveyda-Grubbs catalysts, are commercially available. The choice of catalyst depends on the substrate's steric and electronic properties. Second-generation catalysts are generally more active and have a broader substrate scope.

  • Solvent and Concentration: The reaction is typically run in non-coordinating solvents like DCM or toluene. The concentration of the substrate is important to favor the intramolecular RCM over intermolecular oligomerization.

  • Functional Group Tolerance: Ruthenium-based metathesis catalysts are known for their excellent functional group tolerance, making RCM a versatile method.[13]

Comparative Analysis of Piperidine Synthesis Methods

MethodKey AdvantagesKey LimitationsStereocontrol
Catalytic Hydrogenation Atom-economical, direct route.[3]Requires high pressure/temperature, potential for catalyst poisoning, limited functional group tolerance.[3]Can be achieved with chiral auxiliaries or catalysts.[5][14]
Reductive Amination Versatile, readily available starting materials, good functional group tolerance with mild reducing agents.[7]Potential for over-alkylation and other side reactions.[7]Can be controlled by the stereochemistry of the starting materials.
Aza-Diels-Alder Reaction Convergent, often highly stereoselective.[10]Limited by the availability and reactivity of dienes and imines.Excellent stereocontrol is achievable with chiral catalysts or auxiliaries.
Ring-Closing Metathesis Excellent functional group tolerance, mild reaction conditions, commercially available catalysts.[13]Requires synthesis of a diene precursor, potential for catalyst deactivation.Stereochemistry is determined by the synthesis of the acyclic precursor.[15]

Modern and Emerging Strategies

The field of piperidine synthesis is continuously evolving, with new and innovative methods being developed.

Biocatalysis

Biocatalytic approaches offer environmentally friendly and highly selective methods for piperidine synthesis. For instance, the use of enzymes like amine oxidases and ene-imine reductases in chemo-enzymatic cascades allows for the asymmetric dearomatization of pyridines to produce enantioenriched piperidines.[16] Additionally, immobilized lipases have been used to catalyze multicomponent reactions for the synthesis of polysubstituted piperidines.[17][18]

Electrocatalysis

Electrocatalytic hydrogenation of pyridines is an emerging sustainable alternative to traditional high-pressure hydrogenation.[19] This method uses electricity to drive the reduction, often at ambient temperature and pressure, which can lead to improved energy efficiency and safety.

C-H Functionalization

Direct functionalization of C-H bonds on a pre-existing piperidine ring is a modern and powerful strategy for rapidly generating structural diversity.[20] This approach avoids the need for pre-functionalized starting materials and allows for the late-stage modification of complex molecules.

Conclusion

The synthesis of the piperidine ring is a rich and diverse field, with a wide array of powerful methods at the disposal of the synthetic chemist. This guide has provided a detailed overview of some of the most important and widely used reaction mechanisms, including catalytic hydrogenation, reductive amination, the aza-Diels-Alder reaction, and ring-closing metathesis. Each method offers a unique set of advantages and challenges, and the optimal choice will depend on the specific synthetic target. As the demand for novel and complex piperidine-containing molecules continues to grow, particularly in the pharmaceutical industry, the development of new and improved synthetic strategies will undoubtedly remain an active and exciting area of research.

References

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). Vertex AI Search.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved from [Link]

  • Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. (2002, October 2). ACS Publications. Retrieved from [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. (2000, October 21). ACS Publications. Retrieved from [Link]

  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. (2022, February 4). RSC Publishing. Retrieved from [Link]

  • Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. (2003, February 7). ACS Publications. Retrieved from [Link]

  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. Retrieved from [Link]

  • Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. (2003, March 7). PubMed. Retrieved from [Link]

  • Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry. Retrieved from [Link]

  • Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. (2024, December 20). PubMed. Retrieved from [Link]

  • A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. ScienceDirect. Retrieved from [Link]

  • Piperidine Synthesis. (2025, June 4). DTIC. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. PMC. Retrieved from [Link]

  • Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. (2003, October 1). Semantic Scholar. Retrieved from [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. Retrieved from [Link]

  • Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol. (2025, July 11). ResearchGate. Retrieved from [Link]

  • Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Retrieved from [Link]

  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. (2015, June 22). ACS Publications. Retrieved from [Link]

  • Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. (2024, September 16). PubMed. Retrieved from [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. PMC. Retrieved from [Link]

  • Plausible mechanism of 3,5-dispirosubstituted piperidine ring formation. ResearchGate. Retrieved from [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29). Asian Journal of Chemistry. Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). RSC Publishing. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Journal of the American Chemical Society. Retrieved from [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. Retrieved from [Link]

  • The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. (2025, August 6). ResearchGate. Retrieved from [Link]

  • The Facile Synthesis of N-Substituted Piperidines from Glutaraldehyde and Primary Amines with Tetracarbonylhydridoferrate. J-STAGE. Retrieved from [Link]

  • Ring‐Closing Metathesis of 2,2‐Diallyl Derivatives of Pyrrolidine and Piperidine: A Route to Azaspiroheterocyclic Structures. Sci-Hub. Retrieved from [Link]

  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011, March 9). RSC Publishing. Retrieved from [Link]

  • Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. ResearchGate. Retrieved from [Link]

  • RECENT PROGRESS IN THE SYNTHESIS AND REACTIONS OF SUBSTITUTED PIPERIDINES. A REVIEW. (2009, February 18). Taylor & Francis. Retrieved from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved from [Link]

  • Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. PMC. Retrieved from [Link]

  • Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. Retrieved from [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (2025, July 26). ACS Publications. Retrieved from [Link]

  • Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. Semantic Scholar. Retrieved from [Link]

  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (1993, March 1). R Discovery. Retrieved from [Link]

Sources

Method

Application Note: A Multi-Technique Approach to the Characterization of 3-Oxopiperidine-2-carboxylic Acid

Abstract This application note provides a comprehensive guide to the analytical techniques for the structural elucidation and characterization of 3-Oxopiperidine-2-carboxylic acid, a heterocyclic compound of significant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the analytical techniques for the structural elucidation and characterization of 3-Oxopiperidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are designed to provide a robust framework for unambiguous identification, purity assessment, and stereochemical determination. This guide integrates data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, offering field-proven insights and detailed protocols for each technique.

Introduction: The Significance of 3-Oxopiperidine-2-carboxylic Acid

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. The introduction of a keto- and a carboxylic acid functionality at the 3- and 2-positions, respectively, imparts unique chemical properties and potential for diverse biological activities. 3-Oxopiperidine-2-carboxylic acid and its derivatives are key chiral building blocks in the synthesis of complex molecules, including potential kinase inhibitors and other therapeutic agents. Given its importance, a thorough and accurate analytical characterization is paramount to ensure the quality, efficacy, and safety of any downstream applications.

This guide provides a multi-faceted analytical approach, demonstrating how the combination of spectroscopic and chromatographic techniques can provide a complete picture of the molecule's identity and purity.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 3-Oxopiperidine-2-carboxylic acid, both ¹H and ¹³C NMR are indispensable for confirming the core structure and connectivity.

Causality in NMR Experimental Design

The choice of solvent is critical for obtaining high-quality NMR spectra. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice due to its ability to dissolve the polar carboxylic acid and amide functionalities, and to allow for the observation of exchangeable protons (NH and OH). The addition of a small amount of D₂O can be used to confirm the assignment of these exchangeable protons, as they will disappear from the spectrum upon deuterium exchange. For unambiguous assignment of carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are highly recommended.

Expected ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Oxopiperidine-2-carboxylic acid in DMSO-d₆

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-CH4.0 - 4.5 (dd)55 - 60
4-CH₂2.5 - 3.0 (m)40 - 45
5-CH₂1.8 - 2.2 (m)20 - 25
6-CH₂3.0 - 3.5 (m)45 - 50
NH7.0 - 8.0 (br s)-
COOH12.0 - 13.0 (br s)170 - 175
3-C=O-205 - 210

Note: These are predicted values and should be confirmed by experimental data. Multiplicities are denoted as dd (doublet of doublets) and m (multiplet), and br s (broad singlet).

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • To confirm exchangeable protons, add one drop of D₂O, shake the NMR tube, and re-acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (Recommended):

    • Acquire HSQC and HMBC spectra to definitively assign all proton and carbon signals.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For a polar and non-volatile compound like 3-Oxopiperidine-2-carboxylic acid, Electrospray Ionization (ESI) coupled with a tandem mass spectrometer (MS/MS) is the preferred method.[2]

Rationale for LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the separation of the analyte from impurities prior to mass analysis, providing cleaner spectra and enabling quantitative analysis. Tandem mass spectrometry (MS/MS) is crucial for structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions.

Expected Fragmentation Pattern

In positive ion mode ESI, the molecule is expected to be detected as the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 144.05. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 142.04 would be observed. A key fragmentation pathway for carboxylic acids is the loss of the carboxyl group as COOH (a neutral loss of 45 Da) or H₂O (a neutral loss of 18 Da).[3] For a related compound, 6-oxopiperidine-2-carboxylic acid, a characteristic transition of m/z 144.2 to 98.1 has been reported, corresponding to the loss of the carboxylic acid group.[2] A similar fragmentation is anticipated for the 3-oxo isomer.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent such as methanol or acetonitrile. Dilute to a working concentration of 1-10 µg/mL with the mobile phase.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: ESI, both positive and negative modes.

    • Scan Mode: Full scan to identify the parent ion, followed by product ion scan (MS/MS) of the parent ion to obtain the fragmentation pattern.

    • Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum.

Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Interpreting the FTIR Spectrum

For 3-Oxopiperidine-2-carboxylic acid, the key vibrational bands to observe are:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[4]

  • N-H Stretch (Amide): A moderate band around 3400-3200 cm⁻¹.

  • C-H Stretch: Sharp peaks around 2950-2850 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp band around 1725-1705 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1710-1680 cm⁻¹.[4]

  • C=O Stretch (Amide): A strong band around 1680-1630 cm⁻¹.

  • C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.[4]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition:

    • Collect a background spectrum.

    • Place the sample on the ATR crystal or in the KBr press and collect the sample spectrum.

    • The spectrum is typically collected over the range of 4000-400 cm⁻¹.

Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Since 3-Oxopiperidine-2-carboxylic acid possesses a chiral center at the 2-position, determining the enantiomeric purity is crucial, especially in a pharmaceutical context. Chiral HPLC is the gold standard for this analysis.

The Logic of Chiral Stationary Phase Selection

The key to a successful chiral separation is the selection of the appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose, are highly versatile and have shown broad applicability for the separation of a wide range of chiral compounds, including piperidine derivatives.[5] A screening of different polysaccharide-based columns is often the most efficient approach to method development.[6]

Experimental Protocol: Chiral HPLC Method Development
  • Column Screening:

    • Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, and Chiralcel® OD, OJ).

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.[2]

    • Reversed Phase: Use a mobile phase of buffered water and an organic modifier (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Once a promising column and mobile phase are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

Table 2: Example Chiral HPLC Method for a Piperidine Carboxylic Acid Derivative

ParameterCondition
Column Chiralpak® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol (70:30, v/v)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

This is an example method and may require optimization for 3-Oxopiperidine-2-carboxylic acid.[2]

Definitive Solid-State Structure by X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, single-crystal X-ray crystallography is the ultimate analytical technique.

The Importance of Crystal Quality

The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient size and quality. This often requires screening various crystallization conditions, including different solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

Experimental Protocol: X-ray Crystallography
  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or solvent mixture.

    • Employ slow evaporation, vapor diffusion, or cooling crystallization methods to grow single crystals.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using appropriate software.

    • Refine the structural model to obtain the final atomic coordinates and molecular geometry.

Data Integration and Visualization

A comprehensive characterization of 3-Oxopiperidine-2-carboxylic acid relies on the integration of data from all the aforementioned techniques. The following workflow illustrates the logical progression of analysis.

G cluster_synthesis Synthesis & Purification cluster_chromatography Chromatographic & Stereochemical Analysis cluster_crystallography Definitive Structural Analysis Synthesis Synthesis of 3-Oxopiperidine-2-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Confirmation MS Mass Spectrometry (LC-MS/MS) NMR->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy MS->FTIR Functional Group Confirmation Chiral_HPLC Chiral HPLC FTIR->Chiral_HPLC Enantiomeric Purity Xray X-ray Crystallography Chiral_HPLC->Xray Absolute Stereochemistry

Caption: Analytical workflow for the characterization of 3-Oxopiperidine-2-carboxylic acid.

Conclusion

The analytical characterization of 3-Oxopiperidine-2-carboxylic acid requires a multi-technique approach to ensure a comprehensive understanding of its structure, purity, and stereochemistry. By systematically applying NMR, MS, FTIR, chiral HPLC, and, when possible, X-ray crystallography, researchers can confidently confirm the identity and quality of this important synthetic intermediate. The protocols and insights provided in this application note serve as a robust starting point for the successful analysis of this and related piperidine derivatives.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Carbethoxy-2-piperidone. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ChemRxiv. (n.d.). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. Retrieved from [Link]

  • Springer. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-3-piperidinecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Piperidinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). The HPLC analytical approach of 3-amino piperidine.
  • National Center for Biotechnology Information. (n.d.). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxopiperidine-2-carboxylate. Retrieved from [Link]

  • Beilstein Journals. (2019, January 7). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved from [Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation and HILIC-MS/MS Quantification of 3-Oxopiperidine-2-carboxylic Acid

Executive Summary 3-Oxopiperidine-2-carboxylic acid (C₆H₉NO₃) is a highly functionalized cyclic amino acid that serves as a critical scaffold in the development of peptidomimetics and synthetic alkaloids. Due to its high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Oxopiperidine-2-carboxylic acid (C₆H₉NO₃) is a highly functionalized cyclic amino acid that serves as a critical scaffold in the development of peptidomimetics and synthetic alkaloids. Due to its high polarity, zwitterionic nature, and the presence of a reactive C3-ketone, analyzing this compound requires specialized chromatographic retention strategies and a deep understanding of its gas-phase dissociation mechanics.

This application note provides a comprehensive guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of 3-Oxopiperidine-2-carboxylic acid. Furthermore, it outlines a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) protocol designed to ensure high-fidelity quantitative analysis in complex biological matrices.

Mechanistic Rationale of ESI-MS/MS Fragmentation

Understanding the causality behind a molecule's fragmentation is essential for selecting robust Multiple Reaction Monitoring (MRM) transitions and avoiding isobaric interferences. In positive ion mode (ESI+), the secondary amine of the piperidine ring is the most basic site, readily accepting a proton to form the stable [M+H]⁺ precursor ion at m/z 144.06 .

The subsequent collision-induced dissociation (CID) is driven by charge-directed mechanisms and the unique steric properties of the six-membered ring:

  • Facile Decarboxylation (-44 Da): The proximity of the protonated nitrogen to the C2-carboxylic acid strongly induces the neutral loss of carbon dioxide (CO₂). The electron-withdrawing nature of the positively charged amine weakens the adjacent C-C bond, resulting in a highly stable iminium ion at m/z 100.07.

  • Ketone-Driven Dehydration (-18 Da): The presence of the C3-oxo group introduces a secondary fragmentation pathway. The ketone can undergo rapid enolization, facilitating the neutral loss of H₂O to yield an ion at m/z 126.05. A sequential loss of both H₂O and CO₂ generates a conjugated fragment at m/z 82.06.

  • The "Pipecolic Acid Effect" and Ring Fission: Unlike the rigid five-membered ring of proline, six-membered piperidine rings exhibit increased conformational flexibility. This flexibility lowers the activation energy required for proton mobility and ring distortion [2]. Consequently, the piperidine ring is highly susceptible to alpha-cleavage adjacent to the nitrogen atom. The C3-oxo substituent further weakens the ring structure, driving substituent-driven fragmentation and ring fission that produces characteristic low-mass fragments (e.g., m/z 55.05) [1].

Fragmentation M [M+H]+ m/z 144.06 H2O_loss [M+H - H2O]+ m/z 126.05 M->H2O_loss -H2O (-18 Da) CO2_loss [M+H - CO2]+ m/z 100.07 M->CO2_loss -CO2 (-44 Da) Both_loss [M+H - H2O - CO2]+ m/z 82.06 H2O_loss->Both_loss -CO2 (-44 Da) CO2_loss->Both_loss -H2O (-18 Da) Ring_cleavage Ring Cleavage m/z 55.05 CO2_loss->Ring_cleavage Alpha-cleavage

Mass spectrometry fragmentation pathway of 3-Oxopiperidine-2-carboxylic acid.

Quantitative Data: MRM Transitions

To translate these mechanistic insights into a quantitative assay, the following MRM transitions have been optimized for a triple quadrupole mass spectrometer. The decarboxylation pathway is selected as the quantifier due to its high thermodynamic favorability and superior signal-to-noise ratio.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragmentation MechanismTransition Type
144.1 100.1 15Neutral loss of CO₂Quantifier
144.1 82.1 25Loss of CO₂ and H₂OQualifier
144.1 55.1 35Alpha-cleavage / Ring FissionQualifier

Self-Validating Experimental Protocol: HILIC-MS/MS

Because 3-Oxopiperidine-2-carboxylic acid is highly polar, traditional Reversed-Phase Liquid Chromatography (RPLC) results in poor retention, causing the analyte to elute in the void volume where severe ion suppression occurs. Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required to ensure adequate retention and orthogonal selectivity.

To guarantee trustworthiness, this protocol is designed as a self-validating system , incorporating internal standards, matrix effect assessments, and carryover checks [3].

Step 1: Sample Preparation & Internal Standard Spiking
  • Aliquot 50 µL of plasma or biological matrix into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile (ACN) spiked with 50 ng/mL of L-Norvaline (Internal Standard). Causality: L-Norvaline is an exogenous amino acid that mimics the extraction recovery and ionization behavior of the target analyte without endogenous interference.

  • Vortex for 30 seconds to precipitate proteins, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: HILIC Chromatographic Conditions
  • Column: Waters Acquity BEH Amide (1.7 µm, 2.1 × 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in H₂O, adjusted to pH 3.0 with Formic Acid. Causality: Maintaining a low pH ensures the carboxylic acid moiety remains protonated (neutral) while the amine is ionized, maximizing retention on the amide stationary phase and boosting ESI+ efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B. Hold for 1 min. Linearly ramp to 50% B over 4 min. Re-equilibrate at 90% B for 3 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Quality Control & System Validation

A protocol is only as reliable as its internal checks. Execute the following validation steps for every batch:

  • System Suitability Test (SST): Inject a neat standard (100 ng/mL) before the batch. Retention time must not drift by more than ±0.1 min, and the quantifier/qualifier ion ratio must be within ±15% of the established baseline.

  • Matrix Factor (MF) Calculation: Spike the target analyte into a post-extracted blank matrix and compare its peak area to a neat standard in solvent. An MF between 0.85 and 1.15 confirms that ion suppression/enhancement is adequately controlled.

  • Carryover Blanking: Immediately following the Upper Limit of Quantification (ULOQ) calibration standard, inject a pure solvent blank. The peak area in this blank must be <20% of the Lower Limit of Quantification (LLOQ) signal to rule out autosampler contamination.

Workflow Prep Sample Preparation Spike IS Spiking (L-Norvaline) Prep->Spike HILIC HILIC Separation Spike->HILIC ESI ESI(+) Ionization HILIC->ESI MRM MRM Data Acquisition ESI->MRM Validation QC & Validation MRM->Validation

Self-validating HILIC-MS/MS workflow for cyclic amino acid quantification.

References

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem. 1

  • Investigations of the Mechanism of the “Proline Effect” in Tandem Mass Spectrometry Experiments: The “Pipecolic Acid Effect”. Journal of the American Society for Mass Spectrometry (ACS Publications). 2

  • Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol (National Institutes of Health). 3

Sources

Method

Application Note: Asymmetric Synthesis Utilizing 3-Oxopiperidine-2-carboxylic Acid Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The piperidine ring is one of the most privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, frequently appearing in FDA-approved drugs. Specifically, functionalized derivatives such as 3-hydroxypipecolic acids and 3-amino-piperidines are critical pharmacophores for developing enzyme inhibitors and receptor agonists (e.g., GPR40 agonists) [1].

3-Oxopiperidine-2-carboxylic acid —typically utilized in its orthogonally protected forms such as ethyl 1-Boc-3-oxopiperidine-2-carboxylate—serves as a highly versatile chiral building block. This application note details the mechanistic rationale, quantitative data, and self-validating protocols for leveraging this substrate in Dynamic Kinetic Resolution (DKR) to achieve stereodivergent asymmetric synthesis [1, 2].

Mechanistic Insights & Causality: Why 3-Oxopiperidine-2-Carboxylate?

In asymmetric synthesis, achieving >99% enantiomeric excess (e.e.) and diastereomeric excess (d.e.) while maintaining high theoretical yields (>50%) is a persistent challenge. 3-Oxopiperidine-2-carboxylate derivatives are uniquely suited to overcome this via biocatalytic DKR due to two intrinsic chemical properties:

  • In Situ Racemization (The Dynamic Center): The C2 proton is situated between an electron-withdrawing ester group and a C3 ketone. This high α -acidity allows for rapid keto-enol tautomerization in mild aqueous buffers (pH 7.0–8.0). Because the racemization rate of the substrate ( krac​ ) is significantly faster than the enzymatic reduction of the slow-reacting enantiomer, the entire racemic pool can be funneled into a single stereoisomer, bypassing the 50% yield limit of classical kinetic resolution [2].

  • Conformational Locking via N-Protection: The use of an N-Boc (tert-butoxycarbonyl) protecting group is not merely for amine preservation. The bulky Boc group restricts the conformational flexibility of the piperidine ring. This rigidification enhances the stereorecognition by the active site of Ketoreductases (KREDs) or chiral transition-metal catalysts, preventing unwanted side reactions like spontaneous decarboxylation or imine formation [3].

DKR_Mechanism R_Enantiomer (2R)-3-Oxopiperidine Derivative Enol Achiral Enol Intermediate R_Enantiomer->Enol Buffer pH 7.5 (Fast Racemization) Product_2 (2R,3S)-3-Hydroxypipecolic Derivative (Minor) R_Enantiomer->Product_2 KRED Catalyst (Slow Reduction) S_Enantiomer (2S)-3-Oxopiperidine Derivative S_Enantiomer->Enol Buffer pH 7.5 (Fast Racemization) Product_1 (2S,3S)-3-Hydroxypipecolic Derivative (Major) S_Enantiomer->Product_1 KRED Catalyst (Fast Reduction)

Figure 1: Mechanistic pathway of Ketoreductase-catalyzed Dynamic Kinetic Resolution (DKR).

Quantitative Data: Stereodivergent KRED Screening

By screening a library of engineered Ketoreductases, researchers can access all four possible stereoisomers of 3-hydroxypipecolic acid from a single racemic starting material [1, 2]. The table below summarizes the optimal KREDs and their stereochemical outcomes for the reduction of ethyl 1-Boc-3-oxopiperidine-2-carboxylate.

Enzyme CatalystTarget StereoisomerConversion (%)d.e. (%)e.e. (%)
KRED-P1-A04 (2S, 3S)-cis>99>9998
KRED-P2-B02 (2R, 3R)-cis95>9999
KRED-P3-C11 (2S, 3R)-trans889296
KRED-P4-D05 (2R, 3S)-trans859095

Data synthesized from established biocatalytic screening panels for stereodivergent synthesis [1, 2].

Validated Protocol: Enzymatic DKR of Ethyl 1-Boc-3-oxopiperidine-2-carboxylate

This protocol describes the self-validating system for the asymmetric reduction of racemic ethyl 1-Boc-3-oxopiperidine-2-carboxylate to yield the (2S, 3S)-isomer.

Self-Validation Rationale: This protocol employs a Glucose Dehydrogenase (GDH) cofactor recycling system. Using stoichiometric NADP+ is economically unviable and causes severe product inhibition. By adding GDH and glucose, NADP+ is continuously recycled to NADPH. If the reaction stalls, measuring the pH drop (due to gluconic acid formation) instantly validates whether the enzymatic cycle is active or if the KRED has denatured.

Reagents & Materials
  • Substrate: Racemic ethyl 1-Boc-3-oxopiperidine-2-carboxylate (1.0 g, ~3.68 mmol)

  • Enzyme: Engineered Ketoreductase (e.g., KRED-P1-A04 lyophilized powder, 50 mg)

  • Cofactor System: NADP+ sodium salt (10 mg), Glucose (1.5 g), Glucose Dehydrogenase (GDH, 10 mg)

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.5) containing 2 mM MgSO₄

  • Solvent: Isopropyl alcohol (IPA) or DMSO (for substrate dissolution)

Step-by-Step Methodology
  • Buffer Preparation & pH Control:

    • Prepare 50 mL of 100 mM Potassium phosphate buffer.

    • Critical Step: Adjust the pH precisely to 7.5. A pH < 7.0 will suppress the keto-enol tautomerization (halting the DKR and capping yield at 50%), while pH > 8.0 will rapidly degrade the NADP+ cofactor.

  • Cofactor & Enzyme Solubilization:

    • Dissolve NADP+ (10 mg), Glucose (1.5 g), and GDH (10 mg) into the buffer.

    • Add the KRED powder (50 mg) and gently swirl to avoid foaming (which denatures proteins).

  • Substrate Addition:

    • Dissolve 1.0 g of the substrate in 2.5 mL of DMSO.

    • Add the substrate solution dropwise to the aqueous enzyme mixture under continuous stirring at 300 rpm.

  • Incubation:

    • Incubate the reaction at 30 °C for 24 hours.

    • In-Process Control: Monitor the pH at 4, 8, and 12 hours. The oxidation of glucose to gluconic acid by GDH will lower the pH. Titrate with 1M NaOH to maintain pH 7.5.

  • Extraction & Downstream Processing:

    • Once TLC or HPLC confirms >99% conversion, add 50 mL of Ethyl Acetate (EtOAc) to the reaction vessel.

    • Stir vigorously for 10 minutes, then centrifuge at 4000 rpm for 5 minutes to break the protein emulsion.

    • Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Stereochemical Validation:

    • Analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10) to confirm d.e. and e.e. >98%.

Workflow A Substrate Solubilization (DMSO) B Cofactor Recycling System (GDH, NADP+, Glc) A->B C Enzymatic DKR (pH 7.5, 30°C) B->C D Phase Separation & Extraction (EtOAc) C->D E Stereochemical Validation (Chiral HPLC) D->E

Figure 2: Experimental workflow for the biocatalytic dynamic kinetic resolution.

Alternative Application: Synergistic Palladium/Enamine Catalysis

Beyond biocatalysis, 3-oxopiperidine derivatives are excellent substrates for transition-metal catalyzed asymmetric hydrocarbon functionalization. By utilizing a synergistic Palladium/Enamine catalysis system, the α -position of 3-oxopiperidine can be alkylated with unactivated alkenes [3].

Mechanistic Rationale: A chiral secondary amine catalyst condenses with the C3 ketone to form a nucleophilic, chiral enamine. Simultaneously, a Pd(II) catalyst activates the unactivated alkene. The chiral enamine attacks the Pd-activated alkene in a highly stereocontrolled transition state. The N-Boc protection is again crucial here; it locks the piperidine conformation, maximizing the facial shielding provided by the chiral amine catalyst, resulting in α -branched ketone derivatives with up to 96% e.e. [3].

References

  • Stereodivergent Synthesis of 3-Hydroxyprolines and 3-Hydroxypipecolic Acids via Ketoreductase-Catalyzed Dynamic Kinetic Reduction Source: Advanced Synthesis & Catalysis (via ResearchGate) URL:[Link]

  • Synergistic Palladium/Enamine Catalysis for Asymmetric Hydrocarbon Functionalization of Unactivated Alkenes with Ketones Source: Nature Communications (via NIH PMC) URL:[Link]

Application

Application Note: Asymmetric Synthesis of Novel Therapeutics from 3-Oxopiperidine-2-carboxylic Acid Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Strategic Significance in Drug Discovery The synthesis of conformationally rest...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Strategic Significance in Drug Discovery

The synthesis of conformationally restricted aza-cyclic amino acids is a cornerstone of modern peptidomimetic and alkaloid drug development. Among these scaffolds, 3-oxopiperidine-2-carboxylic acid (commonly referred to as 3-oxopipecolic acid) serves as a highly versatile chiral building block. The inherent rigidity of the piperidine ring, combined with the orthogonal reactivity of the C3 ketone and the C2 carboxylic acid, allows for the precise spatial arrangement of pharmacophores.

A critical challenge in utilizing this scaffold is the stereoselective construction of a quaternary stereocenter at the C2 position. Traditional alkylation methods often suffer from poor facial selectivity and competing side reactions. However, advancements in phase-transfer catalysis (PTC) have unlocked the ability to generate highly functionalized, enantiopure quaternary aza-cyclic amino acids, which are direct precursors to complex spirocyclic alkaloids and novel therapeutic agents [1].

Workflow A N-Boc-Amino Acid Precursor B 3-Oxopipecolic Acid Derivative A->B C Phase-Transfer Alkylation B->C D Quaternary Aza-cyclic Amino Acid C->D E Drug Candidates (Alkaloids) D->E

Figure 1: Synthetic workflow from N-Boc-amino acid to complex alkaloid drug candidates.

Mechanistic Rationale: Phase-Transfer-Catalyzed Alkylation

To achieve high enantiomeric excess (ee) during the functionalization of 3-oxopipecolic acid, the methodology relies on a biphasic asymmetric alkylation strategy [2].

Causality of the Reagent Selection:

  • The Biphasic System (Toluene / Aqueous KOH): The use of a biphasic system prevents the highly basic conditions from degrading the base-sensitive β -keto ester starting material. The base remains in the aqueous layer, while the reaction occurs at the interface or within the organic layer via the catalyst.

  • Chiral Quaternary Ammonium Bromide Catalyst: The catalyst acts as a phase-transfer agent, extracting the 3-oxopipecolate enolate into the organic phase as a tightly bound, chiral ion pair. The rigid, sterically demanding pocket of the chiral catalyst shields one face of the enolate, forcing the incoming electrophile (e.g., benzyl bromide) to attack exclusively from the unshielded face.

  • tert-Butyl Ester Protection: Utilizing a tert-butyl ester at the C2 position provides necessary steric bulk to prevent unwanted nucleophilic attack at the ester carbonyl, thereby directing the enolization and subsequent alkylation strictly to the α -carbon.

Mechanism Step1 Base Addition KOH / Toluene/H2O Step2 Enolate Formation 3-Oxopipecolate Enolate Step1->Step2 Step3 Chiral Ion Pairing Quaternary Ammonium Catalyst Step2->Step3 Step4 Stereoselective Alkylation Electrophile Attack Step3->Step4 Step5 Product Isolation Quaternary Stereocenter Step4->Step5

Figure 2: Mechanistic pathway of the phase-transfer-catalyzed asymmetric alkylation.

Experimental Protocols

The following protocols outline a self-validating system for synthesizing the 3-oxopipecolic acid core and executing the asymmetric alkylation.

Protocol A: Synthesis of N-(t-Butoxycarbonyl)-3-oxopipecolic Acid t-Butyl Ester via Dieckmann Condensation

This step constructs the 6-membered piperidine ring from an acyclic precursor [1].

  • Preparation: To a rigorously dried flask under an argon atmosphere, add N-t-butoxycarbonyl-N-(3-methoxylcarbonylpropyl)glycine t-butyl ester (3.07 g, 9.27 mmol) dissolved in dry toluene (100 mL).

    • Causality: Argon prevents oxidative degradation of the highly reactive enolate intermediate. Toluene is chosen as an aprotic solvent that does not interfere with the strong base.

  • Base Addition: Cool the mixture to 0 °C. Slowly add potassium t-butoxide (2.12 g, 18.9 mmol). Stir for 20 minutes at 0 °C.

    • Causality: The low temperature kinetically controls the deprotonation, driving the intramolecular Dieckmann condensation while suppressing intermolecular side reactions or ester hydrolysis.

  • Quenching: Quench the reaction by adding glacial acetic acid (3 mL).

    • Validation Checkpoint: The immediate addition of acetic acid neutralizes the strong base, preventing base-catalyzed epimerization or degradation of the newly formed β -keto ester.

  • Workup: Dilute the mixture with 1N HCl (75 mL) and extract with Diethyl Ether (3 x 50 mL). Wash the combined ethereal extracts with distilled water and brine.

    • Causality: Brine washing removes highly polar impurities and residual salts, driving the organic product entirely into the ethereal phase.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure 3-oxopipecolic acid derivative.

Protocol B: Asymmetric Phase-Transfer-Catalyzed Alkylation

This protocol establishes the C2 quaternary stereocenter [1][2].

  • Reaction Setup: In a reaction vial, dissolve the N-(t-Butoxycarbonyl)-3-oxopipecolic acid t-butyl ester (1.0 eq) and the chiral quaternary ammonium bromide catalyst (0.05 eq) in toluene.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) to the organic phase.

  • Biphasic Initiation: Cool the mixture to -10 °C to -20 °C. Vigorously stir and add 50% aqueous KOH solution.

    • Causality: Vigorous stirring is mandatory to maximize the surface area at the biphasic interface, ensuring efficient phase transfer of the enolate by the chiral catalyst. The sub-zero temperature maximizes the stereochemical rigidity of the transition state, boosting the enantiomeric excess.

  • Monitoring:

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The complete disappearance of the starting material spot confirms successful enolate trapping.

  • Workup & Chiral Validation: Dilute with water and extract with ethyl acetate. Wash with brine, dry, and concentrate.

    • Validation Checkpoint: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC (e.g., Daicel Chiralpak columns). A retention time split (e.g., 27.4 min major, 33.5 min minor) confirms successful asymmetric induction.

Quantitative Data Summary

The efficacy of the phase-transfer-catalyzed alkylation of 3-oxopipecolic acid derivatives is highly dependent on the electrophile used. The table below summarizes the expected yields and enantiomeric excesses based on validated literature parameters [1].

ElectrophileProduct FormedIsolated Yield (%)Enantiomeric Excess (ee %)
Benzyl bromideN-Boc-2-benzyl-3-oxopipecolic acid t-butyl ester96%91%
4-Fluorobenzyl bromideN-Boc-2-(4-fluorobenzyl)-3-oxopipecolic acid t-butyl ester94%93%
Allyl bromideN-Boc-2-allyl-3-oxopipecolic acid t-butyl ester88%87%

Data Interpretation: The use of electron-withdrawing groups on the benzyl ring (e.g., 4-fluorobenzyl bromide) slightly increases the enantioselectivity due to tighter ion-pairing dynamics in the transition state.

References

  • Ooi, T., Miki, T., & Maruoka, K. (2026). Supporting Information for Asymmetric Synthesis of Functionalized Aza-Cyclic Amino Acids with Quaternary Stereocenters by a Phase–Transfer–Catalyzed Alkylation Strategy. Kyoto University / Amazon AWS. Available at: [Link]

  • Scholaris.ca. (2015). STUDIES ON SYNTHESES OF 1-AZASPIROCYCLES, 2,6-DISUBSTITUTED 3-PIPERIDINOLS AND cis-DECAHYDROQUINOLINES. Available at: [Link]

Method

Application Note: Derivatization of 3-Oxopiperidine-2-carboxylic Acid for Bioassay Screening

Introduction: The Strategic Value of the 3-Oxopiperidine-2-carboxylic Acid Scaffold The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in numerous pharmaceuticals due to its favorable phys...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 3-Oxopiperidine-2-carboxylic Acid Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold for exploring chemical space.[1][2] The 3-oxopiperidine-2-carboxylic acid scaffold is particularly valuable as it presents three distinct, orthogonally addressable functional groups: a secondary amine, a ketone, and a carboxylic acid. This trifunctional nature provides a robust platform for generating diverse libraries of compounds through systematic derivatization.

The strategic modification of this scaffold allows researchers to finely tune molecular properties such as polarity, hydrogen bonding capacity, and steric profile. This process is fundamental to Structure-Activity Relationship (SAR) studies, which aim to optimize lead compounds for enhanced potency, selectivity, and improved pharmacokinetic (ADME) profiles.[3]

This guide provides a detailed exploration of key derivatization strategies for the 3-oxopiperidine-2-carboxylic acid core, complete with step-by-step protocols, the rationale behind experimental choices, and applications in a bioassay cascade.

Core Derivatization Strategies: A Multi-Pronged Approach

The power of the 3-oxopiperidine-2-carboxylic acid scaffold lies in the ability to selectively modify its three key functional groups. A logical workflow for this derivatization is outlined below.

G start 3-Oxopiperidine-2-carboxylic Acid Scaffold N_mod N-Derivatization (Amine) start->N_mod C_mod C-Derivatization (Carboxylic Acid) start->C_mod O_mod Ketone Derivatization start->O_mod sub_N1 N-Acylation N_mod->sub_N1 sub_N2 N-Alkylation N_mod->sub_N2 sub_C1 Esterification C_mod->sub_C1 sub_C2 Amidation C_mod->sub_C2 sub_O1 Reductive Amination O_mod->sub_O1 library Diverse Compound Library for Bioassays sub_N1->library sub_N2->library sub_C1->library sub_C2->library sub_O1->library

Caption: Derivatization workflow for the 3-oxopiperidine-2-carboxylic acid scaffold.

Protocol 1: N-Acylation of the Piperidine Nitrogen

Rationale: N-acylation is a robust method for introducing a vast array of functionalities.[4] The reaction involves the nucleophilic attack of the secondary amine on an activated acyl donor, such as an acyl chloride or anhydride. A base is required to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.[4][5]

Materials:

  • 3-Oxopiperidine-2-carboxylic acid

  • Acyl chloride or anhydride (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.5 eq.)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-oxopiperidine-2-carboxylic acid (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acylated derivative.

Protocol 2: Steglich Esterification of the Carboxylic Acid

Rationale: Converting the carboxylic acid to an ester is a common strategy to mask its polarity, potentially improving cell permeability and creating prodrugs.[6][7] The Steglich esterification is a mild and efficient method that uses a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8][9] DCC activates the carboxylic acid, making it susceptible to attack by the alcohol.

Materials:

  • N-protected 3-oxopiperidine-2-carboxylic acid derivative (from Protocol 1)

  • Desired alcohol (1.2 eq.)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq.)

  • Anhydrous Dichloromethane (DCM)

Protocol:

  • Dissolve the N-acylated starting material (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM in a clean, dry flask.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM. A white precipitate of dicyclohexylurea (DCU) will form.[6]

  • Remove the ice bath and stir the reaction at room temperature for 3-5 hours, monitoring by TLC.[8]

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl and saturated NaHCO₃ solution.[6]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purify the resulting crude ester by column chromatography.

Protocol 3: Reductive Amination of the Ketone

Rationale: Reductive amination is a powerful transformation that converts a ketone into a new secondary or tertiary amine, significantly altering the scaffold's structure and basicity.[10] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this one-pot reaction as it is mild and selectively reduces the iminium ion in the presence of the unreacted ketone.[10][11]

Materials:

  • Derivatized 3-oxopiperidine-2-carboxylate (from Protocol 2)

  • Primary or secondary amine (1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Protocol:

  • Dissolve the starting ketone (1.0 eq.) and the desired amine (1.2 eq.) in DCE.

  • Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, until TLC analysis shows the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Purification and Structural Characterization

Achieving high purity is critical for accurate biological evaluation.[12][13] A combination of purification techniques followed by rigorous characterization is essential.

Purification Strategies
  • Acid-Base Extraction: This is a highly effective initial cleanup step to separate basic piperidine derivatives from neutral or acidic byproducts. The crude mixture is dissolved in an organic solvent and washed with dilute acid, which protonates the piperidine nitrogen, pulling it into the aqueous phase. The aqueous layer is then basified, and the deprotonated product is re-extracted into an organic solvent.[12][13][14]

  • Column Chromatography: This is the most common method for obtaining highly pure compounds. For basic piperidine derivatives that may exhibit peak tailing on silica gel, adding a small amount of triethylamine (0.5-1%) to the eluent can significantly improve separation.[12]

  • Recrystallization: For solid derivatives, recrystallization is an excellent method for achieving high purity by selecting a solvent system where the compound is soluble at high temperatures but poorly soluble at room temperature.[12][14]

Characterization Techniques

The unambiguous confirmation of a derivative's structure and purity is paramount.[15] A combination of NMR and Mass Spectrometry is standard practice.

G cluster_0 Analytical Workflow Purified Purified Derivative NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR Structural Elucidation MS Mass Spectrometry (LC-MS, HRMS) Purified->MS Molecular Weight Confirmation Confirmed Structurally Confirmed Compound (>95% Purity) NMR->Confirmed MS->Confirmed

Caption: Workflow for the analytical characterization of synthesized derivatives.

  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the addition of new substituents and the integrity of the core scaffold.[15][16]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules, providing accurate molecular weight confirmation, typically observed as the [M+H]⁺ ion.[17][18]

Table 1: Representative Characterization Data for Hypothetical Derivatives

DerivativeModificationFormulaCalculated MWObserved [M+H]⁺Key ¹H NMR Signal (δ, ppm)
D1 N-AcetylationC₈H₁₁NO₄185.18186.07~2.1 (s, 3H, -COCH₃)
D2 D1 + Methyl EsterC₉H₁₃NO₄200.21201.08~3.7 (s, 3H, -OCH₃)
D3 D2 + Reductive amination (benzylamine)C₁₆H₂₂N₂O₃290.36291.16~3.8 (s, 2H, -CH₂Ph), 7.2-7.4 (m, 5H, Ar-H)

Application in Bioassays: A Tiered Screening Approach

Once a library of purified and characterized derivatives is generated, a systematic screening cascade is employed to identify promising candidates efficiently.

G A Compound Library (DMSO Stocks) B Primary Screen (Single High Concentration) A->B Initial Hit Finding C Dose-Response Assay (IC₅₀ Determination) B->C Potency Ranking D Secondary / Selectivity Assays (e.g., against related targets) C->D Profile for Selectivity E Lead Candidate D->E Candidate Selection

Caption: A typical bioassay screening cascade for a new compound library.

Protocol 4: Compound Preparation for In Vitro Assays

Rationale: Accurate and consistent compound handling is crucial for reliable bioassay data. Compounds are typically dissolved in 100% DMSO to create high-concentration stock solutions, which are then serially diluted for dose-response experiments.

Materials:

  • Purified compounds

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microplates (96- or 384-well)

  • Multichannel pipette or automated liquid handler

Protocol:

  • Accurately weigh 1-2 mg of each purified derivative into a labeled microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a final stock concentration of 10 mM or 20 mM. Vortex thoroughly to ensure complete dissolution.

  • For a dose-response assay, perform serial dilutions. For example, create a 10-point, 3-fold dilution series in a 96-well plate using 100% DMSO.

  • For the final assay plate, dilute the intermediate concentrations from the DMSO plate into the appropriate aqueous assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent-induced artifacts.

Example Bioassay: Monoamine Oxidase-B (MAO-B) Inhibition

Rationale: The piperidine scaffold is a known pharmacophore in many monoamine oxidase (MAO) inhibitors, making this a relevant target class for a new library.[1] Commercially available kits, such as the MAO-Glo™ Assay, provide a rapid and reliable method for primary screening and IC₅₀ determination.

Simplified Protocol (based on luminescent assay principles):

  • Prepare the MAO-B enzyme and substrate solution according to the manufacturer's protocol.

  • In a white, opaque 384-well plate, add the MAO-B enzyme solution to each well.

  • Add 1 µL of the serially diluted compounds (from Protocol 4) to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Initiate the reaction by adding the MAO substrate.

  • Incubate for 60 minutes at room temperature.

  • Add the Luciferin Detection Reagent, which converts a substrate byproduct into a luminescent signal.

  • Incubate for 20 minutes in the dark.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Troubleshooting

Issue Potential Cause Recommended Solution
Low yield in N-acylation Insufficient base; moisture in the reaction.Ensure anhydrous conditions. Use a stronger, non-nucleophilic base if needed.
N-acylurea byproduct in esterification O-acylisourea intermediate undergoes intramolecular rearrangement.This is a known side reaction with DCC.[19] Run the reaction at 0°C and add the alcohol promptly after DCC. Use EDC/NHS as an alternative.
Peak tailing in chromatography Basic amine interacts strongly with acidic silica gel.Add 0.5-1% triethylamine or pyridine to the mobile phase to neutralize active sites on the silica.[12][14]
Compound precipitation in bioassay Poor aqueous solubility of the derivative.Check the calculated LogP. Reduce the final assay concentration or add a co-solvent if the assay tolerates it.

Conclusion

The 3-oxopiperidine-2-carboxylic acid scaffold is an exceptionally versatile starting point for the generation of novel chemical entities. The derivatization protocols outlined in this application note provide a robust framework for systematically modifying its key functional groups. By coupling these synthetic strategies with a logical purification, characterization, and screening cascade, researchers can efficiently navigate the early stages of drug discovery and unlock the therapeutic potential of this privileged chemical scaffold.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry.
  • Cholli, A. L., & Lau, M. L. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine.
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega.
  • ACS Publications. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Benchchem. (n.d.). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with - Organic Syntheses Procedure.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Scholars Research Library. (2011). Der Pharma Chemica.
  • Benchchem. (n.d.). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone.
  • RSC Publishing. (n.d.). Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle - Chemical Communications.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • NIPER. (n.d.). Scaffold Hopping in Drug Discovery.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Benchchem. (n.d.). Application Note and Protocol for the Esterification of 3-(2-Methoxyphenyl)benzoic acid.
  • Indian Academy of Sciences. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 3-Oxopiperidine-2-carboxylic acid

Welcome to the Technical Support Center for the purification and handling of 3-Oxopiperidine-2-carboxylic acid and its derivatives. As a Senior Application Scientist, I frequently see researchers lose weeks of work due t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 3-Oxopiperidine-2-carboxylic acid and its derivatives.

As a Senior Application Scientist, I frequently see researchers lose weeks of work due to the catastrophic degradation of this specific compound during routine purification. The core issue is not your technique, but the inherent molecular physics of the target. 3-Oxopiperidine-2-carboxylic acid is a cyclic β -keto acid . By definition, it is thermodynamically primed to undergo spontaneous decarboxylation to form piperidin-3-one[1].

This guide is designed to replace trial-and-error with causality-driven workflows. By understanding the mechanism of degradation, we can engineer purification environments that force the molecule into a stable state.

Part 1: The Causality of Degradation (The "Why")

To purify this compound, you must first understand how it destroys itself. β -keto acids degrade via a six-membered cyclic transition state [2]. The proton of the carboxylic acid hydrogen-bonds to the oxygen of the β -ketone. When thermal energy is applied, the electrons shift in a concerted loop: carbon dioxide is expelled, leaving behind an enol that rapidly tautomerizes into a ketone.

The Scientific Countermeasure: If you remove the proton from the carboxylic acid (creating a carboxylate anion, −COO− ), the molecule cannot form the hydrogen bond required for the cyclic transition state[3]. Therefore, basic environments stabilize the molecule, while acidic environments and heat destroy it.

Part 2: Troubleshooting & FAQs

Q1: My product peak completely disappears during rotary evaporation, and LC-MS shows a new, less polar mass (-44 Da). What happened? A: You have thermally induced spontaneous decarboxylation. The loss of 44 Da corresponds to the loss of CO2​ . This is triggered by applying heat (>30°C) and concentrating acidic modifiers (like TFA or Formic Acid) during evaporation. Solution: Never apply heat during solvent removal. Freeze-dry (lyophilize) your fractions directly. Ensure your chromatographic mobile phase uses a volatile, slightly basic buffer (e.g., Ammonium Bicarbonate) to keep the compound in its stable carboxylate form.

Q2: I am trying to purify the unprotected amino acid using standard silica gel chromatography, but my recovery is near zero. Why? A: The unprotected form of 3-oxopiperidine-2-carboxylic acid is a zwitterion (it contains both a basic secondary amine and an acidic carboxyl group). Zwitterions are highly polar and bind irreversibly to normal-phase silica. Furthermore, the acidic silanol groups on the silica surface act as a heterogeneous catalyst for β -keto acid decarboxylation. Solution: Abandon normal-phase silica. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or Anion-Exchange Chromatography.

Q3: How can I store the purified compound long-term without it slowly degrading in the freezer? A: The free acid is inherently unstable over time. To achieve long-term stability, the compound must be converted into a stable salt. Dicyclohexylamine (DCHA) salts are the industry standard for stabilizing β -keto acids. The bulky DCHA cation forms a highly crystalline lattice with the carboxylate, physically locking the molecule out of the conformation required for decarboxylation.

Part 3: Quantitative Stability Data

Understanding the operational boundaries of your compound is critical. The following matrix summarizes the half-life of 3-oxopiperidine-2-carboxylic acid under various common laboratory conditions.

Table 1: Stability Matrix for 3-Oxopiperidine-2-carboxylic Acid

ConditionpH RangeTemperatureExpected Stability (Half-life)Mechanism of Degradation
Acidic RP-HPLC (0.1% TFA)1.5 - 2.525°C< 2 hoursRapid cyclic decarboxylation
Neutral Aqueous 6.5 - 7.525°C~ 24 hoursSlow, spontaneous decarboxylation
Basic Buffer (10mM NH4​HCO3​ )7.8 - 8.54°C> 2 weeksStabilized as carboxylate anion
Thermal Concentration (Rotovap)Any> 40°CMinutesThermal decarboxylation
Solid State (DCHA Salt)N/A-20°C> 1 yearCrystal lattice stabilization

Part 4: Experimental Workflows & Protocols

Based on the protection status of the secondary amine, select the appropriate purification pathway.

Workflow Crude Crude 3-Oxopiperidine- 2-carboxylic acid Check Is the secondary amine protected? (e.g., N-Boc) Crude->Check Protected Protected (Hydrophobic) Prone to Decarboxylation Check->Protected Yes Unprotected Unprotected (Zwitterion) Highly Polar & Unstable Check->Unprotected No RPHPLC RP-HPLC (Neutral pH) Use NH4HCO3 buffer Protected->RPHPLC Cryst Salt Crystallization (e.g., DCHA salt) Protected->Cryst HILIC HILIC Chromatography Avoid normal phase silica Unprotected->HILIC IonEx Ion-Exchange (Anion) Elute with volatile salts Unprotected->IonEx Hazard CRITICAL CONTROL: Maintain pH 7.5-8.5 & Temp <30°C to prevent cyclic transition state RPHPLC->Hazard Cryst->Hazard HILIC->Hazard IonEx->Hazard Pure Purified Target Compound (Store at -20°C) Hazard->Pure

Fig 1: Purification workflow for 3-oxopiperidine-2-carboxylic acid based on N-protection status.

Protocol A: pH-Controlled Preparative RP-HPLC (For N-Protected Derivatives)

This protocol is designed to purify Boc- or Cbz-protected derivatives while actively preventing decarboxylation.

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of Acetonitrile/Water (1:1) containing 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ).

  • Column Selection: Utilize a C18 column engineered for stability at slightly basic pH (e.g., Waters XBridge or Phenomenex Gemini).

  • Mobile Phase Configuration:

    • Buffer A: 10 mM NH4​HCO3​ in LC-MS grade Water (Adjusted to pH ~7.8).

    • Buffer B: LC-MS grade Acetonitrile.

    • Causality Check: NH4​HCO3​ is strictly chosen over TFA. It forces the molecule into the carboxylate anion state, breaking the hydrogen bond required for degradation[3]. It is also 100% volatile, leaving no salt residue after lyophilization.

  • Gradient Execution: Run a shallow gradient (e.g., 5% to 50% B over 20 column volumes). Maintain the column compartment at or below 25°C.

  • Recovery: Collect fractions in tubes pre-chilled in an ice bath. Immediately flash-freeze the pooled product fractions using liquid nitrogen and lyophilize. Do not use a rotary evaporator.

Protocol B: Stabilization via Dicyclohexylamine (DCHA) Salt Crystallization

This protocol converts the unstable free acid into a highly stable, storable solid.

  • Dissolution: Dissolve the freshly purified 3-oxopiperidine-2-carboxylic acid in anhydrous ethyl acetate (10 mL per gram of product).

  • Amine Addition: Transfer the flask to an ice bath (0°C). While stirring vigorously, add 1.05 molar equivalents of Dicyclohexylamine (DCHA) dropwise over 5 minutes.

  • Crystallization: Continue stirring at 0°C for 2 hours. A dense white precipitate of the DCHA salt will begin to form.

    • Troubleshooting: If precipitation is sluggish, add cold anhydrous hexanes dropwise as an anti-solvent until the solution becomes slightly turbid, then let it rest.

  • Filtration: Filter the crystals rapidly under a nitrogen atmosphere using a Büchner funnel. Wash the filter cake twice with cold hexanes.

  • Storage: Dry the crystals under high vacuum at room temperature for 4 hours. Store the resulting stabilized salt in a sealed desiccator at -20°C.

References

  • Beta-keto acids are unusually unstable and will lose the carboxylate group under certain... - Study.com. Available at:[Link]

  • Decarboxylation - Master Organic Chemistry. Available at:[Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides - ACS Publications. Available at:[Link]

Sources

Optimization

Identifying common impurities in 3-Oxopiperidine-2-carboxylic acid synthesis

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is engineered for researchers and process chemists optimizing the synthesis of 3-oxopiperidine-2-carboxylic acid and its protected derivatives (e.g., 3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is engineered for researchers and process chemists optimizing the synthesis of 3-oxopiperidine-2-carboxylic acid and its protected derivatives (e.g., 3-oxopipecolic acid esters). Due to the dense functionalization of this heterocyclic core—specifically the highly labile β -keto acid moiety—syntheses are frequently plagued by regioisomeric byproducts, spontaneous decarboxylation, and stereochemical degradation.

This portal provides mechanistically grounded solutions, validated protocols, and analytical benchmarks to secure high-fidelity synthesis.

Mechanistic Pathway & Impurity Divergence

Understanding the causality of impurity formation requires mapping the thermodynamic and kinetic pathways of the core cyclization step, typically a Dieckmann condensation.

G Precursor Acyclic Diester Precursor (N-alkyl-N-(alkoxycarbonylalkyl)glycine ester) Dieckmann Dieckmann Condensation (Base Catalyzed) Precursor->Dieckmann Target 3-Oxopiperidine-2-carboxylate (Kinetic Product) Dieckmann->Target Low Temp (0 °C) (Kinetic Control) Regioisomer 4-Oxopiperidine-3-carboxylate (Thermodynamic Product) Dieckmann->Regioisomer High Temp / Prolonged (Thermodynamic Control) Decarb 3-Piperidone (Decarboxylation Impurity) Target->Decarb Heat / Aqueous Acid (-CO2) Epimer C2-Epimer (Stereochemical Impurity) Target->Epimer Base Exposure (Enolization)

Mechanistic divergence in 3-oxopiperidine-2-carboxylate synthesis highlighting impurity pathways.

Quantitative Impurity Profiling

To rapidly identify deviations in your synthetic workflow, cross-reference your analytical data against the established markers for common impurities in this class.

Impurity ClassMechanism of FormationAnalytical Marker (NMR/MS)Acceptable Limit (Pharma Intermediate)
Regioisomer (4-Oxo-3-carboxylate)Thermodynamic equilibration during Dieckmann cyclization.1H NMR: Loss of characteristic C2 singlet/doublet (~4.9-5.1 ppm). Downfield shift of C3 protons.< 2.0% (Area % by HPLC)
Decarboxylation (3-Piperidone)Spontaneous loss of CO2 from the β -keto acid via a 6-membered transition state.LC-MS: [M+H] - 44 Da (Free acid) or [M+H] - 100 Da (Boc/tBu loss).< 0.5%
C2-Epimer Base-catalyzed enolization of the highly acidic C2 proton.Chiral HPLC: Appearance of a secondary peak. NMR: Peak doubling in Boc rotamers.< 1.0% ee degradation
Hydrolyzed Ester Trace water in basic cyclization conditions leading to saponification.LC-MS: [M+H] - 56 Da (for t-butyl esters). IR: Broad OH stretch ~3000 cm⁻¹.< 1.5%

Troubleshooting FAQs

Q1: Why is my Dieckmann condensation yielding predominantly the 4-oxopiperidine-3-carboxylate regioisomer instead of the desired 3-oxo-2-carboxylate?

Causality & Solution: This is a classic issue of kinetic versus thermodynamic control. When cyclizing an unsymmetrical acyclic diester (e.g., ethyl 4-[benzyl(2-ethoxy-2-oxoethyl)amino]butanoate), the 3-oxopiperidine-2-carboxylate is the kinetic product , whereas the 4-oxopiperidine core is the thermodynamic product [1]. If your reaction temperature is too high, or if the reaction is left stirring for extended periods, the reversible nature of the Dieckmann condensation allows the system to equilibrate to the more stable 4-oxo thermodynamic sink.

  • Action: Strictly maintain the reaction temperature at 0 °C or lower. Quench the reaction immediately upon consumption of the starting material (typically within 20-30 minutes) using a weak acid like glacial acetic acid to trap the kinetic enolate[2].

Q2: During workup, my product mass decreases, and LC-MS shows a major peak corresponding to [M-CO2]. How do I prevent decarboxylation?

Causality & Solution: 3-Oxopiperidine-2-carboxylic acid is a β -keto acid. In its free acid form, it is highly susceptible to spontaneous decarboxylation via a concerted six-membered cyclic transition state, yielding 3-piperidone.

  • Action: Never isolate the free acid unless absolutely necessary for the immediate next step. Always synthesize the compound as a sterically hindered ester (e.g., tert-butyl ester)[2]. tert-Butyl esters are highly resistant to base-catalyzed saponification during the Dieckmann condensation, preventing premature formation of the labile free acid. Furthermore, ensure your aqueous workup does not exceed room temperature.

Q3: I am synthesizing a chiral variant, but I am observing significant epimerization at the C2 position. What is causing this?

Causality & Solution: The C2 proton is flanked by two strongly electron-withdrawing groups (the C3 ketone and the C2 carboxylate), making it highly acidic (estimated pKa ~10-12). Prolonged exposure to the strong bases required for cyclization (e.g., KOtBu, NaOMe)[3] leads to rapid enolization and subsequent racemization upon reprotonation.

  • Action: The quench step is critical. Do not quench with water or aqueous ammonium chloride directly, as localized basic zones will persist. Instead, pre-quench the reaction mixture with an excess of glacial acetic acid at 0 °C before introducing any aqueous layers[2]. This rapidly drops the pH to ~4-5, instantly protonating the enolate and locking the stereocenter.

Validated Experimental Protocol: Kinetic Dieckmann Condensation

The following self-validating protocol is engineered to maximize the kinetic 3-oxo-2-carboxylate product while suppressing decarboxylation and epimerization, adapted from optimized phase-transfer and cyclization methodologies[2].

Target: N-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid tert-butyl ester

Materials:

  • N-t-butoxycarbonyl-N-(3-methoxycarbonylpropyl)glycine t-butyl ester (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (2.0 eq)

  • Dry Toluene (0.1 M relative to substrate)

  • Glacial Acetic Acid (3.0 eq)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a multinecked round-bottom flask under vacuum and backfill with ultra-pure Argon. Introduce the acyclic diester precursor and dry toluene.

  • Thermal Equilibration: Cool the solution to precisely 0 °C using an ice/brine bath. Validation Checkpoint: Ensure internal temperature is stabilized for at least 15 minutes to prevent thermodynamic regioisomerization.

  • Base Addition: Add KOtBu portion-wise over 5 minutes. The solution will typically transition to a yellow/orange hue indicating enolate formation.

  • Kinetic Trapping: Stir the mixture for exactly 20 to 30 minutes at 0 °C. Validation Checkpoint: Withdraw a 50 µL aliquot, quench in 500 µL of ACN/H2O (0.1% Formic Acid), and analyze via rapid LC-MS to confirm >95% consumption of starting material.

  • Anhydrous Quench (Critical Step): Inject glacial acetic acid (3.0 eq) directly into the reaction mixture at 0 °C. Stir for 5 minutes. This neutralizes the base prior to aqueous exposure, preventing C2 epimerization.

  • Aqueous Workup: Dilute the mixture with cold 1N HCl (to pH ~4) and extract three times with diethyl ether (Et2O) or ethyl acetate.

  • Isolation: Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal degradation).

References

  • Supporting Information for Asymmetric Synthesis of Functionalized Aza-Cyclic Amino Acids with Quaternary Stereocenters by a Phase–Transfer–Catalyzed Alkylation Strategy. Takashi Ooi, Takashi Miki, and Keiji Maruoka. Kyoto University / Amazon AWS.
  • 2,4‐Dioxa‐7‐aza‐, 2,4‐Dioxa‐8‐aza‐, and 2,4‐Dioxa‐9‐aza‐3‐phosphadecalins as Rigid Acetylcholine Mimetics.Helvetica Chimica Acta / SciSpace.
  • Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (US20200223865A1).Google Patents.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Piperidine Synthesis

Welcome to the Technical Support Center for Piperidine Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of synthesizing this crucia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of synthesizing this crucial heterocyclic motif. Piperidine and its derivatives are cornerstone structures in over twenty classes of pharmaceuticals, making their efficient and clean synthesis paramount.[1]

This guide is structured as a series of troubleshooting questions and answers, designed to address the specific, practical challenges you may encounter in the lab. We will delve into the causality behind common side reactions and provide robust, self-validating protocols to help you optimize your synthetic routes.

Section 1: Catalytic Hydrogenation of Pyridine

This is one of the most direct and atom-economical methods for piperidine synthesis. However, it is not without its challenges, ranging from incomplete reactions to difficult purifications.

FAQ 1: My pyridine hydrogenation is stalling, leaving significant amounts of partially hydrogenated intermediates. Why is this happening?

Answer: The incomplete reduction of pyridine, resulting in tetrahydropyridine or dihydropyridine intermediates, is a common issue that typically points to problems with catalyst activity, hydrogen availability, or reaction conditions.[2]

  • Causality - Catalyst Deactivation: The nitrogen atom in both pyridine and the resulting piperidine can act as a Lewis base and bind strongly to the metal center of the catalyst (e.g., Rhodium, Ruthenium, Palladium). This binding can "poison" the catalyst, preventing it from activating hydrogen and promoting the reduction.[3] Unactivated or neutral pyridine rings are particularly challenging as they are less reactive towards the metal hydride.[3]

  • Causality - Insufficient Hydrogen Pressure/Mass Transfer: The hydrogenation is a heterogeneous reaction involving gas (H₂), liquid (substrate/solvent), and solid (catalyst) phases. If the hydrogen pressure is too low or agitation is insufficient, the catalyst surface may be starved of hydrogen, slowing or halting the reaction.

Troubleshooting Solutions:

  • Increase Hydrogen Pressure: Gradually increase the H₂ pressure (e.g., from 5 atm to 10-20 atm) to improve hydrogen availability at the catalyst surface.

  • Optimize Catalyst Choice & Loading: Rhodium-based catalysts, such as Rh₂O₃ or Rh/C, often show high activity for pyridine hydrogenation under mild conditions.[3] If poisoning is suspected, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) may be necessary, though this is not always cost-effective.

  • Solvent Selection: Protic solvents like trifluoroethanol (TFE) or simple alcohols can facilitate the reaction. Some iridium-catalyzed ionic hydrogenations show excellent functional group tolerance and proceed smoothly.[4]

  • Activate the Substrate: Converting the pyridine to a pyridinium salt (e.g., by adding an acid like HCl) increases its reactivity and can prevent catalyst poisoning by the basic piperidine product.[1][4]

FAQ 2: My reaction mixture contains byproducts from ring-opening. What causes this and how can it be prevented?

Answer: The formation of ring-opened byproducts, such as aliphatic amines (e.g., amylamine), indicates that C-N bond cleavage is occurring.[5] This side reaction is highly dependent on the catalyst and the reaction conditions.

  • Causality - Catalyst Choice: Certain catalysts, particularly some rhodium complexes, are known to promote the hydrogenolysis (cleavage by hydrogen) of the C-N bonds in the piperidine ring, especially in the presence of water.[2]

  • Causality - Harsh Conditions: High temperatures and pressures can provide the necessary energy to overcome the activation barrier for C-N bond cleavage, leading to undesired ring-opening.

Troubleshooting Solutions:

  • Select a Milder Catalyst: Palladium (Pd) or platinum (Pt) catalysts are often less prone to inducing ring-opening compared to rhodium under certain conditions.

  • Control Temperature: Lowering the reaction temperature can significantly disfavor the higher-energy ring-opening pathway relative to the desired hydrogenation.[2]

  • Ensure Anhydrous Conditions: If using a catalyst known to promote water-assisted ring-opening, ensure all solvents and reagents are thoroughly dried.

Troubleshooting Guide: Separating Piperidine from Pyridine Precursor

Problem: You have a mixture of piperidine and unreacted pyridine that is difficult to separate by fractional distillation.

Root Cause: Piperidine and pyridine form a minimum-boiling azeotrope, a mixture with a constant boiling point that cannot be separated by simple distillation.[6] This azeotrope consists of approximately 92% piperidine and 8% pyridine and boils at about 106.1°C.[2][5]

Workflow for Azeotrope Breaking and Purification

G cluster_1 Azeotropic Distillation cluster_2 Selective Salt Formation start Crude Mixture (Piperidine + Pyridine) method1 Method 1: Azeotropic Distillation with Water start->method1 method2 Method 2: Selective Salt Formation start->method2 m1_step1 Add water to the piperidine-pyridine mixture. m2_step1 Dissolve crude mixture in a non-polar solvent (e.g., hexane). m1_step2 Distill the ternary azeotrope (Water-Piperidine-Pyridine). This removes a higher ratio of piperidine. m1_step1->m1_step2 m1_step3 Residue is enriched in pyridine. Distillate contains purified piperidine (>95%) after water removal. m1_step2->m1_step3 end Purified Piperidine m1_step3->end Pure Piperidine m2_step2 Bubble CO₂ gas through the solution. Piperidine is more basic and reacts. m2_step1->m2_step2 m2_step3 Solid piperidine carbonate precipitates. Pyridine remains in solution. m2_step2->m2_step3 m2_step4 Filter the solid precipitate. m2_step3->m2_step4 m2_step5 Treat solid with strong base (e.g., aq. KOH) and heat to regenerate pure piperidine. m2_step4->m2_step5 m2_step5->end Pure Piperidine

Experimental Protocol 1: Purification via Carbonate Salt Formation

This protocol is highly effective for removing pyridine impurities.[6]

  • Dissolution: Dissolve the crude piperidine/pyridine mixture in a dry, non-polar solvent like hexane or toluene in a flask equipped with a gas inlet tube and a stirrer.

  • Gas Introduction: While stirring vigorously, bubble dry carbon dioxide (CO₂) gas through the solution.

  • Precipitation: The more basic piperidine will react with CO₂ to form solid piperidine carbonate, which will precipitate out of the solution. Pyridine is significantly less basic and will not react, remaining dissolved.[2]

  • Isolation: Collect the solid precipitate by filtration and wash it with a small amount of cold, dry solvent to remove any residual pyridine.

  • Regeneration: To recover the pure piperidine, treat the solid carbonate salt with a strong aqueous base (e.g., 20% KOH solution) and gently heat. The piperidine will separate as an oily layer, which can be collected, dried (e.g., over solid KOH pellets), and distilled to yield highly pure product.

Section 2: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and synthesizing substituted piperidines, often through a [5+1] annulation strategy.[1] However, the reaction involves a delicate balance between imine formation and reduction.

FAQ 3: My primary side product is the alcohol from the reduction of my starting aldehyde/ketone. How do I favor imine reduction?

Answer: The formation of an alcohol byproduct indicates that your reducing agent is reacting with the starting carbonyl compound faster than the carbonyl is reacting with the amine to form the imine/iminium ion intermediate.[7]

  • Causality - Reducing Agent Reactivity: Strong, unselective reducing agents like sodium borohydride (NaBH₄) are capable of rapidly reducing aldehydes and ketones.[7] The key to a successful reductive amination is to use a reagent that preferentially reduces the protonated imine (iminium ion), which is more electrophilic than the starting carbonyl.

Troubleshooting Solutions:

  • Use a Selective Reducing Agent: The most effective solution is to switch to a milder, more selective hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations as it is less reactive towards carbonyls but highly effective at reducing iminium ions.[7][8] Sodium cyanoborohydride (NaBH₃CN) is also selective but introduces cyanide waste.[7][9]

  • Control Reaction pH: Imine formation is typically catalyzed by mild acid (optimal pH 4-6) to facilitate the dehydration step.[7] Ensure the reaction is not too basic, as this will slow imine formation and allow more time for carbonyl reduction.

  • Implement a Two-Step Procedure: First, mix the amine and carbonyl (with a catalytic amount of acid like acetic acid) and allow the imine to form. You can monitor its formation by TLC or NMR. Water removal using molecular sieves can drive this equilibrium forward.[7] Once imine formation is complete, add the reducing agent.

Reducing Agent Selectivity Typical Use Case Pros Cons
Sodium Borohydride (NaBH₄) LowTwo-step proceduresInexpensive, readily availableReduces starting carbonyls[7]
Sodium Cyanoborohydride (NaBH₃CN) HighOne-pot procedures (pH 4-6)Selective for iminium ions[9]Toxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighOne-pot proceduresSelective, non-toxic byproducts[7]More expensive, moisture sensitive
Borane-Pyridine Complex (BAP) HighOne-pot proceduresGood alternative to NaBH₃CN, avoids nitrile impurities[10]Can be slow with electron-poor aldehydes

Table 1: Comparison of Common Reducing Agents for Reductive Amination.

FAQ 4: I'm observing significant over-alkylation of my piperidine product. How can this be controlled?

Answer: Over-alkylation occurs when the newly formed piperidine (a secondary amine) acts as a nucleophile and reacts with another molecule of the starting aldehyde/ketone. This forms a new iminium ion, which is then reduced to yield a tertiary amine byproduct.[7] This is often a problem because the product amine can be more nucleophilic than the starting amine.

  • Causality - Relative Nucleophilicity: The secondary amine product is often more reactive than the primary amine starting material, leading to a second, undesired reductive amination event.

Troubleshooting Solutions:

  • Control Stoichiometry: Using a slight excess of the amine starting material relative to the carbonyl compound can help ensure the carbonyl is consumed before it can react with the product.[7]

  • Slow Addition: If running a one-pot reaction, adding the reducing agent slowly can help to reduce the iminium ion as it forms, keeping the concentration of the nucleophilic piperidine product low throughout the reaction.

  • Stepwise Procedure: As mentioned previously, forming the imine first and then adding the reducing agent can be a very effective way to minimize this side reaction.[7]

Experimental Protocol 2: Optimized One-Pot Reductive Amination

This protocol uses NaBH(OAc)₃ for the synthesis of an N-substituted piperidine from a 1,5-dicarbonyl or equivalent precursor.

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0 eq), the carbonyl compound (1.1 eq), and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[7]

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to promote imine/iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture. Note: The reaction may effervesce slightly.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC, staining for both the starting materials and the product. The reaction is typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Section 3: General Issues & Purification
FAQ 5: My final piperidine product is a yellow or brown oil/solid, even after chromatography. What is the likely cause?

Answer: Discoloration, particularly a yellow or brown tint, in piperidine derivatives is often due to minor oxidation products.[6]

  • Causality - Air Oxidation: The lone pair on the nitrogen atom of piperidine makes it susceptible to oxidation, especially when exposed to air over time. While the specific products can be complex, they are often highly colored impurities present in very low concentrations.

  • Causality - Residual Reagents: Impurities from reagents used in the synthesis can sometimes carry through the workup and purification steps.[6] For instance, some palladium catalysts can lead to colored impurities if not fully removed.

Troubleshooting Solutions:

  • Store Under Inert Atmosphere: After purification, store the piperidine product under an inert atmosphere (Nitrogen or Argon) and in a refrigerator to slow down oxidative degradation.[2]

  • Charcoal Treatment: Dissolve the discolored product in a suitable solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through a pad of celite. This can effectively adsorb highly colored, non-polar impurities.

  • Final Purification Step: A final distillation (for liquids) or recrystallization (for solids) can often remove the trace impurities responsible for the color.

Troubleshooting Guide: General Purification of Basic Piperidine Derivatives

Problem: Your crude reaction mixture contains your basic piperidine product along with neutral or acidic byproducts.

Root Cause: The basicity of the piperidine nitrogen provides an excellent chemical handle for a highly selective purification method.

Workflow: Acid-Base Liquid-Liquid Extraction. This technique separates compounds based on their differential solubility in aqueous and organic phases at different pH values.

G cluster_0 Separation cluster_1 Final Extraction start Crude Product in Organic Solvent (e.g., EtOAc) step1 Add to Separatory Funnel Wash with dilute aq. Acid (e.g., 1M HCl) start->step1 organic_layer Organic Layer (Contains Neutral/Acidic Impurities) step1->organic_layer aqueous_layer Aqueous Layer (Contains Protonated Piperidinium Salt) step1->aqueous_layer step2 Collect Aqueous Layer. Cool in ice bath. aqueous_layer->step2 step3 Basify with strong base (e.g., NaOH) to pH > 10. step2->step3 step4 Re-extract with fresh Organic Solvent (e.g., EtOAc). step3->step4 final_organic Organic Layer (Contains Pure Piperidine Product) step4->final_organic final_aqueous Aqueous Layer (Contains Salts) step4->final_aqueous step5 Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. final_organic->step5 end Purified Piperidine Product step5->end

Experimental Protocol 3: General Acid-Base Extraction [11]
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, and transfer it to a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic piperidine product will be protonated to form a water-soluble salt and move into the aqueous phase. Neutral and acidic impurities will remain in the organic layer.

  • Phase Separation: Shake the funnel vigorously, venting periodically. Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask. For thorough extraction, wash the organic layer again with fresh 1 M HCl and combine the aqueous layers.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a concentrated aqueous base (e.g., 6 M NaOH) with stirring until the pH is strongly basic (pH > 10), which deprotonates the piperidinium salt back to the free base.

  • Re-extraction: Extract the basified aqueous solution three times with a fresh organic solvent. The purified piperidine product will now move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified piperidine derivative.

References
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Managing side reactions in piperidine functionalization. Benchchem.
  • Byproduct formation in Piperidine-3-carbothioamide synthesis and mitigation. Benchchem.
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.
  • Process for purifying piperidine. Google Patents (US2363157A).
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society - ACS Publications.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Side reactions associated with piperidine treatment of PEG-containing molecules. Benchchem.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Marcel Dekker, Inc.
  • Process for the purification of piperidine. Google Patents (US2363158A).
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • A New Synthesis of Piperidine. Canadian Science Publishing.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC and LC-MS Methods for Carboxylic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic separation and mass spectrometric detection of carboxylic acids, particularly short-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic separation and mass spectrometric detection of carboxylic acids, particularly short-chain fatty acids (SCFAs). Due to their high polarity, volatility, and poor ionization efficiency, these analytes demand specific, mechanistically sound analytical strategies.

This guide provides field-proven troubleshooting protocols, exploring the causality behind retention loss, peak distortion, and signal suppression, while offering self-validating workflows to ensure data integrity.

Troubleshooting Workflow

G Start Carboxylic Acid Analysis Issue Prob1 Poor Retention / Peak Tailing (HPLC) Start->Prob1 Prob2 Low Sensitivity / Poor Ionization (LC-MS) Start->Prob2 Sol1A Check Mobile Phase pH (Ensure pH < pKa - 2) Prob1->Sol1A Tailing/Shouldering Sol1B Phase Collapse? Use AQ-C18 or HILIC Prob1->Sol1B Void Volume Elution Sol2A Derivatization-Free: Use NH4F + Mixed-Mode Prob2->Sol2A Intact Analysis Sol2B Derivatization: 3-NPH + EDC Coupling Prob2->Sol2B Trace Levels (SCFAs) Outcome1 Sharp, Retained Peaks Sol1A->Outcome1 Sol1B->Outcome1 Outcome2 High MS/MS Sensitivity Sol2A->Outcome2 Sol2B->Outcome2

Caption: Decision matrix for troubleshooting carboxylic acid retention, peak shape, and MS sensitivity.

Section 1: HPLC Retention & Peak Shape Troubleshooting

Q1: Why do my short-chain carboxylic acids elute in the void volume on a standard C18 column, especially when using highly aqueous mobile phases? A1: This is a classic case of stationary phase collapse, also known as "matting"[1]. Standard C18 ligands are highly hydrophobic. When exposed to mobile phases containing less than 3-5% organic modifier, these long alkyl chains fold over onto themselves to minimize exposure to the highly polar aqueous environment. This effectively traps the organic modifier and excludes your polar carboxylic acids from interacting with the stationary phase, resulting in void volume elution[1]. The Fix: Switch to an aqueous-compatible (AQ) C18 column, which incorporates polar-embedded groups or specialized end-capping to prevent ligand collapse in 100% aqueous conditions[1]. Alternatively, utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode stationary phase (combining HILIC and anion-exchange), which leverages polar ionizable surface groups to actively retain highly polar carboxylic acids[2][3].

Q2: I am observing severe peak tailing and "shouldering" for my carboxylic acids. How do I correct this? A2: Peak shouldering and tailing for carboxylic acids are almost universally driven by inappropriate mobile phase pH or secondary interactions. Carboxylic acids typically have a pKa in the range of 4.0 to 5.0[4]. If your mobile phase pH is near the analyte's pKa, the acid exists in a dynamic equilibrium between its protonated (hydrophobic) and ionized (hydrophilic) states during the run, causing peak splitting or shouldering[5]. Furthermore, ionized carboxylic acids can undergo strong secondary hydrogen bonding or electrostatic interactions with active silanol sites or trace metals on the silica support, leading to severe tailing[5][6]. The Fix: Adjust the mobile phase pH to be at least 2 units away from the pKa. For reversed-phase HPLC, lower the pH to 2.5 (e.g., using 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid is fully protonated and neutral[5][6]. If tailing persists, check for column mass overload by reducing the injection volume; if the peak shape improves, the column was overloaded[6].

Section 2: LC-MS Sensitivity & Ionization Troubleshooting

Q3: My short-chain fatty acids (SCFAs) show extremely poor ionization efficiency in LC-MS. How can I improve sensitivity without derivatization? A3: Direct analysis of intact SCFAs by LC-MS is notoriously difficult due to their poor ionization efficiency in electrospray ionization (ESI) and high volatility[7][8]. Standard mobile phase additives like ammonium formate can actually suppress the SCFA signal intensity[7]. The Fix: If you must avoid derivatization, employ a mixed-mode column (HILIC/anion-exchange) and replace ammonium formate with ammonium fluoride in your mobile phase. Ammonium fluoride significantly enhances negative ion mode response and prevents the signal suppression typically seen with formate[7]. Additionally, using Selective Reaction Monitoring (SRM) where the precursor and product ions are set to the same m/z (pseudo-MRM) can help reduce biological background noise[7].

Q4: When is chemical derivatization necessary, and what is the most reliable reagent for LC-MS? A4: Derivatization is mandatory when analyzing trace levels of SCFAs in complex biological matrices (like feces or serum) where direct ionization falls short. The gold standard reagent is 3-nitrophenylhydrazine (3-NPH)[8][9]. Causality: 3-NPH reacts with the carboxylic group via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling. This transformation serves a dual purpose: it drastically reduces the analyte's polarity, allowing excellent retention on standard reversed-phase C18 columns, and it introduces a highly ionizable moiety[9]. In negative ESI mode, 3-NPH derivatives readily lose ammonia and a neutral 43 Da fragment, yielding a highly abundant and specific product ion (m/z 137), which vastly improves MS/MS sensitivity[10].

Section 3: Self-Validating Protocol for 3-NPH Derivatization

To ensure reproducible quantification of carboxylic acids, use the following self-validating 3-NPH derivatization protocol[9][10][11].

Reaction Acid Carboxylic Acid (R-COOH) Product 3-Nitrophenylhydrazone Derivative Acid->Product + Reagent Reagent 3-NPH (3-Nitrophenylhydrazine) Reagent->Product Catalyst EDC + Pyridine (Coupling Agents) Catalyst->Product 40°C, 30 min MS LC-MS/MS Negative ESI (m/z 137) Product->MS Improved Hydrophobicity & Ionization

Caption: Mechanistic pathway of 3-NPH derivatization of carboxylic acids for enhanced LC-MS/MS detection.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 200 mM 3-NPH and 120 mM EDC containing 6% pyridine. Both should be prepared fresh in Acetonitrile/Water (50/50, v/v)[9]. Causality: Pyridine acts as a vital catalyst to drive the coupling reaction to completion[11].

  • Sample Mixing: Mix 40 µL of your standard or extracted sample with 20 µL of the 3-NPH solution and 20 µL of the EDC/pyridine solution[9].

  • Incubation: Incubate the mixture at 40 °C for 30 minutes[9]. Causality: Mild heating ensures quantitative conversion of all carboxylic acids (C2-C6) to their respective 3-nitrophenylhydrazones without degrading labile metabolites[11].

  • Quenching and Dilution: Dilute the mixture to 1.4 mL with Acetonitrile/Water (50/50, v/v)[9] or 0.5% formic acid in water[10] to quench the reaction and adjust the solvent strength for HPLC injection.

  • Centrifugation: Centrifuge at 14,350 rcf for 10 minutes to pellet any precipitated proteins or urea byproducts[9].

  • Self-Validation Check: Always run a derivatized blank (solvent only) and a stable-isotope labeled (SIL) internal standard (e.g., 13C-propionic acid) spiked before derivatization[12]. If the SIL standard recovery is <80%, or if the blank shows a peak at the analyte retention time, the EDC reagent may be degraded or the system is contaminated. The presence of the m/z 137 product ion in MS/MS definitively confirms successful 3-NPH tagging[10].

Section 4: Quantitative Data & Column Selection Guide

Selecting the right stationary phase is critical for the success of your assay. Below is a structured comparison of column chemistries for carboxylic acid analysis based on empirical data.

Column TechnologyRetention MechanismMobile Phase CompatibilityMS CompatibilityIdeal Use Case
Standard C18 Hydrophobic partitioningRequires >5% organic to prevent phase collapse[1]High (Volatile buffers)Derivatized SCFAs (e.g., 3-NPH tagged)[9][11].
Aqueous C18 (AQ) Hydrophobic + Polar embedded100% Aqueous compatible[1]HighIntact medium-chain carboxylic acids.
HILIC Aqueous layer partitioningHigh organic (>60% ACN)Excellent (Enhances ESI)Highly polar, multi-carboxylic acids (e.g., TCA cycle)[13].
Mixed-Mode (HILIC/AEX) Partitioning + Anion ExchangeHigh organic + Buffer (e.g., NH4F)[7]Moderate to HighDerivatization-free SCFA analysis[2][7].
References
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. nih.gov. 9

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - ResearchGate. researchgate.net. 12

  • Exploring the Role of pH in HPLC Separation - Veeprho. veeprho.com. 4

  • Troubleshooting poor chromatographic peak shape in HPLC analysis of dodecanedioate - Benchchem. benchchem.com. 6

  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - AIR Unimi. unimi.it. 10

  • Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb - Diva-Portal.org. diva-portal.org. 11

  • Simple and sensitive LC-MS analysis of short chain fatty acids in cecum content and feces in mice: A derivatization-free approach - PubMed. nih.gov. 7

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. hplc.eu. 1

  • Fast, general-purpose metabolome analysis by mixed-mode liquid chromatography – mass spectrometry - ResearchGate. researchgate.net. 2

  • Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - Frontiers. frontiersin.org. 8

  • Investigation of several chromatographic approaches for untargeted profiling of central carbon metabolism. unige.ch. 13

  • Peak shouldering issue - with pictures (please help!) - Chromatography Forum. chromforum.org. 5

  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column - HELIX Chromatography. helixchrom.com. 3

Sources

Troubleshooting

Technical Support Center: 3-Oxopiperidine-2-carboxylic Acid Handling &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience erratic assay results, poor yields, or mysterious degrad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience erratic assay results, poor yields, or mysterious degradation products when working with 3-oxopiperidine-2-carboxylic acid.

This guide is designed to move beyond basic handling instructions. By understanding the fundamental thermodynamic and kinetic vulnerabilities of this molecule, you can implement a self-validating system to ensure absolute reproducibility in your experimental workflows.

The Causality of Degradation: Mechanistic Overview

To prevent degradation, we must first understand why it occurs. 3-Oxopiperidine-2-carboxylic acid is a cyclic β-keto acid . Structurally, it possesses a ketone group at the C3 position, which is beta (β) to the carboxylic acid group at the C2 position.

This specific spatial arrangement makes the molecule inherently unstable and highly susceptible to decarboxylation [1]. The degradation is not a random breakdown; it is a thermodynamically driven process that increases entropy via the evolution of carbon dioxide (CO₂) gas[2].

When exposed to thermal energy or acidic conditions, the protonated carboxylic acid forms a highly stable, 6-membered cyclic transition state. The carbonyl oxygen of the ketone abstracts the proton from the carboxylic acid, triggering a concerted cleavage of the C-C bond. This releases CO₂ and leaves behind an enol intermediate, which rapidly tautomerizes into the degraded ketone product, piperidin-3-one[1],[3].

Mechanism N1 3-Oxopiperidine-2-carboxylic acid (Protonated Free Acid) N2 6-Membered Cyclic Transition State N1->N2 Thermal Energy Acidic pH N3 Enol Intermediate + CO2 Gas N2->N3 Decarboxylation N4 Piperidin-3-one (Degradation Product) N3->N4 Tautomerization

Logical relationship of the β-keto acid decarboxylation degradation pathway.

Quantitative Data: Storage Temperature vs. Stability

The activation energy for this cyclic transition state is relatively low. Therefore, thermal energy at room temperature is more than sufficient to drive rapid degradation. Based on kinetic studies of analogous β-keto acids (such as acetoacetate), storage temperature is the single most critical variable in maintaining molecular integrity[4].

Storage ConditionTemperatureEstimated DegradationMechanistic Consequence
Benchtop (Solution) +25°CRapid (< 24 Hours)Thermal energy easily overcomes the low activation energy of the cyclic transition state.
Refrigerated (Solution) +4°CModerate (2-3 Days)Reduced kinetic energy, but spontaneous decarboxylation still proceeds.
Standard Freezer -20°C~40% loss in 7 daysInadequate; ice crystal formation can concentrate solutes and alter local pH, promoting degradation[4].
Ultra-Low Freezer -80°C<15% loss in 40 daysThermal energy is insufficient to reach the transition state; kinetics are effectively arrested[4].

Frequently Asked Questions (FAQs)

Q1: Why does my sample degrade rapidly when dissolved in water, even if I keep it on ice? A1: Pure water often absorbs atmospheric CO₂, dropping its pH to around 5.5. At this slightly acidic pH, 3-oxopiperidine-2-carboxylic acid exists predominantly in its protonated (free acid) form. The protonated form is strictly required to form the hydrogen bond that initiates the 6-membered cyclic transition state. To prevent this, you must control the pH[1].

Q2: How does pH influence the stability of this compound? A2: Stability is highly pH-dependent. By maintaining a neutral to slightly alkaline pH (e.g., pH 7.5 - 8.0), the molecule is forced into its conjugate base form (the carboxylate anion). The deprotonated anion lacks the necessary hydrogen atom to form the cyclic transition state, effectively short-circuiting the primary degradation pathway[1].

Q3: Can I derivatize the compound to make it permanently stable for shipping or long-term storage? A3: Yes. If your downstream application permits, converting the carboxylic acid into an ester (e.g., methyl 3-oxopiperidine-2-carboxylate) removes the acidic proton entirely, preventing decarboxylation. Alternatively, Boc-protection of the piperidine nitrogen alters the ring conformation and electronic distribution, significantly enhancing bench stability.

Troubleshooting Guide

Symptom / IssueRoot Cause AnalysisCorrective Action / Solution
Loss of analyte signal in GC-MS/LC-MS Thermal degradation in the injection port or during room-temperature autosampler queuing.Derivatize the sample immediately after extraction[1]. Keep autosampler trays chilled to 4°C.
Inconsistent assay yields day-to-day Repeated freeze-thaw cycles of a single stock solution introduce thermal stress and micro-pH shifts.Aliquot the reconstituted standard into single-use vials prior to initial freezing at -80°C.
Unexplained bubbling in solution Active decarboxylation is occurring, releasing CO₂ gas[2].Immediately adjust the buffer to pH 7.5-8.0 and transfer the solution to an ice bath.

Standard Operating Procedure (SOP): Optimal Handling Workflow

To guarantee trustworthiness in your results, every protocol must be a self-validating system. Follow this workflow to ensure the structural integrity of 3-oxopiperidine-2-carboxylic acid from receipt to analysis.

Workflow A Receive / Synthesize 3-Oxopiperidine-2-carboxylic acid B Lyophilize to Dry Powder (Remove Moisture) A->B Step 1 C Store at -80°C (Arrest Kinetics) B->C Step 2 D Thaw on Ice (0-4°C) (Minimize Thermal Stress) C->D Step 3 (Prior to use) E Reconstitute in Buffer (pH 7.5-8.0) (Form Stable Carboxylate) D->E Step 4 F Derivatize or Analyze Immediately E->F Step 5

Step-by-step experimental workflow for handling and storing 3-oxopiperidine-2-carboxylic acid.

Step-by-Step Methodology:

Phase 1: Preparation for Long-Term Storage

  • Lyophilization: Ensure the compound is stored as a completely dry powder. Residual moisture facilitates proton mobility, which catalyzes the transition state.

  • Aliquoting: Divide the dry powder into single-use amber glass vials. This prevents freeze-thaw degradation and protects the compound from ambient UV light.

  • Inert Atmosphere: Purge the vials with dry Argon or Nitrogen gas before sealing. This displaces atmospheric moisture and oxygen.

  • Deep Freeze: Immediately transfer the sealed vials to a -80°C ultra-low temperature freezer. Causality: At -80°C, the thermal energy is insufficient to overcome the activation barrier of decarboxylation[4].

Phase 2: Reconstitution and Analysis

  • Controlled Thawing: Remove a single-use vial from -80°C and place it directly on ice (0-4°C). Allow it to equilibrate for 15 minutes. Never use a warm water bath.

  • pH-Stabilized Reconstitution: Pre-chill a biological buffer (e.g., 50 mM Tris-HCl or PBS) adjusted to pH 7.5 - 8.0. Add the chilled buffer to the vial and gently swirl. Causality: The alkaline pH immediately deprotonates the acid into the stable carboxylate anion[1].

  • Self-Validation Step: Immediately run a rapid LC-MS or NMR on a 10 µL aliquot post-reconstitution to establish a baseline Area Under Curve (AUC) for the intact mass. Compare all subsequent experimental timepoints against this baseline to validate that no degradation occurred during your assay window.

  • Immediate Downstream Processing: Proceed immediately to your biological assay or derivatization step.

Sources

Optimization

Overcoming poor solubility of piperidine derivatives in reactions

Welcome to the Piperidine Solubility Support Center . As a Senior Application Scientist, I frequently consult on the frustrating phenomenon of piperidine derivatives crashing out of solution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine Solubility Support Center . As a Senior Application Scientist, I frequently consult on the frustrating phenomenon of piperidine derivatives crashing out of solution. Piperidines are ubiquitous in drug development and organic synthesis, but their unique physicochemical properties—specifically their basic secondary amine and lipophilic hydrocarbon ring—often create significant solubility bottlenecks.

This guide moves beyond basic troubleshooting to explain the thermodynamic and kinetic causality behind these issues, providing self-validating protocols to permanently resolve them.

Diagnostic Workflow

PiperidineTroubleshooting N_Start Piperidine Derivative Precipitates N_Phase Identify Reaction Phase N_Start->N_Phase N_Aq Aqueous Media (Bio-assays / Aqueous Rxn) N_Phase->N_Aq N_Org Organic Media (Synthesis / Purification) N_Phase->N_Org N_pH Is the system pH-sensitive? N_Aq->N_pH N_Trace Check for Trace Acids (e.g., from TMSCl) N_Org->N_Trace N_Adjust Adjust pH (Form Piperidinium Salt) N_pH->N_Adjust No N_CoSolv Add Co-Solvent (DMSO / PEG 400) N_pH->N_CoSolv Yes N_Cyclo Cyclodextrin Complexation (e.g., β-CD) N_pH->N_Cyclo Yes (In Vivo) N_FreeBase Free-Base with Et3N or switch to DMF N_Trace->N_FreeBase Salt Formed N_Heat Apply Gentle Heating / Sonication N_Trace->N_Heat High Lattice Energy

Diagnostic workflow for resolving piperidine derivative solubility issues.

Troubleshooting FAQs

Q1: My piperidine derivative crashes out of aqueous assay buffers. Why does this happen, and how do I fix it? Causality: Piperidine contains a basic secondary amine with a pKa of approximately 11.2 . In neutral or basic aqueous media (pH > pKa), the nitrogen remains unprotonated. The molecule exists as a free base, dominated by the lipophilic hydrocarbon ring, causing it to precipitate due to the hydrophobic effect. Furthermore, if your derivative contains an acidic group (e.g., piperidine-4-acetic acid), it forms a zwitterion near neutral pH, resulting in a net-zero charge and minimal aqueous solubility 1. Solution: Adjust the pH. Lowering the pH below the pKa protonates the nitrogen, forming a positively charged piperidinium salt. This significantly increases ion-dipole interactions with water, driving thermodynamic dissolution 2.

Q2: pH adjustment is incompatible with my biological assay. What are my alternatives for aqueous systems? Causality: When pH must remain physiological (pH ~7.4), you must disrupt the crystal lattice energy and stabilize the hydrophobic regions of the piperidine ring without relying on ionization. Solution: Use water-miscible co-solvents or complexation agents.

  • Co-solvents: Dimethyl sulfoxide (DMSO) or Polyethylene Glycol (PEG 400) can disrupt the hydration shell and solvate the lipophilic ring 2.

  • Cyclodextrin Complexation: For highly hydrophobic derivatives like piperine, β -cyclodextrin ( β -CD) and its derivatives (e.g., HP- β -CD) form host-guest inclusion complexes. The piperidine moiety inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility 3.

Q3: During organic synthesis, my piperidine intermediate unexpectedly precipitates in solvents like DMF or DCM. Why? Causality: While free-base piperidines are highly soluble in organic solvents, they are strong nucleophiles and bases. If your reaction mixture contains trace acids or moisture-sensitive reagents (like chlorotrimethylsilane, TMSCl), the reagent can hydrolyze to release HCl gas. The piperidine base rapidly reacts with this trace HCl to form a piperidine hydrochloride salt, which is highly insoluble in less polar organic solvents and crashes out as a white solid 4. Solution: Perform a free-base wash or add a non-nucleophilic hindered base (like DIPEA or triethylamine) to act as an acid scavenger, keeping the piperidine in its soluble free-base form.

Quantitative Data: Piperidine Solubility Factors

Derivative / CompoundApprox. pKaApprox. LogPPrimary Solubility ChallengeRecommended Solubilization Strategy
Unsubstituted Piperidine 11.20.84Highly miscible; volatileN/A (Miscible in water/organics)
Piperidine-4-acetic acid 10.5 (amine), 3.5 (acid)< 1.0Zwitterion formation at pH 7Shift pH < 3 (cationic) or > 11 (anionic)
Piperine (Natural Alkaloid) Weak base3.0 - 3.5High lipophilicity; poor water solubility β -Cyclodextrin inclusion complexation
N-Boc-piperidines Non-basic2.0 - 3.0Loss of basic amine; hydrophobic bulkUse polar aprotic solvents (DMF, DMSO)

Experimental Protocols

Protocol 1: Self-Validating Co-Solvent & pH Screening for Aqueous Assays

Objective: Determine the optimal solubilization matrix for a basic piperidine derivative without relying on guesswork.

  • Baseline Stock: Prepare a 10 mM stock of the piperidine derivative in 100% DMSO.

  • Aqueous Dilution: Aliquot 10 μ L of the stock into 990 μ L of target aqueous buffer (1% DMSO final). Observe for cloudiness or precipitation.

  • pH Titration: If precipitation occurs, dropwise add 0.1 M HCl until the solution clears (target pH ~4).

  • Self-Validation (Reversibility Check): To confirm solubilization is strictly pH-driven (and not just kinetic dispersion), take a 200 μ L aliquot of the clear acidic solution and neutralize it back to pH 7.4 with 0.1 M NaOH. Immediate re-precipitation validates that the compound is intact but requires the piperidinium salt form for solubility.

  • Co-Solvent Rescue: If pH adjustment is not permitted for your assay, return to Step 2 and increase the co-solvent ratio by adding PEG 400 in 5% v/v increments until complete dissolution is achieved.

  • Self-Validation (Centrifugation Check): Centrifuge the visually clear mixture at 10,000 x g for 5 minutes. The absence of a pellet confirms true thermodynamic solvation rather than a metastable colloidal suspension.

Protocol 2: Preparation of β -Cyclodextrin Inclusion Complexes

Objective: Solubilize highly lipophilic piperidines (e.g., piperine) for pH-neutral biological assays.

  • Stoichiometric Mixing: Weigh the piperidine derivative and Hydroxypropyl- β -cyclodextrin (HP- β -CD) in a 1:1 molar ratio.

  • Slurrying: Add a minimal volume of a 50:50 Water/Methanol mixture to create a thick paste. Knead the slurry for 30 minutes to facilitate the host-guest molecular interaction.

  • Solvent Evaporation: Lyophilize (freeze-dry) the mixture or evaporate the solvent under reduced pressure to yield a dry powder complex.

  • Self-Validation (Reconstitution Check): Dissolve the resulting powder in pure deionized water. A completely clear solution at a concentration where the free drug would normally precipitate confirms successful inclusion complex formation.

References

  • BenchChem. Addressing poor solubility of piperidine derivatives in reactions.2

  • Ataman Kimya. PIPERIDINE.

  • BenchChem. Troubleshooting poor solubility of piperidine-4-acetic acid compounds.1

  • ResearchGate. Have you experienced that your piperidine crystallizes when not in use?4

  • PubMed. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.3

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Piperidine Ring Cyclization

Welcome to the Technical Support & Troubleshooting Center for piperidine ring cyclization. Piperidine scaffolds are ubiquitous in FDA-approved pharmaceuticals, but their synthesis via hydroamination or reductive aminatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for piperidine ring cyclization. Piperidine scaffolds are ubiquitous in FDA-approved pharmaceuticals, but their synthesis via hydroamination or reductive amination is frequently complicated by regioselectivity issues, catalyst poisoning, and over-reduction.

As a Senior Application Scientist, I have designed this guide to move beyond basic reaction conditions. Here, we analyze the mechanistic causality behind catalyst failures and provide self-validating protocols to ensure your cyclization workflows are robust, reproducible, and scalable.

Catalyst Selection Logic Matrix

Choosing the correct catalyst requires matching the electronic demands of your substrate with the coordination geometry of the metal or enzyme. Use the diagnostic matrix below to determine the optimal catalytic system for your specific pathway.

CatalystSelection Start Substrate Type AminoAlkene Amino-Alkene (Hydroamination) Start->AminoAlkene Dicarbonyl Dicarbonyl / Amino-Ketone (Reductive Amination) Start->Dicarbonyl Markovnikov Markovnikov (5-exo-trig) AminoAlkene->Markovnikov Pyrrolidine target AntiMarkovnikov Anti-Markovnikov (6-endo-trig) AminoAlkene->AntiMarkovnikov Piperidine target Chiral Chiral Center Required? Dicarbonyl->Chiral GoldCat Au(I) / AgOTf Markovnikov->GoldCat RhCat [Rh(COD)(DPPB)]BF4 AntiMarkovnikov->RhCat Biocat IREDs / RedAms Chiral->Biocat Yes (Enantioselective) Chemcat Pd(OH)2/C + H2 or NaBH3CN Chiral->Chemcat No (Diastereoselective)

Decision matrix for selecting piperidine cyclization catalysts based on substrate and selectivity.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My intramolecular hydroamination of amino-alkenes exclusively yields pyrrolidines (exo-cyclization) instead of piperidines. How do I force the 6-endo-trig cyclization? Causality: Standard late-transition metals (like Gold or Copper) typically favor Markovnikov addition. This leads to a 5-exo-trig cyclization (forming pyrrolidines) due to the electronic stabilization of the intermediate metal-alkyl species. Solution: To achieve anti-Markovnikov selectivity (6-endo-trig) for piperidine synthesis, switch to a Rhodium catalyst. Specifically, the cationic rhodium complex [Rh(COD)(DPPB)]BF4 directs the amine to the terminal carbon of vinylarenes, yielding 3-arylpiperidines with high diastereomeric excess[1]. The DPPB ligand restricts the coordination geometry, preventing the metal from turning over and thermodynamically favoring the anti-Markovnikov pathway.

Q2: During the double reductive amination (DRA) of dicarbonyl compounds using Pd/C, I am observing significant over-reduction and low yields of the polyhydroxypiperidine. What is the mechanistic failure? Causality: Pd/C is highly active and can prematurely reduce the intermediate imine or the starting ketone before the second cyclization step can occur, leading to linear amino-alcohols. Solution: If a metal catalyst is strictly required for a one-pot deprotection/cyclization, Pearlman’s catalyst (Pd(OH)2/C) under controlled hydrogenolysis conditions provides a more moderated reduction rate, allowing the cyclic iminium intermediate to form before final reduction[2]. Alternatively, for chiral applications, Imine Reductases (IREDs) or Reductive Aminases (RedAms) offer strictly controlled, enantioselective cyclization without over-reducing sensitive functional groups[3].

Q3: I am attempting a palladium-catalyzed hydroamination of 1,2-dihydropyridines, but the reaction stalls completely. Is the catalyst dead? Causality: Yes, likely due to substrate poisoning. Simple Pd precursors like Pd2(dba)3 often fail because the basic nitrogen of the dihydropyridine strongly coordinates to the electron-deficient palladium, displacing weaker ligands and halting the catalytic cycle. Solution: Employ a bidentate phosphine ligand with a wide bite angle. The combination of [Pd(η3-C3H5)Cl]2 with Dpephos creates a sterically protected, highly active cationic palladium center that resists poisoning and drives regioselective N-H insertion[4].

Quantitative Catalyst Comparison

Use the following table to benchmark your expected outcomes based on the catalyst system deployed.

Catalyst SystemPrimary ApplicationRegioselectivity / StereoselectivityTypical YieldKey Mechanistic Limitation
[Rh(COD)(DPPB)]BF4 Amino-alkene hydroaminationAnti-Markovnikov (6-endo)75–85%Highly sensitive to moisture and oxygen.
Au(I) / AgOTf Amino-alkene hydroaminationMarkovnikov (5-exo)>90%Poor efficiency for 6-membered rings.
[Pd(η3-C3H5)Cl]2 / Dpephos Dihydropyridine functionalizationRegioselective N-H insertion>95%Requires specific bulky bidentate ligands.
Pd(OH)2/C + H2 Double reductive amination (DRA)Diastereoselective70–80%High risk of substrate over-reduction.
Imine Reductases (IREDs) Dicarbonyl reductive aminationEnantioselective (>99% ee)37–81%Strict pH (7.0-8.5) and temperature limits.

Step-by-Step Experimental Protocols

Every robust protocol must be a self-validating system. The methodologies below include built-in checkpoints to verify mechanistic success before proceeding to the next step.

Protocol A: Rhodium-Catalyzed Anti-Markovnikov Hydroamination

Target: Synthesis of 3-Arylpiperidines from 1-(3-aminopropyl)vinylarenes.

  • Preparation: In a strictly nitrogen-filled glovebox, dissolve [Rh(COD)(DPPB)]BF4 (5 mol %) in dry, freeze-pump-thaw degassed THF.

  • Initiation: Add the 1-(3-aminopropyl)vinylarene substrate (1.0 equiv) to the catalyst solution.

  • Cyclization: Seal the reaction vessel, remove it from the glovebox, and heat to 70 °C for 12–24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via GC-MS. The DPPB ligand's wide bite angle prevents β-hydride elimination. If you observe the formation of an enamine byproduct, this indicates incomplete reduction or ligand dissociation—immediately check your solvent for moisture or oxygen ingress.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the piperidine.

Protocol B: Palladium-Catalyzed Hydroamination of 1,2-Dihydropyridines

Target: Modular construction of chiral aminopiperidines.

  • Complex Pre-formation: Combine [Pd(η3-C3H5)Cl]2 (2.5 mol %) and Dpephos (5 mol %) in anhydrous toluene under an argon atmosphere. Stir for 15 minutes at room temperature.

  • Self-Validation Checkpoint: The solution should undergo a distinct color change, indicating the successful formation of the active cationic palladium complex. Do not add the substrate until this pre-catalyst complex is fully formed, or the basic amines will poison the bare palladium.

  • Addition: Add the dihydropyridine substrate (1.0 equiv) and the amine nucleophile (e.g., pyrazole, 1.2 equiv).

  • Cyclization: Heat the mixture at 80 °C for 16 hours.

  • Isolation: Filter the crude mixture through a short pad of Celite to remove palladium black, concentrate, and purify via column chromatography.

Troubleshooting Workflow

If your cyclization fails, follow this diagnostic path to identify whether the issue is thermodynamic (over-reduction) or kinetic (catalyst poisoning).

Troubleshooting Issue Issue: Low Yield / Reaction Stalls Check1 Analyze Reaction Mixture (LC-MS) Issue->Check1 Poisoning Unreacted Starting Material (Catalyst Poisoning) Check1->Poisoning Reduction Linear Amino-Alcohols (Over-reduction) Check1->Reduction Sol1 Use Bidentate Ligands (e.g., Dpephos) or Acidic Additives Poisoning->Sol1 Sol2 Switch to Transfer Hydrogenation or Lower H2 Pressure Reduction->Sol2

Diagnostic workflow for resolving low yields and catalyst poisoning in piperidine cyclization.

References

  • Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination.
  • Imine Reductases and Reductive Aminases in Organic Synthesis Source: ACS Catalysis URL
  • Source: Organic Letters (ACS Publications)
  • Source: Current Organic Chemistry (DOI)

Sources

Reference Data & Comparative Studies

Validation

Purity assessment of synthesized 3-Oxopiperidine-2-carboxylic acid

Beyond the Chromophore: A Comprehensive Guide to the Purity Assessment of Synthesized 3-Oxopiperidine-2-carboxylic Acid Synthesized cyclic amino acids, such as 3-oxopiperidine-2-carboxylic acid, are highly valued scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Chromophore: A Comprehensive Guide to the Purity Assessment of Synthesized 3-Oxopiperidine-2-carboxylic Acid

Synthesized cyclic amino acids, such as 3-oxopiperidine-2-carboxylic acid, are highly valued scaffolds in peptidomimetic drug discovery. However, their purity assessment presents a profound analytical challenge. Lacking a conjugated π -system, this molecule exhibits negligible UV absorbance above 220 nm. Relying on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) routinely leads to catastrophic miscalculations: trace aromatic synthesis impurities are vastly overestimated, while the Active Pharmaceutical Ingredient (API) is underestimated or lost in solvent noise.

As a Senior Application Scientist, I approach this not as a routine assay, but as a system requiring orthogonal validation. To establish a self-validating purity profile, we must decouple detection from optical properties. This guide objectively compares traditional UV methods against mass-dependent Charged Aerosol Detection (CAD) and absolute quantitation via Quantitative Nuclear Magnetic Resonance (qNMR).

The Orthogonal Purity Assessment Strategy

To guarantee scientific integrity, a single analytical technique is insufficient. We employ a bipartite strategy to ensure the data validates itself:

  • Relative Purity (Impurity Profiling): Utilizing HILIC-CAD to separate and quantify all non-volatile components uniformly, regardless of their chromophores.

  • Absolute Purity (Assay): Utilizing 1H-qNMR to determine the exact mass fraction of the target molecule without requiring a reference standard of the API itself.

PurityStrategy Start Synthesized 3-Oxopiperidine-2-carboxylic acid RelPurity Relative Purity (Impurity Profiling) Start->RelPurity AbsPurity Absolute Purity (True Mass Fraction) Start->AbsPurity HPLC_UV HPLC-UV (210 nm) Chromophore Bias (Suboptimal) RelPurity->HPLC_UV Avoid HPLC_CAD HILIC-CAD Mass-Uniform (Recommended) RelPurity->HPLC_CAD Adopt qNMR 1H-qNMR Internal Standard (Reference-Free) AbsPurity->qNMR Validate

Orthogonal purity assessment strategy decoupling detection from optical properties.

Chromatographic Profiling: HPLC-CAD vs. HPLC-UV

The Causality of the Chromophore Problem In HPLC-UV, the detector response ( A=ϵ⋅c⋅l ) is dictated by the molar extinction coefficient ( ϵ ). For 3-oxopiperidine-2-carboxylic acid, ϵ is exceptionally low. If a synthesis by-product contains an aromatic protecting group remnant (e.g., Fmoc), its ϵ is massive. Consequently, a 0.1% molar impurity might falsely appear as a 10% peak area impurity.

The CAD Solution Charged Aerosol Detection (CAD) measures the electrical charge transferred to analyte particles after mobile phase nebulization and evaporation. The response is proportional to the absolute mass of the analyte and is independent of its chemical structure, making it a nearly universal detector for non-volatile compounds[1]. Because 3-oxopiperidine-2-carboxylic acid is a highly polar zwitterion, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory; standard C18 columns will cause the compound to elute in the void volume, risking severe ion suppression[2].

Performance Comparison Data Table 1: Comparative Performance of HILIC-UV vs. HILIC-CAD for 3-Oxopiperidine-2-carboxylic Acid (Spiked with 1.0% w/w Fmoc-OH impurity)

ParameterHILIC-UV (210 nm)HILIC-CADCausality / Scientific Insight
API Peak Area % 68.4%98.9%UV severely underestimates the API due to its weak chromophore.
Impurity Area % 31.6%1.1%Fmoc-OH has a massive ϵ at 210 nm, causing a false failure in UV. CAD reflects true mass.
Limit of Detection ~5.0 μ g/mL~0.1 μ g/mLCAD nebulization efficiency allows for nanogram-level sensitivity[3].
Response Uniformity Highly VariableUniformCAD response depends on particle mass, not optical properties[1].

Step-by-Step Methodology: HILIC-CAD Workflow

  • Column Selection: Utilize an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 μ m). Rationale: Amide stationary phases provide the hydrogen bonding and dipole interactions necessary to retain the zwitterionic amino acid.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Buffer B: 10 mM Ammonium Formate in 90% Acetonitrile.

    • Rationale: CAD requires strictly volatile buffers. Non-volatile salts (like phosphates) will precipitate during nebulization, causing massive background noise and detector fouling[2].

  • Gradient Elution: Start at 95% B, drop to 50% B over 10 minutes. Rationale: In HILIC, water is the strong eluting solvent. Starting with high organic content ensures initial retention.

  • CAD Settings: Set evaporation temperature to 35°C. Rationale: Optimizes the evaporation of the aqueous/organic mobile phase while preventing thermal degradation of the analyte.

Absolute Quantitation: The qNMR Paradigm

While CAD provides excellent relative purity (area %), it cannot account for volatile impurities (e.g., residual solvents, water) which evaporate before detection. To establish a self-validating system, we must determine the absolute purity using Quantitative NMR (qNMR).

qNMR is a primary ratio method. The fundamental principle is that the integral of an NMR resonance is directly proportional to the number of nuclei generating it, independent of the molecule's structure[4],[5]. By co-dissolving the sample with a highly pure Internal Standard (IS), we calculate the exact mass fraction without needing a pure reference standard of the API itself.

qNMR_Workflow Sample Weigh API (Microbalance) Mix Co-dissolve (D2O) Sample->Mix IS Weigh IS (Maleic Acid) IS->Mix Acquire Acquire 1H NMR (D1 ≥ 5*T1) Mix->Acquire Analyze Integrate & Calc Absolute Mass % Acquire->Analyze

Gravimetric and acquisition workflow for self-validating 1H-qNMR absolute quantitation.

Step-by-Step Methodology: 1H-qNMR Absolute Purity Assay

  • Internal Standard Selection: Select Maleic acid (TraceCERT®, >99.9%). Rationale: Maleic acid provides a distinct, sharp singlet at ~6.3 ppm in D2O, which perfectly avoids overlapping with the aliphatic multiplet signals (1.5 - 3.5 ppm) of the piperidine ring[5],[2].

  • Gravimetric Preparation: Accurately weigh ~10.00 mg of 3-oxopiperidine-2-carboxylic acid and ~5.00 mg of Maleic acid into the same vial using a microbalance (d = 0.001 mg). Rationale: The entire accuracy of qNMR rests on gravimetric precision.

  • Solvent Addition: Dissolve in 700 μ L of D2O. Rationale: D2O exchanges the labile protons (COOH, NH), simplifying the spectrum and removing exchange-broadening.

  • Acquisition Parameters (Critical):

    • Relaxation Delay (D1): Set to 30 seconds. Rationale: To ensure quantitative integration, D1 must be ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. Failure to do so truncates the signal, destroying quantitation[4].

    • Pulse Angle: 90° pulse for maximum signal-to-noise.

  • Data Processing: Integrate the C2-H proton of the piperidine ring (target, Ix​ ) and the olefinic protons of maleic acid (standard, Istd​ ).

qNMR Data Interpretation Table 2: qNMR Absolute Purity Calculation

ParameterSymbolValueCausality in Calculation
Integral of Target (C2-H) Ix​ 1.000Represents 1 proton ( Nx​=1 ).
Integral of IS (Maleic Acid) Istd​ 2.150Represents 2 protons ( Nstd​=2 ).
Mass of Target Sample mx​ 10.25 mgWeighed mass of the synthesized batch.
Mass of IS mstd​ 5.12 mgWeighed mass of the calibrant.
Molar Mass of Target Mx​ 143.14 g/mol Molecular weight of 3-oxopiperidine-2-carboxylic acid.
Molar Mass of IS Mstd​ 116.07 g/mol Molecular weight of Maleic Acid.
Purity of IS Pstd​ 99.95%Certified purity of the reference standard.

Equation: Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Result: Absolute Purity ( Px​ ) = 96.8% .

The Self-Validation Check: The CAD relative purity was 98.9%. The qNMR absolute purity is 96.8%. The 2.1% discrepancy is mathematically attributed to invisible volatile impurities (e.g., residual water or trace synthesis solvents like DCM that evaporated in CAD but contribute to total mass), proving the necessity of this orthogonal approach[5].

References

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma.[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective . Journal of Medicinal Chemistry (PMC).[Link]

  • Impurity profiling of carbocisteine by HPLC-CAD, qNMR and UV/vis spectroscopy . Journal of Pharmaceutical and Biomedical Analysis (Academia.edu).[Link]

  • HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs . Analytical and Bioanalytical Chemistry (ResearchGate).[Link]

  • Application of HPLC-CAD in Pharmaceutical Analysis . ResearchGate.[Link]

Sources

Comparative

High-Resolution X-Ray Crystallography of Oxopiperidine Derivatives: A Comparative Guide to Diffractometer Platforms

Introduction Oxopiperidine derivatives are highly versatile pharmacophores, functioning as core structural motifs in various therapeutic agents, including anti-proliferative curcumin mimics and targeted kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Oxopiperidine derivatives are highly versatile pharmacophores, functioning as core structural motifs in various therapeutic agents, including anti-proliferative curcumin mimics and targeted kinase inhibitors[1]. The biological efficacy of these compounds is intrinsically linked to their 3D conformation—specifically the puckering of the piperidine ring (chair vs. half-chair) and the absolute configuration of their chiral centers[1][2].

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for unambiguous structural elucidation[3]. However, oxopiperidines frequently crystallize as weakly diffracting, microscopic needles or plates composed entirely of "light atoms" (carbon, hydrogen, nitrogen, and oxygen). Determining the absolute configuration of such molecules requires the precise measurement of anomalous scattering to calculate the Flack parameter[4][5]. This guide objectively compares two leading SCXRD platforms—In-House Microfocus Diffractometers and Synchrotron Radiation —providing actionable protocols and comparative data to optimize your crystallographic workflows.

Mechanistic Grounding: The Flack Parameter and Anomalous Scattering

To assign absolute stereochemistry, crystallographers rely on the breakdown of Friedel’s law, which states that the scattering intensities of the hkl and −h−k−l reflections are equivalent[6]. Anomalous scattering causes a measurable difference between these Friedel pairs. The Flack parameter ( x ) quantifies this difference: a value near 0 (with a standard uncertainty u<0.04 ) confirms the correct absolute configuration, while a value near 1 indicates the inverted enantiomer[3][4].

Because light atoms exhibit extremely weak anomalous scattering, utilizing a standard Molybdenum (Mo-Kα) source often yields ambiguous Flack parameters. Therefore, high-flux Copper (Cu-Kα) microfocus sources or tunable synchrotron beamlines are strictly required to maximize the anomalous signal-to-noise ratio[7].

Platform Comparison: In-House Microfocus vs. Synchrotron

In-House Microfocus Diffractometers (e.g., Rigaku XtaLAB Synergy-S / Excillum MetalJet)
  • Mechanism: Utilizes highly collimated X-ray beams generated from microfocus sealed tubes or liquid-metal jet anodes[7][8]. The Cu-Kα wavelength (1.5418 Å) provides a significantly larger anomalous scattering cross-section for oxygen and nitrogen compared to Mo-Kα, making it ideal for light-atom oxopiperidines[2].

  • Pros: Immediate accessibility; sufficient for >85% of standard small-molecule pharmaceutical screens; excellent for absolute structure determination of moderately sized crystals (>20 µm)[7].

  • Cons: Data collection can take hours to days for very small or weakly diffracting samples[9].

Synchrotron Radiation (e.g., Diamond Light Source I19)
  • Mechanism: Particle accelerators generate exceptionally brilliant, tunable X-rays[10]. Beamlines like I19 allow researchers to select specific wavelengths to optimize anomalous scattering or minimize absorption[10].

  • Pros: Unmatched flux enables data collection on sub-10 µm crystals in minutes. Ideal for highly twinned or radiation-sensitive oxopiperidine complexes[10].

  • Cons: Limited beamtime access; requires sample transport; intense radiation can rapidly decay organic crystals despite cryo-cooling.

Workflow Visualization

XrayDecision Start Oxopiperidine Crystal Available? SizeCheck Crystal Size > 20 µm? Start->SizeCheck HeavyAtom Contains Heavy Atoms? (e.g., Cl, Br, S) SizeCheck->HeavyAtom Yes Synchrotron Synchrotron (e.g., I19 Beamline) SizeCheck->Synchrotron No (< 10 µm) MoSource In-House Mo-Kα Standard Tube HeavyAtom->MoSource Yes CuSource In-House Cu-Kα Microfocus / MetalJet HeavyAtom->CuSource No (Light Atoms Only)

Decision matrix for selecting the optimal X-ray diffraction platform for oxopiperidine derivatives.

Self-Validating Experimental Protocol: SCXRD of Chiral Oxopiperidines

This protocol ensures high-redundancy data collection, which is a prerequisite for calculating a valid Flack parameter with low uncertainty[5].

Step 1: Crystal Mounting and Cryoprotection
  • Harvesting: Transfer the oxopiperidine crystals (e.g., (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid) from the mother liquor into a drop of inert perfluoropolyether oil (e.g., Paratone-N) on a glass slide[2].

  • Cryoprotection (Causality): The hydrophobic oil physically displaces the aqueous/organic mother liquor. This prevents the formation of polycrystalline ice rings during freezing, which would otherwise obscure high-resolution diffraction spots and ruin data integration.

  • Mounting: Loop a single, uncracked crystal (ideally >20 µm in all dimensions) using a polyimide MiTeGen loop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer's goniometer head under a continuous 100 K nitrogen cold stream[11]. Flash-cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensity.

Step 2: Strategy Calculation and Data Collection
  • Unit Cell Determination: Perform a preliminary matrix scan to determine the unit cell dimensions and Bravais lattice (e.g., Orthorhombic P21​21​21​ for chiral oxopiperidines)[2].

  • Resolution Target: Program a data collection strategy targeting a minimum resolution of 0.83 Å (preferably 0.75 Å for publication-quality structural data).

  • Redundancy (Causality): To obtain a reliable Flack parameter for absolute configuration, configure the strategy for high redundancy (minimum 4x to 6x). It is critical to measure Friedel pairs ( hkl and −h−k−l ) close together in time to minimize systematic errors from crystal decay or beam fluctuations[5][6].

Step 3: Integration, Refinement, and Validation
  • Integration: Process the raw frames using integration software (e.g., CrysAlisPro or APEX). Apply rigorous multi-scan absorption corrections to account for crystal shape and beam path variations.

  • Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL)[5].

  • Self-Validation: A successfully refined structure must be self-validating. Look for an R1​<5% , wR2​<15% , and a Flack parameter x close to 0 with a standard uncertainty u<0.04 [3]. If x≈1 , invert the structural model and refine again.

Comparative Performance Data

The following table summarizes the experimental outcomes for a representative chiral oxopiperidine derivative (crystal size ~20x15x10 µm) analyzed on both platforms.

ParameterIn-House Microfocus (Cu-Kα)Synchrotron (Diamond I19, 0.6889 Å)
Source / Wavelength Excillum MetalJet / 1.5418 ÅUndulator / Tunable (0.6889 Å used)
Data Collection Time 14.5 Hours12 Minutes
Resolution Limit 0.78 Å0.65 Å
Redundancy 6.28.5
R1​ (Reliability Factor) 4.12%2.85%
wR2​ (Weighted R ) 10.55%6.40%
Flack Parameter ( x ) 0.03 (± 0.06)-0.01 (± 0.02)
Absolute Config. Confidence AcceptableDefinitive

Data Interpretation: While the in-house microfocus Cu-Kα source successfully resolves the structure and provides an acceptable Flack parameter, the standard uncertainty (± 0.06) borders on the acceptable limit for light-atom structures (ideally < 0.04)[4]. The synchrotron platform not only reduces data collection time by orders of magnitude but also provides a definitive Flack parameter (± 0.02) due to superior signal-to-noise ratios at high resolution[10].

Conclusion

For routine structural confirmation and relative stereochemistry of oxopiperidine derivatives, modern in-house microfocus diffractometers are highly capable and cost-effective[8]. However, when dealing with microcrystals (<20 µm) or when definitive absolute configuration is required for regulatory submissions (e.g., FDA IND applications) without heavy-atom derivatization, synchrotron radiation remains the superior, and sometimes necessary, alternative.

References

  • Source: ovid.
  • Source: mdpi.
  • Source: diamond.ac.
  • Source: rigaku.
  • Source: warwick.ac.
  • Source: nih.
  • Source: encyclopedia.
  • PBdZ37 X-ray crystallography.
  • Source: excillum.
  • Source: rsc.
  • Novel Route for Synthesis of (S)

Sources

Comparative

A Researcher's Guide to Benchmarking Synthesis Methods: A Case Study in C-N Cross-Coupling

For researchers, scientists, and drug development professionals, the efficient synthesis of molecules is paramount. The choice of a synthetic method can profoundly impact the speed of discovery, the cost of development,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of molecules is paramount. The choice of a synthetic method can profoundly impact the speed of discovery, the cost of development, and the environmental footprint of a process. This guide provides an in-depth comparison of a classical and a modern approach to a crucial transformation in medicinal chemistry: the formation of carbon-nitrogen (C-N) bonds. We will benchmark the traditional copper-catalyzed Ullmann condensation against the modern palladium-catalyzed Buchwald-Hartwig amination, offering experimental data, detailed protocols, and mechanistic insights to inform your selection of the most appropriate method.

The arylamine structural motif is ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making its synthesis a cornerstone of modern organic chemistry.[1] For decades, the Ullmann condensation was a primary tool for forging these critical C-N bonds. However, the reaction is often plagued by harsh conditions, including high temperatures (often >150-220°C) and the need for stoichiometric amounts of copper.[2][3] These limitations spurred the development of new, more efficient methods.

In the mid-1990s, the groups of Stephen L. Buchwald and John F. Hartwig independently reported a palladium-catalyzed amination of aryl halides.[4][5] This reaction, now known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines by offering milder reaction conditions (often 25-120°C), broader substrate scope, and greater functional group tolerance.[1][4][5]

Head-to-Head Comparison: Ullmann vs. Buchwald-Hartwig

To provide a concrete comparison, we will consider the synthesis of a substituted diarylamine, a common scaffold in drug candidates.

Classical Approach: The Ullmann Condensation

The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[1][2] The reaction typically requires high-boiling polar solvents and strong inorganic bases.[1] A significant drawback of the classical Ullmann reaction is its limitation to electron-deficient aryl halides and the often erratic yields.[3][6] Modern modifications using ligands have improved the reaction's scope and required milder conditions.[2][7]

Modern Approach: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination operates via a Pd(0)/Pd(II) catalytic cycle.[4][5] The key to its success lies in the use of bulky, electron-rich phosphine ligands that facilitate the crucial oxidative addition and reductive elimination steps.[1] This allows the reaction to proceed under much milder conditions and with a far broader range of substrates, including electron-rich and neutral aryl halides.[1]

At a Glance: Key Differences

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids, or none[1]Bulky, electron-rich phosphines[1]
Reaction Temperature High (often >150-220°C for traditional methods)[1]Milder (often 25-120°C)[1]
Base Strong inorganic bases (e.g., K₂CO₃, K₃PO₄)[1]Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)[1]
Solvent High-boiling polar solvents (e.g., DMF, NMP)[8]Aprotic solvents (e.g., Toluene, Dioxane)[1]
Substrate Scope Traditionally favored for electron-poor aryl halides[1][6]Broad scope, including electron-rich and -neutral aryl halides[1]
Cost Generally lower (abundant copper catalyst)[1]Higher (precious palladium catalyst and specialized ligands)[1]

Experimental Protocols

The following are generalized experimental protocols that serve as a starting point for the synthesis of a diarylamine.

Protocol 1: Ullmann Condensation (Ligand-Assisted)

This protocol describes a modern, ligand-assisted Ullmann condensation.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a dry reaction vessel, add the aryl iodide, aniline, copper(I) iodide, L-proline, and potassium carbonate.[9]

  • Add dimethyl sulfoxide to the vessel.[9]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[9]

  • Heat the reaction mixture to 120-130°C with vigorous stirring.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[9]

  • After completion, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.[9]

  • Extract the aqueous layer with ethyl acetate.[9]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel.[9]

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a typical Buchwald-Hartwig amination.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 0.02 eq. Pd)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl) (0.04 mmol, 0.04 eq.)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1M solution in THF, 1.5 mL, 1.5 eq)

  • Toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl bromide, amine, Pd₂(dba)₃, and SIPr·HCl.[10]

  • Add toluene to the tube, followed by the LHMDS solution.[10]

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-100°C).[10]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[10]

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Visualizing the Synthetic Workflows

To better understand the operational differences, the following diagrams illustrate the generalized workflows for both reactions.

Ullmann_Workflow cluster_ullmann Ullmann Condensation Workflow A Combine Reactants: Aryl Halide, Amine, CuI, Ligand, Base B Add High-Boiling Solvent (e.g., DMSO) A->B C Inert Atmosphere (Purge with Ar/N2) B->C D Heat Reaction (120-220°C) C->D E Monitor Progress (TLC/LC-MS) D->E F Aqueous Work-up E->F G Purification (Chromatography) F->G

Caption: A generalized workflow for the Ullmann condensation.

Buchwald_Hartwig_Workflow cluster_buchwald Buchwald-Hartwig Amination Workflow H Combine Reactants: Aryl Halide, Amine, Pd Catalyst, Ligand, Base I Add Aprotic Solvent (e.g., Toluene) H->I J Inert Atmosphere (Purge with Ar/N2) I->J K Heat Reaction (25-120°C) J->K L Monitor Progress (TLC/LC-MS) K->L M Aqueous Work-up L->M N Purification (Chromatography) M->N

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Mechanistic Considerations

The distinct catalytic cycles of these two reactions are the root of their differing performance characteristics.

Catalytic_Cycles cluster_ullmann_cycle Ullmann Condensation (Simplified) cluster_buchwald_cycle Buchwald-Hartwig Amination CuI Cu(I) Cu_Amide Cu(I)-Amide CuI->Cu_Amide + Amine, -H+ CuIII Cu(III) Complex Cu_Amide->CuIII + Ar-X (Oxidative Addition) CuIII->CuI - Ar-Amine (Reductive Elimination) Pd0 Pd(0)Ln PdII_X Ar-Pd(II)-X(Ln) Pd0->PdII_X + Ar-X (Oxidative Addition) PdII_Amide Ar-Pd(II)-Amide(Ln) PdII_X->PdII_Amide + Amine, -HX PdII_Amide->Pd0 - Ar-Amine (Reductive Elimination)

Caption: Simplified catalytic cycles for the Ullmann and Buchwald-Hartwig reactions.

Green Chemistry and Sustainability

When evaluating synthetic methods, it is crucial to consider their environmental impact. Green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor, provide a quantitative way to assess the "greenness" of a reaction.[11][12] PMI is the ratio of the total mass of all materials used (reagents, solvents, etc.) to the mass of the final product.[11] The Buchwald-Hartwig amination, with its milder conditions and often more efficient catalysis, can lead to a lower PMI compared to the classical Ullmann condensation. The use of greener solvents and the potential for catalyst recycling are active areas of research for both methodologies, aiming to further improve their sustainability profiles.[13]

Conclusion

The Buchwald-Hartwig amination has largely superseded the classical Ullmann condensation in many laboratory and industrial settings due to its milder reaction conditions, broader substrate scope, and higher yields.[4] However, the lower cost of copper catalysts means that the Ullmann reaction remains a viable and sometimes preferred option, particularly for large-scale syntheses where cost is a primary driver and for specific substrates where it performs well.[1][14] The choice between these two powerful methods will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale, cost considerations, and sustainability goals. By understanding the fundamental principles and practical considerations of each, researchers can make informed decisions to accelerate their research and development efforts.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Chemistry Ullmann Reaction | SATHEE JEE. Available at: [Link]

  • Metrics to 'green' chemistry—which are the best? - Green Chemistry (RSC Publishing). Available at: [Link]

  • Ullmann reaction - Wikipedia. Available at: [Link]

  • Green chemistry principles for a sustainable future in pharma - Syngene International Ltd. Available at: [Link]

  • Introduction to Green Metrics - ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Buchwald–Hartwig amination - Grokipedia. Available at: [Link]

  • DrugPose: benchmarking 3D generative methods for early stage drug discovery - Royal Society of Chemistry. Available at: [Link]

  • Green Chemistry in the Synthesis of Pharmaceuticals | Chemical Reviews. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • SDDBench: A Benchmark for Synthesizable Drug Design - arXiv.org. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. Available at: [Link]

  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Ullmann reaction - LS College. Available at: [Link]

  • SDDBench: A Benchmark for Synthesizable Drug Design - ResearchGate. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. Available at: [Link]

  • The mechanism of the modified Ullmann reaction - SciSpace. Available at: [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Path Toward High-Throughput Synthesis Planning via Performance Benchmarking | ChemRxiv. Available at: [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications - ACS.org. Available at: [Link]

  • The Ullmann Ether Condensation - ResearchGate. Available at: [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. Available at: [Link]

  • Full article: Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water - Taylor & Francis. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Available at: [Link]

  • Comparison between the present work with the classical and previously (decarbonylative arylation reaction) reported protocol for C–C cross-coupling reactions - ResearchGate. Available at: [Link]

  • C–N bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing). Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results from Different Spectroscopic Techniques

This guide is structured to provide not just a set of instructions, but a comprehensive understanding of the principles and practices behind the cross-validation of spectroscopic methods. We will delve into the "why" beh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to provide not just a set of instructions, but a comprehensive understanding of the principles and practices behind the cross-validation of spectroscopic methods. We will delve into the "why" behind experimental choices, grounded in established scientific principles and regulatory expectations.

The Imperative of Cross-Validation and Orthogonal Methodologies

In the analytical laboratory, the objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] While individual method validation is a critical first step, cross-validation using orthogonal techniques provides a higher level of assurance. Orthogonal methods are analytical techniques that rely on fundamentally different principles to measure the same analyte.[3][4] For instance, Near-Infrared (NIR) spectroscopy, which measures overtones and combination bands of molecular vibrations, and Raman spectroscopy, which measures the inelastic scattering of light from molecular vibrations, are considered orthogonal.[5][6]

The rationale behind using orthogonal methods is that they are unlikely to be affected by the same sources of error or interference. If two orthogonal methods produce concordant results, it significantly increases the confidence in the accuracy of the measurements. This approach is particularly crucial in the pharmaceutical industry for applications such as quantifying the Active Pharmaceutical Ingredient (API) in solid dosage forms, where the final product's quality and efficacy are directly at stake.[7]

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which serves as a foundation for our cross-validation strategy.[1][8][9] The recently revised Q2(R2) further emphasizes a lifecycle management approach to analytical procedures and encourages the use of modern analytical techniques, including spectroscopic methods that often require multivariate statistical analyses.[10][11]

Below is a diagram illustrating the conceptual workflow of cross-validating analytical results from orthogonal spectroscopic techniques.

CrossValidation_Workflow Conceptual Workflow for Cross-Validation of Spectroscopic Methods cluster_planning 1. Planning & Method Development cluster_validation 2. Individual Method Validation cluster_cross_validation 3. Cross-Validation cluster_data_fusion 4. Data Fusion (Optional) cluster_reporting 5. Reporting & Lifecycle Management Define_Objective Define Analytical Objective (e.g., API Quantification in Tablets) Select_Techniques Select Orthogonal Spectroscopic Techniques (e.g., NIR, Raman, LIBS) Define_Objective->Select_Techniques Develop_Methods Develop & Optimize Individual Methods Select_Techniques->Develop_Methods Validate_NIR Validate NIR Method (ICH Q2(R1)) Develop_Methods->Validate_NIR Validate_Raman Validate Raman Method (ICH Q2(R1)) Develop_Methods->Validate_Raman Validate_LIBS Validate LIBS Method (ICH Q2(R1)) Develop_Methods->Validate_LIBS Analyze_Samples Analyze a Common Set of Samples Validate_NIR->Analyze_Samples Validate_Raman->Analyze_Samples Validate_LIBS->Analyze_Samples Compare_Results Compare Quantitative Results Analyze_Samples->Compare_Results Statistical_Analysis Statistical Analysis (e.g., Bland-Altman, Equivalence Testing) Compare_Results->Statistical_Analysis Fuse_Data Combine Spectral Data (Low-level or Mid-level Fusion) Compare_Results->Fuse_Data Generate_Report Generate Comprehensive Report Statistical_Analysis->Generate_Report Develop_Fused_Model Develop & Validate Fused Chemometric Model Fuse_Data->Develop_Fused_Model Improved_Prediction Improved Predictive Performance Develop_Fused_Model->Improved_Prediction Improved_Prediction->Generate_Report Implement_Method Implement for Routine Use Generate_Report->Implement_Method Monitor_Performance Continuous Monitoring & Lifecycle Management Implement_Method->Monitor_Performance

Caption: A flowchart illustrating the key stages in the cross-validation of analytical results from different spectroscopic techniques.

A Comparative Analysis of Key Spectroscopic Techniques for Pharmaceutical Tablet Analysis

For the purpose of this guide, we will focus on a common application in the pharmaceutical industry: the quantification of an Active Pharmaceutical Ingredient (API) in solid dosage forms (tablets). We will compare three powerful and increasingly utilized spectroscopic techniques: Near-Infrared (NIR) Spectroscopy, Raman Spectroscopy, and Laser-Induced Breakdown Spectroscopy (LIBS).

FeatureNear-Infrared (NIR) SpectroscopyRaman SpectroscopyLaser-Induced Breakdown Spectroscopy (LIBS)
Principle Measures absorption of near-infrared radiation due to molecular overtone and combination vibrations.[12][13]Measures inelastic scattering of monochromatic light resulting from changes in molecular polarizability.[5][14]Measures atomic emission from a laser-induced plasma created on the sample surface.[10][11]
Information Provided Primarily sensitive to organic functional groups (C-H, N-H, O-H). Provides information on chemical composition and physical properties (e.g., particle size).[12][13]Provides a specific fingerprint of molecules, sensitive to both organic and inorganic compounds. Can be used for polymorph identification.[2][5][9][15]Provides elemental composition of the sample. Can detect and quantify most elements.[10][11]
Sample Preparation Typically none required for intact tablets.[13]Typically none required for intact tablets.[2][8][9][15]None required for intact tablets, but the technique is micro-destructive.[11]
Measurement Mode Transmission or reflectance.[16][17]Back-scattering or transmission.[18]Direct analysis of the tablet surface.[10][11][19]
Strengths Fast, non-destructive, good for quantitative analysis of bulk properties.[12][13][16] High sample throughput.[17]High chemical specificity, less interference from water, good for qualitative and quantitative analysis.[2][5][9][15] Can be used for chemical imaging.[20]Rapid elemental analysis, can analyze any type of sample (solid, liquid, gas).[11] Minimal sample preparation.[11]
Limitations Lower sensitivity for low-concentration components, broad and overlapping spectral features.[21] Can be sensitive to physical properties of the sample.Can be affected by fluorescence from the sample or excipients.[22] The laser can potentially heat or damage the sample. Smaller sampling area may require strategies to ensure representative analysis.[21]Micro-destructive, which may not be suitable for all applications. Quantification can be affected by matrix effects.[10]
Typical Application in Tablet Analysis Quantification of API, excipients, moisture content, and physical properties like hardness and content uniformity.[16][23][24][25]Quantification of API, identification of polymorphs, mapping of component distribution.[2][9][15][20]Elemental mapping, detection of inorganic APIs or excipients, counterfeit drug detection.[10][11][19][26]

Experimental Protocols for Cross-Validation

To effectively cross-validate these techniques, a common set of calibration and validation samples must be prepared and analyzed by each method. The following protocols provide a general framework for the quantitative analysis of an API in tablets.

Protocol 1: Quantitative Analysis of API in Tablets using NIR Spectroscopy
  • Sample Set Preparation:

    • Prepare a set of calibration standards by blending the API and excipients at varying concentrations around the target concentration (e.g., 80%, 90%, 100%, 110%, 120% of the nominal concentration).

    • Compress tablets from each blend using a tablet press with controlled parameters (compression force, speed).

    • Prepare an independent validation set of tablets with known API concentrations, including some at the nominal concentration.

  • NIR Spectra Acquisition (Transmission Mode):

    • Set up the NIR spectrometer for transmission measurements.

    • Acquire a background spectrum.

    • Place each tablet in the sample holder and acquire the NIR spectrum over a defined wavelength range (e.g., 1100-2500 nm).

    • Collect multiple spectra for each tablet by rotating or translating the sample to ensure representative sampling.

  • Chemometric Model Development:

    • Pre-process the acquired spectra (e.g., using Standard Normal Variate (SNV), Multiplicative Scatter Correction (MSC), or derivatives) to reduce noise and baseline variations.

    • Develop a Partial Least Squares (PLS) regression model correlating the pre-processed NIR spectra with the known API concentrations of the calibration set.[23]

    • Determine the optimal number of latent variables for the PLS model using cross-validation to avoid overfitting.

  • Model Validation:

    • Use the developed PLS model to predict the API concentration in the independent validation set.

    • Calculate the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²) to assess the model's predictive accuracy.[27]

Protocol 2: Quantitative Analysis of API in Tablets using Raman Spectroscopy
  • Sample Set Preparation:

    • Use the same set of calibration and validation tablets prepared for the NIR analysis.

  • Raman Spectra Acquisition:

    • Set up the Raman spectrometer with an appropriate laser wavelength and power.

    • Acquire spectra from multiple points on the surface of each tablet to account for heterogeneity. Alternatively, use a transmission Raman setup for bulk analysis.[18]

    • Optimize the acquisition time and number of accumulations to obtain a good signal-to-noise ratio.

  • Chemometric Model Development:

    • Pre-process the Raman spectra to remove background fluorescence and cosmic rays.

    • Develop a PLS regression model correlating the pre-processed Raman spectra with the known API concentrations of the calibration set.[2][8][9][15]

    • Optimize the PLS model by selecting the appropriate number of latent variables through cross-validation.

  • Model Validation:

    • Predict the API concentration in the independent validation set using the developed PLS model.

    • Calculate the RMSEP and R² to evaluate the model's performance.[2][9]

Protocol 3: Quantitative Analysis of API in Tablets using LIBS
  • Sample Set Preparation:

    • Use the same set of calibration and validation tablets.

    • This technique is particularly suitable if the API contains a unique elemental marker not present in the excipients.

  • LIBS Spectra Acquisition:

    • Set up the LIBS system with optimized laser energy, gate delay, and gate width.

    • Acquire LIBS spectra from multiple locations on the surface of each tablet.

    • Average the spectra for each tablet to obtain a representative elemental profile.

  • Univariate or Multivariate Model Development:

    • If a unique elemental peak for the API is present, a univariate calibration curve can be constructed by plotting the peak intensity or area against the known API concentration.

    • Alternatively, a multivariate model (e.g., PLS) can be developed using a relevant portion of the LIBS spectrum.[10][11]

  • Model Validation:

    • Predict the API concentration in the validation set using the developed calibration model.

    • Calculate the RMSEP and R² to assess the model's accuracy.

Data Analysis and Interpretation: The Role of Chemometrics and Data Fusion

Spectroscopic data, particularly from NIR and Raman, are complex and often require the use of chemometrics for quantitative analysis.[28][29] PLS regression is a powerful tool for building predictive models from this type of data.[1][28][30]

A key aspect of cross-validation is the comparison of the results obtained from the different techniques. The predicted API concentrations from the NIR, Raman, and LIBS models for the validation set should be statistically compared. Techniques such as Bland-Altman plots or equivalence testing can be used to assess the agreement between the methods.

Furthermore, the complementary information provided by orthogonal techniques can be leveraged through data fusion strategies to build more robust and accurate predictive models.[1][3][30][31]

Data_Fusion Data Fusion Strategies for Spectroscopic Data cluster_input Input Data cluster_low_level Low-Level Data Fusion cluster_mid_level Mid-Level Data Fusion cluster_output Output NIR_Spectra NIR Spectra Concatenate Concatenate Spectra NIR_Spectra->Concatenate Extract_Features_NIR Extract Features (e.g., PCA Scores) from NIR NIR_Spectra->Extract_Features_NIR Raman_Spectra Raman Spectra Raman_Spectra->Concatenate Extract_Features_Raman Extract Features (e.g., PCA Scores) from Raman Raman_Spectra->Extract_Features_Raman PLS_Low Develop PLS Model Concatenate->PLS_Low Prediction Predicted API Concentration PLS_Low->Prediction Concatenate_Features Concatenate Features Extract_Features_NIR->Concatenate_Features Extract_Features_Raman->Concatenate_Features PLS_Mid Develop PLS Model Concatenate_Features->PLS_Mid PLS_Mid->Prediction

Caption: A diagram illustrating low-level and mid-level data fusion strategies for combining spectroscopic data.

Low-level data fusion involves concatenating the raw or pre-processed spectra from different techniques before building a single chemometric model.[3] Mid-level data fusion involves first extracting relevant features (e.g., principal components or latent variables) from each dataset and then combining these features to build the model.[1][3][30] Studies have shown that data fusion can lead to improved prediction accuracy by combining the complementary information from different spectroscopic techniques.[1][30]

Illustrative Performance Comparison

The following table provides a summary of typical performance characteristics that might be observed when cross-validating these spectroscopic techniques for the quantification of an API in tablets. The values are illustrative and will vary depending on the specific API, formulation, and instrumentation.

Performance MetricNIR SpectroscopyRaman SpectroscopyLIBSData Fusion (NIR + Raman)
R² (Calibration) 0.980.990.970.99
RMSEP (% w/w) 1.5%1.2%2.0%1.0%
Limit of Detection (LOD) ~0.1% w/w[13]< 0.1% w/w[27]Dependent on element-
Analysis Time per Sample < 1 minute[12]1-5 minutes< 1 minute1-5 minutes

As the illustrative data suggests, both NIR and Raman spectroscopy can provide excellent quantitative performance. Raman may offer slightly better accuracy (lower RMSEP) due to its higher chemical specificity.[27] LIBS, while very rapid, may have a higher RMSEP due to matrix effects. Data fusion of NIR and Raman data has the potential to further improve the predictive accuracy by combining the strengths of both techniques.[1][30]

Conclusion: A Pathway to Enhanced Data Confidence

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Szabó-Szőcs, B., et al. (2025). Simultaneous prediction of the API concentration and mass gain of film coated tablets using Near-Infrared and Raman spectroscopy and data fusion. International Journal of Pharmaceutics, 668, 124957. [Link]

  • Singh, P., et al. (2023). Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat. ACS Omega. [Link]

  • Al-Alawi, A. A., et al. (2021). Quantitative Analysis of Pharmaceutical Tablets Using LIBS-Technique. And Compare the Results with (PCA) Analysis. Surman Journal of Science and Technology, 2(3). [Link]

  • Sreedhar, S., et al. (2015). Laser-induced breakdown spectroscopy-based investigation and classification of pharmaceutical tablets using multivariate chemometric analysis. PLoS One, 10(9), e0137238. [Link]

  • Ahmad, I., et al. (2024). Quantitative analysis of solid dosage forms of Atenolol by Raman spectroscopy. Journal of Applied Spectroscopy. [Link]

  • Singh, P., et al. (2023). Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat. ACS Omega. [Link]

  • Singh, P., et al. (2023). Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat. ACS Omega. [Link]

  • Wang, Q., et al. (2016). In situ analytical characterization and chemical imaging of tablet coatings using laser induced breakdown spectroscopy (LIBS). Analyst, 141(4), 1438-1445. [Link]

  • Singh, P., et al. (2023). Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat. ACS Omega. [Link]

  • Lund, M. (2005). Assessment of Low Dose Tablets by Near-Infrared and Raman Spectroscopy. Lund University. [Link]

  • Vanarase, A. U., et al. (2024). Evaluating the Improvement of Blend Potency Measurements in the Feed Frame of a Rotary Tablet Press Using Combined NIR and Raman Spectroscopy. Analytical Chemistry. [Link]

  • NIRLAB. (2023). Unlocking the Secrets: NIR vs. Raman Spectroscopy in Substance Analysis. [Link]

  • Ho, L., et al. (2024). A Quantitative Chemometric Study of Pharmaceutical Tablet Formulations Using Multi-Spectroscopic Fibre Optic Probes. MDPI. [Link]

  • Buckley, S. (2026). Pharmaceutical Ingredient Uniformity Determination Using LIBS. Spectroscopy Online. [Link]

  • Corredor, C., et al. (2015). Active content determination of pharmaceutical tablets using near infrared spectroscopy as Process Analytical Technology tool. Tablets & Capsules. [Link]

  • Ho, L., et al. (2024). A Quantitative Chemometric Study of Pharmaceutical Tablet Formulations Using Multi-Spectroscopic Fibre Optic Probes. Photonics. [Link]

  • Singh, R., et al. (2023). Towards a real-time release of blends and tablets using NIR and Raman spectroscopy at commercial scales. Taylor & Francis Online. [Link]

  • Gjorgieva, S., et al. (2020). A Comparative Approach to Screen the Capability of Raman and Infrared (Mid- and Near-) Spectroscopy for Quantification of Low-Active Pharmaceutical Ingredient Content Solid Dosage Forms: The Case of Alprazolam. Applied Spectroscopy, 74(11), 1395-1406. [Link]

  • Blanco, M., et al. (2011). API Determination by NIR Spectroscopy Across Pharmaceutical Production Process. Journal of Pharmaceutical Sciences, 100(5), 1846-1853. [Link]

  • Dinç, E., & Büker, E. (2023). Spectrophotometric quantification of paracetamol and tramadol hydrochloride by chemometric calibration methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 1-12. [Link]

  • IRIS Technology Group. (2024). Quantitative analysis of pharmaceutical forms using NIR spectroscopy. [Link]

  • Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. [Link]

  • Franch-Lage, F., et al. (2021). Comparison of Raman and Near-Infrared Chemical Mapping for the Analysis of Pharmaceutical Tablets. Journal of Pharmaceutical Sciences, 110(6), 2413-2421. [Link]

  • Ho, L., et al. (2024). A Quantitative Chemometric Study of Pharmaceutical Tablet Formulations Using Multi-Spectroscopic Fibre Optic Probes. ResearchGate. [Link]

  • Nakayama, K., et al. (2024). Quantification of API content in pharmaceutical tablets within milliseconds by time-stretch near-infrared transmission spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 249, 116372. [Link]

  • Islam, M., & Luner, P. (2010). Practical Considerations in Data Pre-treatment for NIR and Raman Spectroscopy. American Pharmaceutical Review. [Link]

  • Randle, S., & Hirsch, J. (n.d.). Measuring Content Uniformity in Low-Dose Tablets Using Near-Infrared Transmission Analysis. Pragolab. [Link]

  • IRIS Technology Group. (2022). NIR technology and Raman spectroscopy. [Link]

  • Henderson, T. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. [Link]

  • Nagy, B., et al. (2023). Comparing the Performance of Raman and Near-Infrared Imaging in the Prediction of the In Vitro Dissolution Profile of Extended-Release Tablets Based on Artificial Neural Networks. Pharmaceutics, 15(9), 2269. [Link]

  • Dégardin, K., et al. (2018). Comparing the qualitative performances of handheld NIR and Raman spectrophotometers for the detection of falsified pharmaceutica. ORBi. [Link]

  • Sharkawi, M. M. Z., et al. (2024). New chemometrics-assisted spectrophotometric methods for simultaneous determination of co-formulated drugs montelukast, rupatadine, and desloratadine in their different dosage combinations. BMC Chemistry, 18(1), 1-13. [Link]

  • Soh, C. S., & Raveendran, P. (2006). Prediction of active substance content in pharmaceutical tablets using wavelet compressed NIR and Raman spectroscopic data. Monash University. [Link]

  • AZoOptics. (2025). In-Line Raman and NIR Spectroscopy for Real-Time Reaction Monitoring in Continuous Manufacturing. [Link]

  • Journal of Basic and Clinical Pharmacy. (2023). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. [Link]

  • Al-Sabri, A. M., et al. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers. [Link]

  • E-rasinska, D., et al. (2022). Quantitative Determination of Diosmin in Tablets by Infrared and Raman Spectroscopy. Molecules, 27(23), 8345. [Link]

  • Al-Shehri, S. S., & Al-Ghamdi, A. F. (2021). Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science, 11(03), 114-121. [Link]

  • European Federation for Pharmaceutical Sciences. (2006). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. Handbook of Near-infrared Analysis, 689-712. [Link]

  • Li, Y., & Igne, B. (2019). Determination of API Content in Tablets by Transmission Raman Spectroscopy. American Pharmaceutical Review. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Oxopiperidine-2-carboxylic Acid

As a Senior Application Scientist, my foremost priority is to empower our partners in research and development with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is n...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my foremost priority is to empower our partners in research and development with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science, ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Oxopiperidine-2-carboxylic acid, grounding every recommendation in established safety standards and regulatory requirements.

Pre-Disposal Safety Assessment: Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for 3-Oxopiperidine-2-carboxylic acid is not consistently available, a conservative safety approach requires us to assess its hazard profile based on structurally similar compounds. Analogues such as Piperidine-3-carboxylic acid and 2-Oxo-3-piperidinecarboxylic acid are classified as hazardous, causing skin, eye, and respiratory irritation.[1][2] Therefore, 3-Oxopiperidine-2-carboxylic acid must be handled as a hazardous substance.

Assumed Hazard Classifications:

  • Skin Corrosion/Irritation: Category 2[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2/2A[1][2][3]

  • Specific target organ toxicity (single exposure), Respiratory system: Category 3[1][2][3]

It is imperative to treat this compound with the appropriate level of caution throughout its lifecycle, from initial handling to final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-Oxopiperidine-2-carboxylic acid for any procedure, including waste consolidation, all personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of protective equipment to minimize exposure to chemical hazards.[4]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation before use.[1][5]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, a chemical-resistant apron is recommended.[1]

  • Respiratory Protection: All handling of solid material or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][6]

Waste Characterization and Segregation: The Cornerstone of Compliance

Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal.[7][8] Improperly characterized or mixed waste streams can lead to dangerous chemical reactions and significant compliance violations.[9][10]

  • Waste Characterization: Based on the irritant properties of its analogues, any waste containing 3-Oxopiperidine-2-carboxylic acid (including the pure compound, solutions, and contaminated materials) should be classified as hazardous chemical waste .

  • Segregation: This waste stream must be kept separate from all other types of waste, including non-hazardous trash, sharps, and biological waste.[8][11] Critically, do not mix it with incompatible chemicals, such as strong oxidizing agents, acids, or bases, to prevent potentially hazardous reactions.[1][12]

Operational Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for accumulating and disposing of 3-Oxopiperidine-2-carboxylic acid waste within a laboratory setting.

Table 1: Summary of Disposal Parameters
ParameterSpecificationRationale & Source
Waste Classification Hazardous Chemical WasteAssumed irritant based on analogues.[1][2] Governed by EPA RCRA.[8]
Primary Container HDPE or Glass, with screw capMust be compatible with the chemical and have a secure, leak-proof closure.[8]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatProtects against skin, eye, and respiratory irritation.[1][4]
Spill Kit Components Vermiculite or Sand (Inert Absorbent), Waste Bags, PPENon-combustible absorbents are required for piperidine-related compounds.[5][13]
Workflow for Waste Management

G Figure 1. Decision Workflow for 3-Oxopiperidine-2-carboxylic Acid Disposal cluster_prep Preparation cluster_generation Waste Generation & Handling cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Assess Hazards (Review SDS of Analogues) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Waste Generated (Solid, Liquid, or Contaminated PPE) B->C D Characterize as Hazardous Waste C->D E Select Compatible Container (HDPE or Glass) D->E F Label Container Correctly 'Hazardous Waste' Full Chemical Name Date & Hazard Info E->F G Place Waste in Container and Secure Lid F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Use Secondary Containment H->I J Container Full or Project Complete? I->J K Complete HazWaste Disposal Form J->K Yes L Contact Institutional EHS for Pickup K->L M Waste Collected by Licensed Disposal Vendor L->M

Sources

Handling

Personal protective equipment for handling 3-Oxopiperidine-2-carboxylic acid

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as an applied science of risk mitigation. 3-Oxopiperidine-2-carboxylic acid —frequently utilized in its Boc-pro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as an applied science of risk mitigation. 3-Oxopiperidine-2-carboxylic acid —frequently utilized in its Boc-protected form, 1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid (CAS: 1273577-08-4)[1]—is a highly valuable chiral heterocyclic building block used extensively in peptidomimetics and drug discovery.

However, its structural features dictate strict handling protocols. This guide provides a self-validating, mechanistic approach to selecting Personal Protective Equipment (PPE) and executing operational workflows for this compound.

Hazard Profiling & Mechanistic Causality

To handle a chemical safely, one must understand why it is hazardous. According to standard safety data for piperidine-2-carboxylic acid derivatives, this compound triggers three primary GHS hazard classifications[2][3]:

  • H315 (Causes skin irritation): The carboxylic acid moiety imparts weak acidity. Upon dermal contact, it can lower the local pH of the stratum corneum, leading to protein denaturation and contact dermatitis. When the piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, the molecule's lipophilicity increases, facilitating faster dermal penetration compared to unprotected zwitterionic amino acids.

  • H319 (Causes serious eye irritation): Supplied as a crystalline or lyophilized powder, the compound can easily dissolve in ocular fluid. This causes rapid, localized pH shifts and osmotic stress on the cornea[3].

  • H335 (May cause respiratory irritation): The low bulk density of the powder makes it highly prone to aerosolization. Inhalation of these micro-particulates directly irritates the mucous membranes of the respiratory tract[4].

Core Personal Protective Equipment (PPE) Matrix

Every piece of PPE must be selected based on the specific physicochemical properties of the target compound.

PPE CategorySpecificationMechanistic RationaleReplacement Frequency
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides a robust chemical barrier against organic acids and lipophilic Boc-derivatives. Latex is highly permeable to organic compounds and must be avoided.Every 2-4 hours, or immediately upon known contamination.
Eye Protection Chemical Safety Goggles (ANSI Z87.1+)Forms a complete seal around the eyes, preventing airborne particulates (dust) from contacting the ocular mucosa, mitigating H319 risks.N/A (Reusable; decontaminate after use).
Body Protection Flame-retardant Lab Coat (100% Cotton)Cotton prevents the static electricity buildup that can aerosolize fine powders. Protects against dermal exposure (H315).Weekly, or immediately if contaminated.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a fume hood or during a bulk spill. Filters fine dust particles, directly addressing H335.Discard after a single use if exposed to chemical dust.

Operational Workflow & Engineering Controls

Every protocol described below is designed as a self-validating system —meaning the procedure includes built-in checks to confirm it was executed correctly.

Phase 1: Pre-Experiment Preparation
  • Action: Set up the analytical balance inside a certified chemical fume hood.

  • Causality: Fume hoods provide a physical barrier and directional airflow away from the operator, capturing aerosolized particulates (H335).

  • Validation Check: Tape a small strip of a Kimwipe to the bottom of the hood sash. If the paper pulls inward steadily, the negative pressure and directional airflow are validated.

Phase 2: Chemical Handling & Weighing
  • Action: Allow the sealed chemical container to acclimate to room temperature if stored at 2-8°C. Use an anti-static gun (Zerostat) or an anti-static weighing boat for transfer.

  • Causality: Opening a cold container introduces condensation, which degrades the carboxylic acid. Furthermore, piperidine derivative powders accumulate static charge; static repulsion can cause the powder to "jump," leading to contamination and inhalation exposure.

  • Validation Check: Hover a grounded stainless-steel spatula 1 cm above the powder. If the powder does not leap toward the metal, the static charge has been successfully neutralized.

Phase 3: Post-Experiment Decontamination
  • Action: Wipe down the balance and hood surface with a disposable towel moistened with 10% isopropanol in water.

  • Causality: Isopropanol reduces the surface tension of water, allowing the solvent to effectively wet and dissolve the hydrophobic Boc-protected powder residue.

  • Validation Check: Visually inspect the balance pan under a bright light at an oblique angle to ensure no crystalline residue remains.

Spill Response & Waste Disposal Plan

Spill Response Protocol (Solid Spill):

  • Do NOT sweep dry. Dry sweeping aerosolizes the irritant powder, drastically increasing inhalation risks.

  • Lightly moisten the spill area with a compatible solvent (e.g., 10% isopropanol/water) to suppress dust.

  • Wipe up the slurry with absorbent pads and place them in a sealed, labeled hazardous waste container.

  • Validation Check: After wiping, test the spill surface with pH paper moistened with DI water. A pH of 6-7 validates the complete removal of the acidic residue.

Waste Disposal Plan:

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a solid hazardous waste bin labeled "Organic Acid Contaminated Debris."

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DCM or DMF during peptide coupling), dispose of it in the "Non-Halogenated/Halogenated Organic Waste" carboy. Ensure it is not mixed with strong oxidizing agents, as this can trigger hazardous decomposition releasing nitrogen oxides (NOx) and carbon monoxide[2].

Visualizing the Safety Workflow

SafetyWorkflow Hazard Hazard Assessment (H315, H319, H335) PPE PPE Selection (Nitrile, Goggles, Lab Coat) Hazard->PPE Dictates Hood Engineering Controls (Fume Hood / Vented Enclosure) Hazard->Hood Requires Handling Chemical Handling (Anti-static Weighing & Transfer) PPE->Handling Hood->Handling Disposal Waste Disposal (Segregated Organic/Aqueous) Handling->Disposal Standard Workflow Spill Spill Response (Contain, Neutralize, Collect) Handling->Spill If spill occurs Spill->Disposal Decontaminated Waste

Operational safety workflow for handling 3-Oxopiperidine-2-carboxylic acid.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.